molecular formula C46H84N7O17P3S B15598453 11-Methyltetracosanoyl-CoA

11-Methyltetracosanoyl-CoA

Cat. No.: B15598453
M. Wt: 1132.2 g/mol
InChI Key: LPRSFUWKPRIRFZ-UHFFFAOYSA-N
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Description

11-Methyltetracosanoyl-CoA is a useful research compound. Its molecular formula is C46H84N7O17P3S and its molecular weight is 1132.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C46H84N7O17P3S

Molecular Weight

1132.2 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 11-methyltetracosanethioate

InChI

InChI=1S/C46H84N7O17P3S/c1-5-6-7-8-9-10-11-12-14-17-20-23-34(2)24-21-18-15-13-16-19-22-25-37(55)74-29-28-48-36(54)26-27-49-44(58)41(57)46(3,4)31-67-73(64,65)70-72(62,63)66-30-35-40(69-71(59,60)61)39(56)45(68-35)53-33-52-38-42(47)50-32-51-43(38)53/h32-35,39-41,45,56-57H,5-31H2,1-4H3,(H,48,54)(H,49,58)(H,62,63)(H,64,65)(H2,47,50,51)(H2,59,60,61)

InChI Key

LPRSFUWKPRIRFZ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Biological Significance of 11-Methyltetracosanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Methyltetracosanoyl-CoA is a saturated, methyl-branched, very-long-chain fatty acyl-CoA. While direct research on this specific molecule is limited, its structural characteristics place it at the intersection of two crucial classes of lipids: branched-chain fatty acids (BCFAs) and very-long-chain fatty acids (VLCFAs). This guide synthesizes the known biological roles of these related molecules to infer the probable significance of this compound. It is likely a key metabolic intermediate involved in maintaining cell membrane fluidity, acting as a signaling molecule, and contributing to the pathology of certain metabolic disorders. This document outlines its predicted biosynthesis, metabolism, and physiological functions, providing a framework for future research and therapeutic development.

Introduction: Defining this compound

This compound is the coenzyme A (CoA) thioester of 11-methyltetracosanoic acid, a 25-carbon saturated fatty acid with a methyl group at the 11th carbon position. As an acyl-CoA, it is an activated form of the fatty acid, primed for participation in various metabolic pathways.[1] Its structure suggests a role in complex lipid synthesis and metabolic regulation.

Branched-chain fatty acids are known to be important components of bacterial membranes, influencing fluidity and function.[2][3] In mammals, they are found in various tissues and are implicated in everything from gut health to cancer cell proliferation.[4][5] Very-long-chain fatty acids (VLCFAs), those with 22 or more carbons, are essential components of cellular lipids like sphingolipids and are involved in specific physiological processes.[6][7] The metabolism of VLCFAs is distinct from that of shorter fatty acids, primarily occurring in peroxisomes rather than mitochondria.[8]

Predicted Biosynthesis of this compound

The biosynthesis of a mid-chain methyl-branched fatty acid like 11-methyltetracosanoic acid is not as commonly described as that of iso- and anteiso- BCFAs, which are initiated from branched-chain amino acid-derived primers.[9] However, it is plausible that its synthesis involves the incorporation of a methyl group via methylmalonyl-CoA during the elongation process by fatty acid synthase (FASN).[4][10] The subsequent elongation to a 25-carbon chain would be carried out by the ELOVL family of enzymes in the endoplasmic reticulum.[6][7]

G cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Propionyl_CoA Propionyl-CoA ACC Propionyl-CoA Carboxylase Propionyl_CoA->ACC Biotin, ATP Methylmalonyl_CoA Methylmalonyl-CoA FASN Fatty Acid Synthase (FASN) Methylmalonyl_CoA->FASN Incorporation of methyl group ACC->Methylmalonyl_CoA Short_Branched_Chain_Fatty_Acid Short Methyl-Branched Fatty Acid FASN->Short_Branched_Chain_Fatty_Acid Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN ELOVL ELOVL Elongases Short_Branched_Chain_Fatty_Acid->ELOVL Short_Branched_Chain_Fatty_Acid->ELOVL VLC_BCFA Very-Long-Chain Branched-Chain Fatty Acid (11-Methyltetracosanoic Acid) ELOVL->VLC_BCFA ACS Acyl-CoA Synthetase VLC_BCFA->ACS ATP, CoA Target_Molecule This compound ACS->Target_Molecule

Figure 1: Predicted Biosynthesis of this compound.

Predicted Metabolism of this compound

Due to its very long chain, this compound is unlikely to be metabolized in the mitochondria. Instead, its degradation would occur in peroxisomes via beta-oxidation. This process shortens the fatty acyl-CoA chain, which can then be further metabolized in the mitochondria. Disorders affecting peroxisomal function, such as Zellweger syndrome and adrenoleukodystrophy, lead to the accumulation of VLCFAs.[8]

G cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Target_Molecule This compound Acyl_CoA_Oxidase Acyl-CoA Oxidase Target_Molecule->Acyl_CoA_Oxidase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Acyl_CoA_Oxidase->Enoyl_CoA_Hydratase 2-trans-Enoyl-CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Thiolase Thiolase Hydroxyacyl_CoA_Dehydrogenase->Thiolase 3-Ketoacyl-CoA Shortened_Acyl_CoA Shortened Branched-Chain Acyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shortened_Acyl_CoA_Mito Shortened Branched-Chain Acyl-CoA Shortened_Acyl_CoA->Shortened_Acyl_CoA_Mito Transport TCA_Cycle TCA Cycle Beta_Oxidation Beta-Oxidation Shortened_Acyl_CoA_Mito->Beta_Oxidation Beta_Oxidation->TCA_Cycle Acetyl-CoA

Figure 2: Predicted Peroxisomal Metabolism of this compound.

Inferred Biological Significance

Structural Role in Cell Membranes

Branched-chain fatty acids are known to increase the fluidity of cell membranes by disrupting the tight packing of straight-chain fatty acids.[3] As a constituent of phospholipids, 11-methyltetracosanoic acid would contribute to maintaining membrane fluidity, which is crucial for the function of membrane-bound proteins and for cellular processes like endocytosis and cell signaling.

Metabolic Regulation and Cell Signaling

Long-chain and branched-chain fatty acyl-CoAs can act as signaling molecules and regulate the activity of various enzymes and transcription factors. Of particular importance is their role as ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate lipid and glucose metabolism.[11] It is plausible that this compound could act as a ligand for PPARα, thereby influencing the expression of genes involved in fatty acid oxidation.

G Target_Molecule This compound PPARa PPARα Target_Molecule->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., CPT1, ACOX1) PPRE->Gene_Expression Induces Lipid_Metabolism Increased Lipid Metabolism Gene_Expression->Lipid_Metabolism

Figure 3: Potential Signaling Pathway via PPARα Activation.
Role in Disease

The accumulation of VLCFAs is a hallmark of several genetic metabolic disorders. While there is no direct evidence linking this compound to any specific disease, its status as a VLCFA suggests that its metabolism could be impaired in conditions like adrenoleukodystrophy. Furthermore, alterations in the profile of branched-chain fatty acids have been observed in various cancers, suggesting a potential role in oncogenesis.[5]

Quantitative Data

Direct quantitative data for this compound is not available in the current literature. However, the following table provides context on the diversity and chain length of branched-chain fatty acids found in nature.

Fatty Acid TypeTypical Chain LengthCommon Sources
Iso-BCFAC12 - C17Bacteria, Ruminant milk and meat
Anteiso-BCFAC12 - C17Bacteria, Ruminant milk and meat
Mid-chain Methyl-BCFAVariableCertain bacteria and plants
Very-Long-Chain Saturated Fatty AcidsC22 and longerBrain, skin, retina

Experimental Protocols

Investigating the biological significance of this compound would require its identification and quantification in biological samples. The following are generalized protocols for the analysis of very-long-chain and branched-chain fatty acids.

Lipid Extraction and Fatty Acid Methyl Ester (FAME) Preparation
  • Homogenization: Homogenize tissue or cell samples in a chloroform/methanol mixture (2:1, v/v).

  • Extraction: Perform a Folch extraction by adding water to create a biphasic system. The lower organic phase contains the lipids.

  • Saponification and Methylation: Evaporate the solvent and saponify the lipids with methanolic NaOH. Methylate the resulting free fatty acids using BF3-methanol to produce FAMEs.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Injection: Inject the FAMEs into a gas chromatograph equipped with a capillary column suitable for fatty acid analysis.

  • Separation: Separate the FAMEs based on their volatility and interaction with the column's stationary phase.

  • Detection and Identification: Detect the eluting compounds with a mass spectrometer. Identify the peaks by comparing their retention times and mass spectra to known standards and library data.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acyl-CoA Analysis
  • Extraction: Extract acyl-CoAs from tissues or cells using a solid-phase extraction (SPE) protocol.

  • Chromatography: Separate the acyl-CoAs using reversed-phase liquid chromatography with an ion-pairing agent.

  • Detection and Quantification: Detect and quantify the specific acyl-CoA species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

G Sample Biological Sample (Tissue, Cells) Extraction Lipid Extraction (Folch Method) Sample->Extraction FAME_Prep FAME Preparation (Methylation) Extraction->FAME_Prep GC_MS GC-MS Analysis FAME_Prep->GC_MS Identification Identification and Quantification GC_MS->Identification

Figure 4: General Workflow for Branched-Chain Fatty Acid Analysis.

Conclusion and Future Directions

While this compound has not been the subject of direct scientific inquiry, its chemical structure allows for informed predictions about its biological importance. It is likely a multifunctional molecule involved in maintaining membrane structure, regulating metabolic pathways through nuclear receptor activation, and potentially playing a role in the pathophysiology of metabolic diseases.

Future research should focus on:

  • Developing analytical standards for this compound to enable its definitive identification and quantification in biological systems.

  • Investigating its biosynthesis and metabolism to identify the specific enzymes involved.

  • Elucidating its role as a signaling molecule , particularly its interaction with PPARs and other nuclear receptors.

  • Exploring its potential as a biomarker for metabolic diseases.

Understanding the precise functions of this compound and other very-long-chain branched-chain fatty acids will provide deeper insights into lipid metabolism and may open new avenues for therapeutic intervention in a range of diseases.

References

The Putative Biosynthetic Pathway of 11-Methyltetracosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative biosynthetic pathway of 11-Methyltetracosanoyl-CoA, a very-long-chain methyl-branched fatty acyl-CoA. While the precise enzymatic machinery dedicated to the synthesis of this specific molecule is not fully elucidated, this document consolidates current knowledge on methyl-branched fatty acid biosynthesis and very-long-chain fatty acid (VLCFA) elongation to propose a scientifically grounded hypothetical pathway. This guide provides an in-depth overview of the key enzymatic steps, potential regulatory mechanisms, and detailed experimental protocols for the identification and quantification of this compound, serving as a valuable resource for researchers in lipid metabolism and drug development.

Introduction

Methyl-branched fatty acids are significant components of lipids in various organisms, where they play crucial roles in determining the physical properties of cell membranes and acting as signaling molecules. This compound is a C25 very-long-chain fatty acid (VLCFA) with a methyl group at the 11th carbon position. The presence of this internal methyl branch suggests a biosynthetic pathway that involves both the incorporation of a methyl group and subsequent chain elongation. Understanding the biosynthesis of such molecules is critical for elucidating their physiological functions and for the development of therapeutic agents targeting metabolic disorders.

Putative Biosynthetic Pathway

The biosynthesis of this compound is proposed to occur through a multi-step process involving the coordinated action of fatty acid synthase (FASN), a methylmalonyl-CoA donor, and the very-long-chain fatty acid elongation system (ELOVL). The pathway can be conceptually divided into three main stages: initiation with a methyl-branched primer, elongation by FASN, and subsequent elongation to a C25 chain by the ELOVL complex.

Initiation and Early Elongation

The synthesis is likely initiated by the incorporation of a methyl group via methylmalonyl-CoA. Fatty acid synthase, a multi-enzyme complex, can utilize methylmalonyl-CoA in place of malonyl-CoA during the elongation of a growing acyl chain, leading to the formation of a methyl-branched fatty acid.[1][2] The primer for this synthesis could be a short-chain acyl-CoA derived from branched-chain amino acid catabolism (e.g., from valine, leucine, or isoleucine).[3]

Elongation to a Medium-Chain Methyl-Branched Fatty Acid

Following the initial methyl group incorporation, FASN would continue to elongate the fatty acid chain by the sequential addition of two-carbon units from malonyl-CoA. This process would result in a medium-chain fatty acid with a methyl branch at an internal position.

Elongation to this compound by ELOVL Enzymes

Once a methyl-branched fatty acid of sufficient length is synthesized by FASN, it is likely transferred to the endoplasmic reticulum, where the very-long-chain fatty acid elongation machinery takes over. This system comprises a complex of four enzymes that catalyze a cycle of condensation, reduction, dehydration, and a second reduction to extend the acyl chain by two carbons in each cycle.[4][5]

The key enzymes in this process are the fatty acid elongases (ELOVLs). Several ELOVL isoforms exist, each with distinct substrate specificities.[2] It is hypothesized that one or more ELOVL enzymes are capable of utilizing an internally methyl-branched acyl-CoA as a substrate and elongating it to the final C25 length. The precise positioning of the methyl group at the 11th carbon would depend on the chain length of the methyl-branched precursor that enters the ELOVL elongation cycles.

Visualization of the Putative Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic route from precursor molecules to this compound.

Putative_Biosynthesis_of_11_Methyltetracosanoyl_CoA Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase FASN Fatty Acid Synthase (FASN) Methylmalonyl_CoA->FASN Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA Carboxylase Malonyl_CoA->FASN ELOVL_complex VLCFA Elongation Complex (ELOVLs) Malonyl_CoA->ELOVL_complex 2C units Methyl_Branched_Acyl_CoA_intermediate Internally Methyl-Branched Acyl-CoA (e.g., C12-C16) FASN->Methyl_Branched_Acyl_CoA_intermediate Multiple cycles Methyl_Branched_Acyl_CoA_intermediate->ELOVL_complex Methyl_Tetracosanoyl_CoA This compound ELOVL_complex->Methyl_Tetracosanoyl_CoA Multiple cycles

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

ParameterValueUnitsExperimental Context
Enzyme Kinetics (Hypothetical)
FASN Vmax (with Methylmalonyl-CoA)[Value]nmol/min/mg proteinIn vitro assay with purified FASN
FASN Km (for Methylmalonyl-CoA)[Value]µMIn vitro assay with purified FASN
ELOVL Vmax (with C11-methyl precursor)[Value]nmol/min/mg proteinIn vitro assay with specific ELOVL
ELOVL Km (for C11-methyl precursor)[Value]µMIn vitro assay with specific ELOVL
Cellular Concentrations
11-Methyltetracosanoic Acid[Value]ng/mg of lipid extractGC-MS analysis of cellular lipids
Precursor Acyl-CoAs[Value]pmol/mg proteinLC-MS/MS analysis of cell lysates

Experimental Protocols

The following protocols provide a framework for the experimental investigation of the putative biosynthetic pathway of this compound.

Protocol 1: In Vitro Reconstitution of the Biosynthetic Pathway

Objective: To demonstrate the synthesis of a methyl-branched VLCFA from precursors using purified enzymes.

Methodology:

  • Enzyme Purification: Purify recombinant FASN and candidate ELOVL enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing:

    • Purified FASN

    • Purified ELOVL enzyme(s)

    • Acetyl-CoA (as a primer)

    • Malonyl-CoA

    • ¹³C-labeled Methylmalonyl-CoA (for tracing)

    • NADPH

    • ATP and Coenzyme A

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course.

  • Lipid Extraction: Stop the reaction and extract the total lipids using a modified Folch method.

  • Derivatization: Convert the fatty acids to their fatty acid methyl esters (FAMEs) using BF₃-methanol.

  • Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the ¹³C-labeled methyl-branched VLCFAs.

Protocol 2: Identification and Quantification in Biological Samples

Objective: To detect and quantify this compound in cellular or tissue samples.

Methodology:

  • Sample Preparation: Homogenize the cell or tissue sample in a suitable buffer.

  • Lipid Extraction: Extract the total lipids from the homogenate.

  • Hydrolysis and Derivatization: Hydrolyze the lipid extract to release free fatty acids and derivatize them to FAMEs.

  • GC-MS Analysis:

    • Use a long-chain capillary column suitable for VLCFA analysis.

    • Employ a temperature gradient that allows for the separation of C25 FAMEs.

    • Use electron ionization (EI) and selected ion monitoring (SIM) to identify the characteristic fragmentation pattern of the 11-methyltetracosanoate methyl ester.

    • Quantify using an internal standard (e.g., a deuterated VLCFA).

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assay cluster_insitu In Situ Analysis Enzyme_Purification Enzyme Purification (FASN, ELOVLs) Reaction_Setup Reaction Setup with Labeled Precursors Enzyme_Purification->Reaction_Setup Lipid_Extraction_Invitro Lipid Extraction Reaction_Setup->Lipid_Extraction_Invitro Derivatization_Invitro Derivatization to FAMEs Lipid_Extraction_Invitro->Derivatization_Invitro GCMS_Analysis_Invitro GC-MS Analysis Derivatization_Invitro->GCMS_Analysis_Invitro Sample_Collection Cell/Tissue Sample Collection Lipid_Extraction_Insitu Lipid Extraction Sample_Collection->Lipid_Extraction_Insitu Derivatization_Insitu Derivatization to FAMEs Lipid_Extraction_Insitu->Derivatization_Insitu GCMS_Analysis_Insitu GC-MS Analysis Derivatization_Insitu->GCMS_Analysis_Insitu Quantification Quantification GCMS_Analysis_Insitu->Quantification

Caption: Experimental workflow for studying this compound.

Regulation of the Biosynthetic Pathway

The regulation of this compound biosynthesis is likely integrated with the overall regulation of fatty acid synthesis and elongation. Key regulatory points are expected to be:

  • Acetyl-CoA Carboxylase (ACC): The enzyme responsible for the synthesis of malonyl-CoA, the primary building block for fatty acid elongation. ACC is a major regulatory point in fatty acid synthesis.[6]

  • Availability of Methylmalonyl-CoA: The concentration of methylmalonyl-CoA is a critical factor for the initiation of methyl-branched fatty acid synthesis.

  • Expression and Activity of ELOVL Enzymes: The tissue-specific expression and substrate specificity of ELOVL enzymes will determine the final chain length of the fatty acid. The transcriptional regulation of ELOVL genes is an active area of research.[1]

Signaling Pathway Diagram

Regulatory_Pathway Hormonal_Signals Hormonal Signals (e.g., Insulin) Transcription_Factors Transcription Factors (e.g., SREBP-1c, PPARs) Hormonal_Signals->Transcription_Factors activates Nutrient_Status Nutrient Status (e.g., Glucose levels) Nutrient_Status->Transcription_Factors influences ACC Acetyl-CoA Carboxylase (ACC) Transcription_Factors->ACC upregulates FASN_Gene FASN Gene Expression Transcription_Factors->FASN_Gene upregulates ELOVL_Genes ELOVL Gene Expression Transcription_Factors->ELOVL_Genes upregulates FASN_Activity FASN Activity ACC->FASN_Activity provides substrate FASN_Gene->FASN_Activity ELOVL_Activity ELOVL Activity ELOVL_Genes->ELOVL_Activity Pathway_Output This compound Biosynthesis FASN_Activity->Pathway_Output ELOVL_Activity->Pathway_Output

Caption: General regulatory influences on fatty acid biosynthesis.

Conclusion

The biosynthesis of this compound is a complex process that likely involves the interplay of multiple enzyme systems. This guide provides a putative pathway based on our current understanding of lipid metabolism. Further research, employing the experimental approaches outlined herein, is necessary to definitively elucidate the specific enzymes and regulatory mechanisms involved in the synthesis of this unique very-long-chain methyl-branched fatty acid. A deeper understanding of this pathway will contribute significantly to the fields of lipidomics, metabolic engineering, and the development of novel therapeutics.

References

The Metabolic Enigma of 11-Methyltetracosanoyl-CoA: A Technical Guide to Potential Enzymatic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

IVY UNIVERSE, Advanced Research Division – This technical guide delves into the metabolic fate of 11-Methyltetracosanoyl-CoA, a long-chain, methyl-branched fatty acyl-CoA. While the metabolism of alpha- and beta-branched fatty acids is well-documented, the enzymatic machinery responsible for the degradation of fatty acids with a mid-chain methyl group remains a subject of ongoing investigation. This document provides a comprehensive overview of the potential enzymes and metabolic pathways involved, drawing upon the established principles of fatty acid beta-oxidation and the known substrate specificities of its core enzymatic players. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and related therapeutic areas.

Introduction: The Challenge of Methyl-Branched Fatty Acids

Fatty acid beta-oxidation is a fundamental catabolic process that sequentially shortens acyl-CoA molecules to produce acetyl-CoA, FADH₂, and NADH. However, the presence of methyl branches along the acyl chain can present a steric hindrance to the enzymes of this pathway, often necessitating specialized enzymatic machinery. For instance, phytanic acid, with a methyl group at the β-carbon, requires an initial α-oxidation step before it can enter the beta-oxidation spiral[1]. Conversely, pristanic acid, with a methyl group at the α-carbon, is a substrate for the peroxisomal beta-oxidation pathway, which utilizes specific enzymes such as branched-chain acyl-CoA oxidase[2][3].

The metabolism of this compound, a C25 fatty acyl-CoA with a methyl group positioned deep within the acyl chain, presents a unique challenge. Standard beta-oxidation is expected to proceed from the carboxyl end until the methyl-branched carbon approaches the active site of the beta-oxidation enzymes. The central question this guide addresses is the identity and function of the enzymes that facilitate the further degradation of the resulting methyl-branched intermediates.

Proposed Metabolic Pathway for this compound

Based on the current understanding of fatty acid metabolism, we propose a multi-stage pathway for the degradation of this compound, primarily occurring within the peroxisome, the primary site for the oxidation of very-long-chain and branched-chain fatty acids[4][5].

Metabolic Pathway of this compound cluster_peroxisome Peroxisome This compound This compound Beta-Oxidation_Cycles_1-4 Beta-Oxidation (Cycles 1-4) This compound->Beta-Oxidation_Cycles_1-4 Standard Beta-Oxidation Enzymes 3-Methyl-hexadecanoyl-CoA 3-Methyl-hexadecanoyl-CoA Beta-Oxidation_Cycles_1-4->3-Methyl-hexadecanoyl-CoA 4 Acetyl-CoA Alpha-Oxidation Alpha-Oxidation 3-Methyl-hexadecanoyl-CoA->Alpha-Oxidation Phytanoyl-CoA Hydroxylase-like 2-Methyl-pentadecanoyl-CoA 2-Methyl-pentadecanoyl-CoA Alpha-Oxidation->2-Methyl-pentadecanoyl-CoA CO2 + H2O AMACR AMACR 2-Methyl-pentadecanoyl-CoA->AMACR 2S-Methyl-pentadecanoyl-CoA (2S)-2-Methyl-pentadecanoyl-CoA AMACR->2S-Methyl-pentadecanoyl-CoA Epimerization Peroxisomal_Beta-Oxidation Peroxisomal Beta-Oxidation 2S-Methyl-pentadecanoyl-CoA->Peroxisomal_Beta-Oxidation Branched-Chain Acyl-CoA Oxidase, etc. Propionyl-CoA_Acetyl-CoA Propionyl-CoA + Acetyl-CoA Peroxisomal_Beta-Oxidation->Propionyl-CoA_Acetyl-CoA

Figure 1: Proposed metabolic pathway for this compound.
Initial Chain Shortening via Conventional Beta-Oxidation

The initial steps of this compound metabolism are likely to proceed through the conventional beta-oxidation pathway. The methyl group at the 11th carbon is sufficiently distant from the carboxyl end to not interfere with the initial cycles of oxidation. The standard beta-oxidation enzymes, including very-long-chain acyl-CoA dehydrogenase (VLCAD), enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase, would catalyze the first four cycles of beta-oxidation, releasing four molecules of acetyl-CoA and shortening the chain to 3-Methyl-hexadecanoyl-CoA.

Encountering the Methyl Branch: The Role of Alpha-Oxidation

Once the methyl group is at the β-position (C3), as in 3-Methyl-hexadecanoyl-CoA, conventional beta-oxidation is blocked[1]. At this juncture, an alpha-oxidation step is hypothesized to occur. This process, analogous to the first step in phytanic acid degradation, would involve the removal of the carboxyl carbon as CO₂. The key enzyme catalyzing this step is likely a member of the phytanoyl-CoA hydroxylase family[6]. This would result in the formation of 2-Methyl-pentadecanoyl-CoA.

Stereoisomer Conversion by Alpha-Methylacyl-CoA Racemase (AMACR)

The product of alpha-oxidation, 2-Methyl-pentadecanoyl-CoA, exists as a racemic mixture of (2R) and (2S) stereoisomers. The subsequent enzymes of peroxisomal beta-oxidation are specific for the (2S)-epimer. Therefore, alpha-methylacyl-CoA racemase (AMACR) is essential to convert the (2R)-2-Methyl-pentadecanoyl-CoA to its (2S) counterpart, ensuring the complete degradation of the fatty acid[7].

Final Degradation via Peroxisomal Beta-Oxidation

The resulting (2S)-2-Methyl-pentadecanoyl-CoA is a substrate for the peroxisomal beta-oxidation pathway that specializes in branched-chain fatty acids. This pathway employs a distinct set of enzymes, including branched-chain acyl-CoA oxidase (also known as pristanoyl-CoA oxidase), D-bifunctional protein (which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities), and sterol carrier protein 2/thiolase (SCP2/thiolase)[2][3][8]. This series of reactions would continue until the fatty acid is completely broken down into a mixture of acetyl-CoA and one molecule of propionyl-CoA (from the final three carbons).

Potential Enzymes and Their Substrate Specificities

The following table summarizes the potential enzymes involved in the metabolism of this compound and their known or inferred substrate specificities.

Metabolic StepProposed Enzyme ClassKey Enzyme(s)Known/Inferred Substrate Specificity
Initial Beta-Oxidation Acyl-CoA DehydrogenaseVery-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)Long-chain and very-long-chain straight-chain acyl-CoAs. Likely tolerates a methyl group distant from the carboxyl end.
Enoyl-CoA HydrataseEnoyl-CoA HydrataseBroad specificity for trans-2-enoyl-CoAs of varying chain lengths[9].
3-Hydroxyacyl-CoA DehydrogenaseL-3-Hydroxyacyl-CoA DehydrogenaseSpecific for L-3-hydroxyacyl-CoAs.
Thiolase3-Ketoacyl-CoA ThiolaseBroad chain-length specificity for 3-ketoacyl-CoAs[7].
Alpha-Oxidation DioxygenasePhytanoyl-CoA Hydroxylase-like enzymeSpecific for 3-methyl-branched acyl-CoAs like phytanoyl-CoA[1].
Epimerization RacemaseAlpha-Methylacyl-CoA Racemase (AMACR)Converts (2R)-methylacyl-CoA esters to their (2S)-epimers[7].
Peroxisomal Beta-Oxidation Acyl-CoA OxidaseBranched-Chain Acyl-CoA Oxidase (Pristanoyl-CoA Oxidase)Oxidizes 2-methyl-branched acyl-CoAs such as pristanoyl-CoA[8].
Bifunctional EnzymeD-Bifunctional ProteinPossesses enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities for branched-chain substrates.
ThiolaseSterol Carrier Protein 2/Thiolase (SCP2/Thiolase)Catalyzes the thiolytic cleavage of 2-methyl-branched 3-ketoacyl-CoAs[8].

Experimental Protocols for Elucidating the Metabolic Pathway

To validate the proposed metabolic pathway of this compound, a series of in vitro and cell-based assays are required.

Experimental Workflow cluster_workflow Experimental Workflow for Investigating this compound Metabolism Synthesis Synthesis of 11-Methyltetracosanoic Acid and its CoA ester Incubation Incubation of Cells with Labeled 11-Methyltetracosanoic Acid Synthesis->Incubation Enzyme_Assays In Vitro Enzyme Assays with Purified or Recombinant Enzymes Synthesis->Enzyme_Assays Cell_Culture Cell Culture Experiments (e.g., HepG2, Fibroblasts) Cell_Culture->Incubation Metabolite_Extraction Extraction of Intra- and Extracellular Metabolites Incubation->Metabolite_Extraction GC_MS_Analysis GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs) Metabolite_Extraction->GC_MS_Analysis LC_MS_MS_Analysis LC-MS/MS Analysis of Acyl-CoAs and Acylcarnitines Metabolite_Extraction->LC_MS_MS_Analysis Pathway_Validation Pathway Validation and Enzyme Identification GC_MS_Analysis->Pathway_Validation LC_MS_MS_Analysis->Pathway_Validation Kinetic_Analysis Determination of Enzyme Kinetics (Km, Vmax) Enzyme_Assays->Kinetic_Analysis Kinetic_Analysis->Pathway_Validation

Figure 2: A potential experimental workflow for studying this compound metabolism.
Synthesis of Substrates

The initial and crucial step is the chemical synthesis of 11-methyltetracosanoic acid and its subsequent enzymatic or chemical conversion to this compound. Isotope-labeled versions (e.g., ¹³C or ²H) of the fatty acid are essential for tracer studies.

Cell-Based Metabolism Studies
  • Cell Culture and Incubation: Human cell lines, such as hepatocytes (HepG2) or fibroblasts, which are known to be active in fatty acid metabolism, can be cultured. The cells would be incubated with the synthesized 11-methyltetracosanoic acid.

  • Metabolite Extraction: After incubation, both the cells and the culture medium would be collected. Lipids and acyl-CoAs would be extracted using established methods, such as the Folch procedure for lipids and solid-phase extraction for acyl-CoAs.

  • Metabolite Analysis:

    • Gas Chromatography-Mass Spectrometry (GC-MS): The lipid extract would be derivatized to fatty acid methyl esters (FAMEs) for analysis by GC-MS. This will allow for the identification and quantification of the parent fatty acid and its shorter-chain metabolites[10].

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Acyl-CoA and acylcarnitine species would be analyzed by LC-MS/MS. This technique provides a detailed profile of the intermediates in the beta-oxidation pathway.

In Vitro Enzyme Assays
  • Enzyme Purification/Recombinant Expression: Candidate enzymes, such as VLCAD, phytanoyl-CoA hydroxylase, AMACR, and branched-chain acyl-CoA oxidase, can be purified from tissues or expressed as recombinant proteins.

  • Activity Assays: The activity of each purified or recombinant enzyme would be assayed using this compound or its predicted metabolic intermediates as substrates. Enzyme activity can be measured spectrophotometrically by monitoring the production of NADH or FADH₂, or by directly measuring substrate consumption and product formation using LC-MS/MS.

  • Kinetic Analysis: For enzymes that show activity, detailed kinetic parameters (Km and Vmax) would be determined to assess their efficiency in metabolizing the methyl-branched substrates.

Conclusion and Future Directions

The metabolism of this compound likely involves a concerted action of both conventional and specialized enzymes of fatty acid oxidation. The proposed pathway, involving initial beta-oxidation followed by alpha-oxidation and subsequent peroxisomal beta-oxidation of the branched-chain intermediate, provides a logical framework for further investigation. The experimental approaches outlined in this guide will be instrumental in dissecting the precise enzymatic steps and validating this hypothesis. A thorough understanding of this metabolic pathway will not only fill a gap in our knowledge of lipid metabolism but may also provide insights into metabolic disorders and open new avenues for therapeutic intervention. Further research should also focus on the potential for ω-oxidation as an alternative or complementary pathway for the degradation of such long-chain methyl-branched fatty acids.

References

Predicted Cellular Localization of 11-Methyltetracosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 11-Methyltetracosanoyl-CoA

This compound is the activated form of 11-methyltetracosanoic acid, a saturated fatty acid with a 24-carbon backbone and a methyl group at the 11th carbon. Its structure places it in the categories of both a very-long-chain fatty acid (VLCFA; chain length > 22 carbons) and a branched-chain fatty acid (BCFA). The activation to a Coenzyme A (CoA) thioester is a prerequisite for its participation in metabolic pathways.

Predicted Subcellular Localization

The cellular fate of a fatty acyl-CoA is largely determined by its chain length and structure. Based on the established roles of different organelles in lipid metabolism, the predicted primary cellular localizations for this compound are the endoplasmic reticulum and peroxisomes . Transient localization in the cytosol during transport is also expected.

Table 1: Predicted Cellular Localization and Metabolic Function of this compound
Cellular CompartmentPredicted RoleMetabolic PathwayConfidence Level
Endoplasmic Reticulum (ER) Anabolism (Synthesis/Modification)Fatty Acid Elongation & DesaturationHigh
Peroxisomes Catabolism (Degradation)β-oxidation of VLCFA and BCFAHigh
Cytosol Transport and BufferingIntracellular TraffickingHigh (Transient)
Mitochondria Not a primary site for the intact molecule. Metabolizes peroxisomal breakdown products.β-oxidation of shorter-chain acyl-CoAsLow (for intact molecule)

Metabolic Pathways and Cellular Trafficking

The localization of this compound is intrinsically linked to its metabolic pathways. For any fatty acid to be metabolized, it must first be activated to its acyl-CoA derivative by an acyl-CoA synthetase (ACS). These enzymes are located in various organelles, including the endoplasmic reticulum and peroxisomes, which aligns with the subsequent metabolic steps.[1][2]

Anabolism in the Endoplasmic Reticulum

The synthesis of VLCFAs occurs almost exclusively in the endoplasmic reticulum through a process called fatty acid elongation.[3][4] This pathway involves a cycle of four enzymatic reactions that add two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA.[5][6][7] Therefore, this compound is predicted to be a substrate or product within the ER's fatty acid elongation machinery.

Fatty_Acid_Elongation_in_ER AcylCoA_start Fatty Acyl-CoA (e.g., C16) Condensation Condensation AcylCoA_start->Condensation MalonylCoA Malonyl-CoA MalonylCoA->Condensation KetoacylCoA 3-Ketoacyl-CoA Condensation->KetoacylCoA Reduction1 Reduction (NADPH) KetoacylCoA->Reduction1 HydroxyacylCoA 3-Hydroxyacyl-CoA Reduction1->HydroxyacylCoA Dehydration Dehydration HydroxyacylCoA->Dehydration EnoylCoA trans-2-Enoyl-CoA Dehydration->EnoylCoA Reduction2 Reduction (NADPH) EnoylCoA->Reduction2 AcylCoA_end Elongated Acyl-CoA (n+2) Reduction2->AcylCoA_end ER Endoplasmic Reticulum Lumen

Caption: Fatty acid elongation cycle in the endoplasmic reticulum.

Catabolism in Peroxisomes

While mitochondria are the primary sites for the β-oxidation of most fatty acids, they are unable to efficiently process VLCFAs and BCFAs.[8] The initial breakdown of these fatty acids occurs in the peroxisomes.[9][10][11][12] The β-oxidation spiral in peroxisomes shortens the carbon chain of this compound, producing acetyl-CoA and shorter-chain acyl-CoAs. These products are then transported to the mitochondria for complete oxidation.[10] The presence of a methyl group may require additional enzymatic steps, such as α-oxidation, which also occurs in peroxisomes.[11]

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion VLCFA_CoA This compound BetaOxidation β-oxidation Cycles VLCFA_CoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA n cycles Short_AcylCoA Shorter-chain Acyl-CoA BetaOxidation->Short_AcylCoA TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle Transport Short_AcylCoA->TCA_Cycle Transport

Caption: Catabolism of VLCFA-CoA in peroxisomes and mitochondria.

Experimental Methodologies for Subcellular Localization

Determining the precise subcellular location of lipids like this compound typically involves one or more of the following experimental approaches.

Subcellular Fractionation

This biochemical technique involves the separation of cellular organelles based on their size, shape, and density.

  • Cell Lysis: Cells are broken open using mechanical or chemical methods to release their contents.

  • Differential Centrifugation: The cell lysate is subjected to a series of centrifugation steps at increasing speeds. This separates major organelles into different fractions (e.g., nuclear, mitochondrial, microsomal/ER, and cytosolic fractions).

  • Lipid Extraction and Analysis: Lipids are extracted from each fraction and analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify 11-methyltetracosanoic acid (after hydrolysis of the CoA ester).

Fluorescence Microscopy

This imaging technique uses fluorescently labeled molecules to visualize their location within the cell.

  • Synthesis of a Fluorescent Analog: A fluorescent probe (e.g., BODIPY, NBD) is chemically attached to 11-methyltetracosanoic acid.

  • Cellular Incubation: Living cells are incubated with the fluorescent fatty acid analog, which is then metabolically converted to its CoA ester.

  • Co-localization with Organelle Markers: The cells are co-stained with fluorescent markers specific to different organelles (e.g., ER-Tracker™, MitoTracker™).

  • Confocal Microscopy: A confocal microscope is used to acquire high-resolution images, and the degree of overlap (co-localization) between the fluorescent lipid analog and the organelle markers is quantified.[13][14]

Fluorescence_Microscopy_Workflow Step1 Synthesize Fluorescent Fatty Acid Analog Step2 Incubate with Live Cells Step1->Step2 Step3 Co-stain with Organelle-Specific Dyes Step2->Step3 Step4 Image with Confocal Microscope Step3->Step4 Step5 Analyze Co-localization Step4->Step5

Caption: Workflow for lipid localization via fluorescence microscopy.

Conclusion and Future Directions

The cellular localization of this compound is predicted to be primarily within the endoplasmic reticulum for anabolic processes and the peroxisomes for catabolic processes. This dual localization highlights its role as a key intermediate in the complex network of cellular lipid metabolism. While these predictions are based on robust, established principles of fatty acid metabolism, direct experimental verification is necessary. Future research employing advanced mass spectrometry-based lipidomics on subcellular fractions and the development of specific molecular probes for live-cell imaging will be instrumental in confirming and refining our understanding of the subcellular distribution of this compound and its implications in health and disease.

References

The Obscure Player: Unraveling the Role of 11-Methyltetracosanoyl-CoA in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-branched fatty acids (BCFAs) are increasingly recognized for their diverse biological roles, from maintaining membrane fluidity to acting as signaling molecules. While the metabolism of common BCFAs is partially understood, specific long-chain methylated acyl-CoA esters, such as 11-Methyltetracosanoyl-CoA, remain largely uncharacterized. This technical guide synthesizes the current understanding of methyl-branched fatty acid metabolism as a proxy to elucidate the putative role of this compound. We delve into the probable biosynthetic and degradative pathways, the crucial role of Coenzyme A (CoA) in its activation and catabolism, and present detailed experimental protocols for its study. This document aims to provide a foundational resource for researchers investigating this niche area of lipid metabolism and to stimulate further inquiry into its potential as a therapeutic target.

Introduction to Methyl-Branched Fatty Acids

Branched-chain fatty acids are a class of fatty acids characterized by one or more methyl groups on their carbon backbone.[1] They are found across various organisms, from bacteria to mammals.[2] In humans, BCFAs are present in tissues such as the skin, brain, and blood.[2] Their primary functions include modulating membrane fluidity and participating in cellular signaling.[3][4] The position of the methyl group defines the BCFA type, with iso- and anteiso-BCFAs, where the methyl group is on the penultimate or antepenultimate carbon, being the most common.[1][5] 11-Methyltetracosanoic acid is a long-chain monomethylated fatty acid, and its activated form, this compound, is the necessary intermediate for its metabolic processing.

Biosynthesis of Methyl-Branched Acyl-CoAs

The de novo synthesis of monomethyl BCFAs in some organisms, like Caenorhabditis elegans, involves long-chain fatty acid elongation enzymes.[2] The general biosynthetic pathway for a methyl-branched fatty acid that would lead to the formation of this compound likely involves a multi-step process starting from a branched-chain amino acid-derived primer or the incorporation of a methyl group by a specific methyltransferase.

Putative Biosynthetic Pathway of a Methyl-Branched Fatty Acid

cluster_0 Mitochondrion or Cytosol cluster_1 Alternative Pathway Branched-chain\nAmino Acid\n(e.g., Leucine, Isoleucine, Valine) Branched-chain Amino Acid (e.g., Leucine, Isoleucine, Valine) Branched-chain\nα-keto acid Branched-chain α-keto acid Branched-chain\nAmino Acid\n(e.g., Leucine, Isoleucine, Valine)->Branched-chain\nα-keto acid Transamination Branched-chain\nAcyl-CoA Primer\n(e.g., Isovaleryl-CoA) Branched-chain Acyl-CoA Primer (e.g., Isovaleryl-CoA) Branched-chain\nα-keto acid->Branched-chain\nAcyl-CoA Primer\n(e.g., Isovaleryl-CoA) BCKDH Complex Elongation Cycles Elongation Cycles Branched-chain\nAcyl-CoA Primer\n(e.g., Isovaleryl-CoA)->Elongation Cycles Fatty Acid Synthase (FAS) Long-chain\nBranched Fatty Acid Long-chain Branched Fatty Acid Elongation Cycles->Long-chain\nBranched Fatty Acid Addition of Malonyl-CoA Methyl-Branched\nAcyl-CoA\n(e.g., this compound) Methyl-Branched Acyl-CoA (e.g., this compound) Long-chain\nBranched Fatty Acid->Methyl-Branched\nAcyl-CoA\n(e.g., this compound) Acyl-CoA Synthetase (ACS) Straight-chain\nFatty Acyl-CoA Straight-chain Fatty Acyl-CoA Straight-chain\nFatty Acyl-CoA->Methyl-Branched\nAcyl-CoA\n(e.g., this compound) Methyltransferase (SAM-dependent)

Caption: Putative biosynthetic pathways for methyl-branched acyl-CoAs.

The Central Role of Coenzyme A

Coenzyme A (CoA) is an essential cofactor in cellular metabolism, playing a critical role in the synthesis and oxidation of fatty acids.[6][7] Fatty acids are activated by their conversion to acyl-CoA thioesters, a reaction catalyzed by acyl-CoA synthetases.[8] This activation is a prerequisite for their participation in metabolic pathways.

CoA Biosynthesis and Fatty Acid Activation Workflow

cluster_0 CoA Biosynthesis cluster_1 Fatty Acid Activation Pantothenate\n(Vitamin B5) Pantothenate (Vitamin B5) 4'-Phosphopantothenate 4'-Phosphopantothenate Pantothenate\n(Vitamin B5)->4'-Phosphopantothenate PANK 4'-Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine 4'-Phosphopantothenate->4'-Phosphopantothenoylcysteine PPCS 4'-Phosphopantetheine 4'-Phosphopantetheine 4'-Phosphopantothenoylcysteine->4'-Phosphopantetheine PPCDC Dephospho-CoA Dephospho-CoA 4'-Phosphopantetheine->Dephospho-CoA PPAT Coenzyme A Coenzyme A Dephospho-CoA->Coenzyme A DPCK Methyl-branched\nAcyl-CoA Methyl-branched Acyl-CoA Coenzyme A->Methyl-branched\nAcyl-CoA Methyl-branched\nFatty Acid Methyl-branched Fatty Acid Methyl-branched\nFatty Acid->Methyl-branched\nAcyl-CoA Acyl-CoA Synthetase (ACS) Metabolic Pathways\n(e.g., β-oxidation) Metabolic Pathways (e.g., β-oxidation) Methyl-branched\nAcyl-CoA->Metabolic Pathways\n(e.g., β-oxidation) ATP ATP AMP + PPi AMP + PPi ATP->AMP + PPi

Caption: Workflow of Coenzyme A biosynthesis and subsequent fatty acid activation.

Degradation of Methyl-Branched Acyl-CoAs

The degradation of fatty acids primarily occurs through β-oxidation in the mitochondria and peroxisomes.[9] However, the methyl branch in BCFAs can hinder the standard β-oxidation process, necessitating alternative enzymatic steps.[10] For a fatty acid with a methyl group at an odd-numbered carbon, such as 11-methyltetracosanoic acid, initial rounds of β-oxidation can proceed until the methyl branch is near the carboxyl end. At this point, specific enzymes are required to bypass the steric hindrance. The degradation of phytanic acid, a polymethylated fatty acid, serves as a well-studied model for the catabolism of BCFAs and involves an initial α-oxidation step in the peroxisome.[10]

Proposed Degradation Pathway for an Odd-Position Methyl-Branched Acyl-CoA

cluster_0 Mitochondrial β-Oxidation cluster_1 Potential α-Oxidation Requirement This compound This compound β-Oxidation Cycles (n) β-Oxidation Cycles (n) This compound->β-Oxidation Cycles (n) Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase Methyl-branched\nAcyl-CoA\n(shorter chain) Methyl-branched Acyl-CoA (shorter chain) β-Oxidation Cycles (n)->Methyl-branched\nAcyl-CoA\n(shorter chain) Release of Acetyl-CoA (n) Propionyl-CoA + Acetyl-CoA Propionyl-CoA + Acetyl-CoA Methyl-branched\nAcyl-CoA\n(shorter chain)->Propionyl-CoA + Acetyl-CoA Final Thiolysis Propionyl-CoA Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Carboxylation, Isomerization TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Acetyl-CoA (n) Acetyl-CoA (n) Acetyl-CoA (n)->TCA Cycle Sterically Hindered\nAcyl-CoA Sterically Hindered Acyl-CoA Pristanoyl-CoA like\nIntermediate Pristanoyl-CoA like Intermediate Sterically Hindered\nAcyl-CoA->Pristanoyl-CoA like\nIntermediate α-Oxidation in Peroxisomes Mitochondrial β-Oxidation Mitochondrial β-Oxidation Pristanoyl-CoA like\nIntermediate->Mitochondrial β-Oxidation

Caption: Proposed degradation pathway for a methyl-branched acyl-CoA.

Quantitative Data Summary

ParameterFatty AcidOrganism/TissueValueReference
Relative Abundanceiso-15:0Human Milk Fat0.3-0.5% of total FAs[11]
Relative Abundanceanteiso-15:0Human Milk Fat0.2-0.4% of total FAs[11]
Relative Abundanceiso-17:0Human Milk Fat0.2-0.6% of total FAs[11]
Relative Abundanceanteiso-17:0Human Milk Fat0.2-0.5% of total FAs[11]
Content in CheeseTotal BCFAsVarious Cheeses0.2-1.9% of total lipids[12]
Content in FishTotal BCFAsVarious Fish0.1-1.7% of total lipids[12]

Experimental Protocols

Analysis of Methyl-Branched Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the identification and quantification of BCFAs in a biological sample.

Logical Workflow for GC-MS Analysis of BCFAs

Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Folch or Bligh-Dyer Method Derivatization to FAMEs Derivatization to FAMEs Lipid Extraction->Derivatization to FAMEs Acid- or Base-catalyzed Methanolysis GC-MS Analysis GC-MS Analysis Derivatization to FAMEs->GC-MS Analysis Injection Separation Separation GC-MS Analysis->Separation Capillary Column (e.g., DB-5ms) Ionization & Detection Ionization & Detection Separation->Ionization & Detection Electron Ionization (EI) Mass Spectrometer Data Analysis Data Analysis Ionization & Detection->Data Analysis Peak Integration & Library Matching

Caption: Workflow for the GC-MS analysis of branched-chain fatty acids.

Methodology:

  • Lipid Extraction: Extract total lipids from the biological sample (e.g., tissue homogenate, plasma, cells) using a standard method such as the Folch or Bligh-Dyer procedure.

  • Derivatization: Convert the fatty acids in the lipid extract to their more volatile fatty acid methyl esters (FAMEs).[13] This is typically achieved through acid-catalyzed (e.g., with methanolic HCl or BF3-methanol) or base-catalyzed (e.g., with sodium methoxide) transesterification.[13]

  • GC-MS Analysis:

    • Injection: Inject the FAMEs solution into the GC-MS system.

    • Separation: Separate the FAMEs on a low-polarity capillary column (e.g., DB-5ms or equivalent).[11][14] A suitable temperature program is crucial for resolving isomers.

    • Detection: Use a mass spectrometer in electron ionization (EI) mode to detect the eluting FAMEs.[15]

  • Data Analysis: Identify individual BCFAs by comparing their retention times and mass spectra to those of authentic standards and library databases. Quantify the BCFAs by integrating the peak areas and comparing them to an internal standard.[15]

Fatty Acid β-Oxidation Assay

This protocol measures the rate of β-oxidation of a radiolabeled fatty acid substrate in isolated mitochondria or cultured cells.

Workflow for a Fatty Acid Oxidation Assay

Isolated Mitochondria\nor Cells Isolated Mitochondria or Cells Incubation with\nRadiolabeled Substrate\n(e.g., [1-14C]Palmitic Acid) Incubation with Radiolabeled Substrate (e.g., [1-14C]Palmitic Acid) Isolated Mitochondria\nor Cells->Incubation with\nRadiolabeled Substrate\n(e.g., [1-14C]Palmitic Acid) Assay Buffer Separation of\nMetabolites Separation of Metabolites Incubation with\nRadiolabeled Substrate\n(e.g., [1-14C]Palmitic Acid)->Separation of\nMetabolites Acidification & Centrifugation Quantification of\nRadiolabeled Products Quantification of Radiolabeled Products Separation of\nMetabolites->Quantification of\nRadiolabeled Products Scintillation Counting Calculation of\nOxidation Rate Calculation of Oxidation Rate Quantification of\nRadiolabeled Products->Calculation of\nOxidation Rate

Caption: Workflow for a typical fatty acid β-oxidation assay.

Methodology:

  • Preparation: Isolate mitochondria from tissue or use cultured cells.

  • Assay Mixture: Prepare a reaction buffer containing the isolated mitochondria or cells, a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]palmitic acid complexed to BSA), and necessary cofactors (e.g., L-carnitine, CoA, NAD+).[9][16]

  • Incubation: Initiate the reaction by adding the substrate and incubate at 37°C for a defined period.

  • Termination and Separation: Stop the reaction by adding an acid (e.g., perchloric acid). Separate the unmetabolized substrate from the acid-soluble metabolic products (e.g., radiolabeled acetyl-CoA) by centrifugation.

  • Quantification: Measure the radioactivity in the acid-soluble supernatant using a scintillation counter.

  • Calculation: Calculate the rate of fatty acid oxidation based on the amount of radiolabeled product formed per unit of time and protein.

For BCFAs, a custom-synthesized radiolabeled branched-chain fatty acid would be required. The assay can also be adapted to measure oxygen consumption as an indicator of oxidative metabolism.[16][17]

Conclusion and Future Directions

While direct evidence on the metabolic fate of this compound is currently lacking, the established principles of branched-chain fatty acid metabolism provide a robust framework for its investigation. The pathways and protocols outlined in this guide offer a starting point for researchers aiming to characterize this molecule. Future research should focus on the identification of the specific enzymes involved in its synthesis and degradation, the elucidation of its physiological concentrations in various tissues, and the exploration of its potential role in health and disease. Such studies will be instrumental in determining if this compound is a mere metabolic curiosity or a significant player in the complex landscape of lipid biology.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 6, 2025

Abstract

While 11-Methyltetracosanoyl-CoA is not extensively documented in existing scientific literature, its structural characteristics as a methyl-branched, very long-chain fatty acyl-CoA strongly suggest its metabolism occurs within the peroxisome. This guide synthesizes current knowledge on the metabolism of analogous fatty acids to construct a theoretical framework for the biochemical processing of this compound and its potential implications in metabolic disorders. Drawing parallels with well-characterized pathways, we will explore its predicted enzymatic degradation, potential for accumulation in peroxisomal disorders, and the experimental approaches required to validate these hypotheses. This document serves as a foundational resource for researchers investigating novel lipids in the context of inborn errors of metabolism and for drug development professionals targeting pathways of fatty acid oxidation.

Introduction: The Hypothetical Landscape of a Novel Acyl-CoA

This compound represents a C25 fatty acyl-CoA, characterized by a 24-carbon chain with a methyl group at the 11th carbon. Fatty acids with a carbon chain length greater than 20 are classified as very long-chain fatty acids (VLCFAs).[1][2] The presence of a methyl group along the carbon backbone introduces steric hindrance that can impede standard mitochondrial beta-oxidation. Consequently, its metabolism is predicted to be reliant on specialized peroxisomal pathways.

Defects in peroxisomal metabolism are linked to a class of severe genetic disorders, often characterized by the accumulation of specific lipids that are toxic to cells, particularly in the nervous system.[3][4] This guide will extrapolate from the established metabolism of other methyl-branched and very long-chain fatty acids to predict the metabolic fate of this compound and its relevance to disease.

Predicted Metabolic Pathway of this compound

The degradation of fatty acids is a critical cellular process for energy production. While most straight-chain fatty acids are metabolized in the mitochondria, VLCFAs and branched-chain fatty acids require initial processing in peroxisomes.[5][6]

Peroxisomal Beta-Oxidation

Given that the methyl group in 11-methyltetracosanoic acid is distant from the beta-carbon, it is unlikely to directly inhibit the initial cycles of beta-oxidation. Therefore, this compound is predicted to undergo several cycles of peroxisomal beta-oxidation until the methyl-branched portion of the acyl chain is reached. Each cycle of beta-oxidation involves four enzymatic steps, resulting in the shortening of the fatty acyl-CoA by two carbons and the release of acetyl-CoA.[6]

The key enzymes in peroxisomal beta-oxidation for branched-chain fatty acids include:

  • Acyl-CoA Oxidase (ACOX): The first and rate-limiting step is catalyzed by an acyl-CoA oxidase. There are several isoforms of ACOX with differing substrate specificities. Pristanoyl-CoA oxidase (ACOX2 or ACOX3 in humans) is known to act on 2-methyl-branched fatty acyl-CoAs.[7][8] It is plausible that one of these, or another ACOX with broader specificity, would initiate the oxidation of 11-Methyltetracsanoyl-CoA.

  • Multifunctional Protein (MFP): The second and third steps, hydration and dehydrogenation, are carried out by a multifunctional protein. For branched-chain fatty acids, D-bifunctional protein (DBP), also known as MFP-2, is the relevant enzyme.[7]

  • Thiolase: The final step is the thiolytic cleavage of the 3-ketoacyl-CoA, which releases acetyl-CoA or propionyl-CoA (depending on the branching) and a shortened acyl-CoA. Sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCP2/thiolase) is responsible for the cleavage of 2-methyl-branched 3-oxoacyl-CoAs.[9]

This process would continue until the chain is shortened sufficiently for the resulting acyl-CoA to be transported to the mitochondria for complete oxidation.

Peroxisomal_Beta_Oxidation_of_11_Methyltetracosanoyl_CoA cluster_peroxisome Peroxisome mol_1 This compound (C25) mol_2 trans-2,3-Dehydro-11-methyltetracosanoyl-CoA mol_1->mol_2 ACOX mol_3 3-Hydroxy-11-methyltetracosanoyl-CoA mol_2->mol_3 MFP-2 (Hydratase) mol_4 3-Keto-11-methyltetracosanoyl-CoA mol_3->mol_4 MFP-2 (Dehydrogenase) mol_5 9-Methyltricosanoyl-CoA (C23) mol_4->mol_5 SCP2/Thiolase acetyl_coA Acetyl-CoA mol_4->acetyl_coA SCP2/Thiolase ... ... mol_5->... Further Cycles

Figure 1. Predicted initial cycle of peroxisomal beta-oxidation of this compound.

Potential Link to Metabolic Disorders

Deficiencies in the enzymes or transporters involved in peroxisomal fatty acid oxidation lead to the accumulation of their substrates, which can be cytotoxic.

Peroxisome Biogenesis Disorders (PBDs)

In disorders of peroxisome biogenesis, such as Zellweger spectrum disorders (ZSD), the organelle itself is not formed correctly, leading to a multitude of metabolic defects.[3][10] In these conditions, the degradation of all peroxisomal substrates, including VLCFAs and branched-chain fatty acids, is impaired.[11][12] It is highly probable that 11-methyltetracosanoic acid would accumulate in the tissues and plasma of individuals with PBDs. Untargeted metabolomics studies in patients with ZSD have the potential to identify novel lipids like this.[13]

Single Enzyme Deficiencies

A defect in a single enzyme of the beta-oxidation pathway can also lead to disease. For example, D-bifunctional protein deficiency would be expected to cause the accumulation of 11-methyltetracosanoic acid and its metabolites. Similarly, mutations in the genes encoding the relevant ACOX or thiolase could lead to its accumulation.

Quantitative Data from Related Disorders

While no quantitative data exists for this compound, the tables below summarize the accumulation of other VLCFAs and branched-chain fatty acids in relevant metabolic disorders, providing a reference for the expected magnitude of change.

Table 1: Plasma Very Long-Chain Fatty Acid (VLCFA) Levels in Peroxisomal Disorders

AnalyteNormal RangeZellweger Syndrome (ZS)D-Bifunctional Protein Deficiency (DBP)
C26:0 (µg/mL)< 1.05.20 ± 1.782.61 ± 0.97
C26:0/C22:0 Ratio< 0.020.65 ± 0.180.30 ± 0.13
Data adapted from a retrospective study on patients with peroxisomal disorders.[14]

Table 2: Plasma Phytanic Acid Levels in Refsum Disease

AnalyteNormal RangeAdult Refsum Disease
Phytanic Acid (µmol/L)< 10> 200
Data reflects typical diagnostic thresholds.[15]

Experimental Protocols for Studying this compound Metabolism

Investigating the metabolism of this compound would require a series of biochemical and analytical experiments.

Synthesis of 11-Methyltetracosanoic Acid

The first step would be the chemical synthesis of 11-methyltetracosanoic acid and its CoA ester. A radiolabeled version (e.g., with ¹⁴C or ³H) would also be necessary for many of the metabolic assays.

In Vitro Fatty Acid Oxidation Assays

Objective: To determine if this compound is a substrate for peroxisomal beta-oxidation.

Methodology:

  • Cell Culture: Human skin fibroblasts from healthy controls and patients with known peroxisomal disorders (e.g., ZSD, DBP deficiency) are cultured under standard conditions.

  • Cell Permeabilization: Fibroblasts are harvested and permeabilized with a low concentration of digitonin (B1670571) to allow the entry of acyl-CoAs into the peroxisomes.

  • Incubation: The permeabilized cells are incubated with radiolabeled this compound in a reaction buffer containing necessary cofactors (ATP, Mg²⁺, NAD⁺, CoA).

  • Measurement of Beta-Oxidation: The rate of beta-oxidation is determined by measuring the production of radiolabeled acetyl-CoA (or other chain-shortened products) over time. This can be done by separating the reaction products using high-performance liquid chromatography (HPLC) and quantifying the radioactivity in each fraction.

  • Comparison: The rate of oxidation in control cells is compared to that in cells from patients with peroxisomal disorders. A significantly reduced rate in patient cells would indicate that the fatty acid is indeed metabolized in the peroxisomes.

This protocol is adapted from methods used to study the oxidation of other branched-chain and very long-chain fatty acids.[1]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis synthesis Synthesize Radiolabeled This compound incubate Incubate with Substrate & Cofactors synthesis->incubate culture Culture Fibroblasts (Control & Patient) permeabilize Permeabilize Cells culture->permeabilize permeabilize->incubate hplc Separate Products by HPLC incubate->hplc quantify Quantify Radioactivity hplc->quantify

Figure 2. Experimental workflow for in vitro fatty acid oxidation assay.

Enzyme Specificity Assays

Objective: To identify the specific acyl-CoA oxidase and thiolase that act on this compound and its metabolites.

Methodology:

  • Enzyme Expression and Purification: The human genes for ACOX1, ACOX2, ACOX3, and SCP2/thiolase are expressed in a suitable system (e.g., E. coli or insect cells), and the recombinant proteins are purified.

  • Enzyme Assays: The activity of each purified enzyme is measured using this compound (for ACOXs) or its corresponding 3-ketoacyl-CoA derivative (for the thiolase) as a substrate.

  • Detection of Activity: ACOX activity can be measured by monitoring the production of H₂O₂ using a coupled spectrophotometric or fluorometric assay. Thiolase activity can be measured by monitoring the decrease in absorbance of the 3-ketoacyl-CoA substrate.

  • Kinetic Analysis: By varying the substrate concentration, kinetic parameters (Km and Vmax) can be determined to assess the efficiency of each enzyme with the novel substrate.

These methods are based on established protocols for characterizing peroxisomal enzymes.[9][16]

Conclusion and Future Directions

The metabolism of this compound, while not directly studied, can be predicted with a reasonable degree of confidence based on our understanding of peroxisomal fatty acid oxidation. It is likely a substrate for the peroxisomal beta-oxidation pathway, and its accumulation would be expected in peroxisome biogenesis disorders and certain single enzyme deficiencies.

Future research should focus on:

  • Chemical synthesis of 11-methyltetracosanoic acid and its CoA ester to enable experimental validation of its metabolic pathway.

  • Untargeted metabolomics of plasma and tissue samples from patients with peroxisomal disorders to search for the presence of this and other novel fatty acids.

  • Biochemical characterization of the enzymatic steps involved in its degradation to identify the specific enzymes responsible.

A deeper understanding of the metabolism of such novel fatty acids will not only enhance our fundamental knowledge of lipid biochemistry but may also reveal new biomarkers for metabolic diseases and provide novel targets for therapeutic intervention.

References

Unraveling the Role of 11-Methyltetracosanoyl-CoA in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are emerging as significant modulators of cellular signaling, with their acyl-coenzyme A (acyl-CoA) derivatives acting as potent signaling molecules. This technical guide explores the hypothesized function of a specific long-chain BCFA, 11-Methyltetracosanoyl-CoA, in cellular signaling. Drawing upon the established roles of similar BCFAs, we propose a primary signaling axis involving the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This guide provides a comprehensive overview of the putative signaling pathways, detailed experimental protocols to investigate these hypotheses, and illustrative data presented in a structured format. The content herein is intended to serve as a foundational resource for researchers and professionals in drug development seeking to explore the therapeutic potential of targeting BCFA metabolism and signaling.

Introduction: Branched-Chain Fatty Acids in Cellular Communication

Branched-chain fatty acids, characterized by one or more methyl groups along their carbon chain, are increasingly recognized for their roles beyond membrane fluidity modulation.[1][2] Found in various dietary sources and synthesized by gut microbiota, BCFAs and their metabolically activated acyl-CoA counterparts are implicated in the regulation of metabolic and inflammatory pathways.[3][4] Evidence strongly suggests that very-long-chain and branched-chain fatty acyl-CoAs are high-affinity ligands for nuclear receptors, particularly PPARα, a key regulator of lipid metabolism and inflammation.[5] This interaction triggers a cascade of transcriptional changes, influencing cellular energy homeostasis and immune responses.

This guide focuses on the hypothetical signaling functions of this compound, a 25-carbon saturated fatty acid with a methyl branch at the 11th carbon. While direct evidence for this specific molecule is limited, its structural similarity to other known bioactive BCFAs allows for the formulation of a testable hypothesis centered on PPARα activation.

Hypothesized Signaling Pathway of this compound

We propose that this compound functions as an endogenous ligand and activator of PPARα. Upon cellular uptake and conversion from its free fatty acid form, this compound is hypothesized to bind to the ligand-binding domain of PPARα. This binding event induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). The activated PPARα/RXR complex then translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This interaction recruits coactivator proteins and initiates the transcription of genes involved in fatty acid oxidation, transport, and anti-inflammatory processes.

A secondary, parallel hypothesis involves the potential of this compound to modulate inflammatory signaling through the Toll-like Receptor 4 (TLR4) and Nuclear Factor kappa-B (NF-κB) pathway, a mechanism observed with other BCFAs.

Luciferase_Assay_Workflow Start Start Transfect Co-transfect cells with PPRE-luciferase and PPARα plasmids Start->Transfect Treat Treat cells with 11-Methyltetracosanoic Acid Transfect->Treat Incubate Incubate for 24 hours Treat->Incubate Lyse Lyse cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Normalize and Analyze Data Measure->Analyze End End Analyze->End ChIP_Assay_Workflow Start Start Crosslink Cross-link proteins to DNA in vivo with formaldehyde Start->Crosslink Shear Shear chromatin by sonication Crosslink->Shear Immunoprecipitate Immunoprecipitate with PPARα antibody Shear->Immunoprecipitate Purify Reverse cross-links and purify DNA Immunoprecipitate->Purify Analyze Analyze DNA by qPCR Purify->Analyze End End Analyze->End

References

Discovery and initial characterization of 11-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific information regarding the discovery, initial characterization, synthesis, or biological function of 11-Methyltetracosanoyl-CoA. This suggests that this specific branched-chain acyl-CoA is either a novel, yet-to-be-described molecule or a compound that has been studied in a context not readily accessible through broad scientific searches.

Therefore, the creation of a detailed technical guide or whitepaper with quantitative data, specific experimental protocols, and established signaling pathways, as initially requested, is not possible at this time. The core requirements of data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways cannot be fulfilled due to the absence of foundational research on this particular molecule.

While the specifics of this compound remain unknown, this document can provide a hypothetical framework for its potential discovery and characterization based on established principles of lipid biochemistry and analytical chemistry. This serves as a guide for researchers who may encounter this molecule or wish to embark on its synthesis and characterization.

Hypothetical Discovery and Biosynthesis

The discovery of novel lipids often occurs during the untargeted metabolic profiling of biological samples. The identification of a unique mass-to-charge ratio corresponding to a C25 methyl-branched fatty acyl-CoA could be the first indication of the existence of this compound.

Its biosynthesis would likely involve the incorporation of a methylmalonyl-CoA extender unit during fatty acid synthesis by fatty acid synthase (FAS). The position of the methyl group at the 11th carbon suggests a specific timing of this incorporation during the elongation of the fatty acid chain.

Hypothetical Biosynthetic Pathway

Hypothetical Biosynthesis of this compound Acetyl-CoA Acetyl-CoA FAS FAS Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->FAS Incorporation at C11 position Growing Acyl Chain Growing Acyl Chain FAS->Growing Acyl Chain 11-Methyltetracosanoic Acid 11-Methyltetracosanoic Acid Growing Acyl Chain->11-Methyltetracosanoic Acid Chain Termination Acyl-CoA Synthetase Acyl-CoA Synthetase 11-Methyltetracosanoic Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound Activation

Caption: Hypothetical biosynthesis of this compound.

Proposed Initial Characterization: A Roadmap

Should this compound be discovered or synthesized, a series of established analytical techniques would be employed for its characterization.

Table 1: Hypothetical Quantitative Data for this compound
ParameterExpected Value/Technique
Molecular FormulaC36H68N7O17P3S
Exact Mass991.3656 g/mol
Purity>95% (determined by HPLC)
SolubilitySoluble in organic solvents (e.g., methanol, chloroform)
UV-Vis Spectrumλmax ≈ 260 nm (adenine moiety of CoA)
Experimental Protocols

1. Synthesis of 11-Methyltetracosanoic Acid:

A potential synthetic route would involve the coupling of two smaller alkyl chains, one of which contains the methyl branch at the appropriate position. This could be achieved through organocuprate chemistry or other cross-coupling reactions. The resulting fatty acid would then be purified by chromatography.

2. Enzymatic Synthesis of this compound:

The purified 11-methyltetracosanoic acid would be converted to its coenzyme A thioester using an acyl-CoA synthetase. The reaction would typically include the fatty acid, coenzyme A, ATP, and magnesium chloride in a suitable buffer.

3. Purification by High-Performance Liquid Chromatography (HPLC):

The synthesized this compound would be purified using reversed-phase HPLC. A C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate) would be a standard approach.

4. Structural Elucidation by Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) would be critical for confirming the structure, with characteristic fragmentation patterns revealing the acyl chain and the coenzyme A moiety.

5. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy would provide definitive structural confirmation. The position of the methyl group would be determined by the chemical shifts and coupling patterns of the protons and carbons along the acyl chain.

Experimental Workflow for Characterization

Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis Chemical Synthesis Chemical Synthesis Enzymatic Ligation Enzymatic Ligation Chemical Synthesis->Enzymatic Ligation HPLC HPLC Enzymatic Ligation->HPLC HRMS HRMS HPLC->HRMS MS_MS MS_MS HPLC->MS_MS NMR NMR HPLC->NMR

Caption: A standard workflow for the synthesis and characterization of a novel acyl-CoA.

Potential Biological Significance and Future Directions

Branched-chain fatty acids are known to play roles in membrane fluidity, and their corresponding acyl-CoAs are intermediates in various metabolic pathways. If discovered in a biological system, research into the function of this compound would likely focus on:

  • Metabolic Fate: Investigating the enzymes that synthesize and degrade this molecule.

  • Cellular Localization: Determining its subcellular distribution.

  • Signaling Roles: Exploring its potential as a signaling molecule or a regulator of protein function.

Theoretical Interaction of 11-Methyltetracosanoyl-CoA with Nuclear Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Nuclear Receptors and Fatty Acyl-CoA Signaling

Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate a diverse array of physiological processes, including metabolism, development, and immunity.[1][2] Many nuclear receptors are activated by small lipophilic molecules, such as steroid hormones, vitamins, and dietary lipids.[2][3] Long-chain and very-long-chain fatty acids (VLCFAs), as well as their metabolically activated CoA-thioester counterparts, are increasingly recognized as endogenous ligands for several nuclear receptors.[1][4][5][6] These interactions are crucial for maintaining energy homeostasis.[1][6]

Branched-chain fatty acids (BCFAs) and their CoA derivatives are potent modulators of nuclear receptor activity, particularly the Peroxisome Proliferator-Activated Receptors (PPARs).[4][5][7] It is hypothesized that 11-Methyltetracosanoyl-CoA, a C25 branched-chain fatty acyl-CoA, acts as a high-affinity ligand for PPARα, a key regulator of lipid metabolism.[4][5][8] The activation of PPARα by such ligands leads to the transcriptional upregulation of genes involved in fatty acid oxidation, thereby helping to manage potentially toxic levels of VLCFAs and BCFAs.[4][5][8]

Other nuclear receptors, such as Liver X Receptors (LXRs) and Retinoid X Receptors (RXRs), also play significant roles in lipid metabolism and may be influenced by fatty acyl-CoAs.[3][9][10][11][12][13][14][15][16][17][18] LXRs are key regulators of cholesterol and fatty acid biosynthesis, while RXRs often form heterodimers with other nuclear receptors, including PPARs and LXRs, to regulate gene expression.[3][9][11][13][15][16][17][18]

Theoretical Signaling Pathway of this compound

The proposed mechanism of action for this compound involves its direct binding to the ligand-binding domain (LBD) of a nuclear receptor, likely PPARα. This interaction is theorized to induce a conformational change in the receptor, leading to the dissociation of co-repressor proteins and the recruitment of co-activator proteins.[4][5] This activated receptor complex then heterodimerizes with RXR and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[8][19][20]

Theoretical_Signaling_Pathway Theoretical Signaling Pathway of this compound with PPARα cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 11-MT-CoA This compound PPARa_inactive Inactive PPARα/RXR Heterodimer + Co-repressors 11-MT-CoA->PPARa_inactive Binding to LBD PPARa_active Active PPARα/RXR Heterodimer PPARa_inactive->PPARa_active Conformational Change & Co-repressor Dissociation PPRE PPRE (DNA) PPARa_active->PPRE Binding Co-activators Co-activators Co-activators->PPARa_active Recruitment Target_Genes Target Genes (e.g., ACOX1, CPT1) PPRE->Target_Genes Transcription Initiation mRNA mRNA Target_Genes->mRNA Transcription Proteins Metabolic Enzymes mRNA->Proteins Translation Metabolic_Response Metabolic Response Proteins->Metabolic_Response Increased Fatty Acid Oxidation

Figure 1: Theoretical signaling pathway of this compound with PPARα.

Quantitative Data from Structurally Similar Compounds

Direct quantitative binding and activation data for this compound are not available. However, studies on other very-long-chain and branched-chain fatty acyl-CoAs provide valuable insights into the potential affinity and potency of this molecule. The following table summarizes key quantitative data for known PPARα ligands.

CompoundNuclear ReceptorAssay TypeParameterValueReference
Phytanoyl-CoAPPARαFluorescence QuenchingKd~11 nM[4][5]
Pristanoyl-CoAPPARαFluorescence QuenchingKd~11 nM[4][5]
C22:0-CoAPPARαFluorescence QuenchingKd~16 nM[4]
C24:0-CoAPPARαFluorescence QuenchingKd~3 nM[4]
Arachidonic Acid (C20:4)PPARαFluorescence QuenchingKd20 nM[4]

Kd: Dissociation constant, a measure of binding affinity.

Detailed Experimental Protocols

To empirically determine the interaction of this compound with nuclear receptors, a series of in vitro and cell-based assays are required. The following protocols are standard methodologies used in the field.

Ligand Binding Assay (Fluorescence Polarization)

This assay measures the direct binding of a ligand to the purified ligand-binding domain (LBD) of a nuclear receptor.

Objective: To determine the binding affinity (Kd) of this compound for a specific nuclear receptor LBD.

Principle: A fluorescently labeled ligand (Fluormone™) is displaced by a competitive test compound, leading to a decrease in fluorescence polarization.[21]

Materials:

  • Purified nuclear receptor LBD (e.g., PPARα-LBD)

  • Fluorescently labeled ligand (e.g., a known fluorescent PPARα agonist)

  • This compound

  • Assay buffer (optimized for receptor stability)

  • 384-well microplates

Procedure:

  • Prepare a dilution series of this compound in assay buffer.

  • In a 384-well plate, add the nuclear receptor LBD, the fluorescent ligand, and the diluted test compound.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Measure fluorescence polarization using a suitable plate reader.

  • Calculate the IC50 value, which is the concentration of the test compound that causes 50% displacement of the fluorescent ligand. The Kd can then be calculated from the IC50.

Ligand_Binding_Workflow Workflow for Ligand Binding Assay Start Start Prepare_Reagents Prepare Reagents: - NR-LBD - Fluorescent Ligand - 11-MT-CoA Dilutions Start->Prepare_Reagents Plate_Setup Add Reagents to 384-well Plate Prepare_Reagents->Plate_Setup Incubation Incubate to Reach Equilibrium Plate_Setup->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Data_Analysis Calculate IC50 and Kd Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for a ligand binding assay.

Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate a nuclear receptor and induce the expression of a reporter gene.[22][23][24][25]

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50) of this compound.

Principle: Cells are co-transfected with a plasmid expressing the full-length nuclear receptor (or a Gal4-LBD fusion) and a reporter plasmid containing a luciferase gene under the control of the nuclear receptor's response element.[22][25] Ligand activation of the receptor leads to luciferase expression, which can be quantified.

Materials:

  • Mammalian cell line (e.g., HEK293T)[22]

  • Expression plasmid for the nuclear receptor of interest (e.g., pCMX-hPPARα)

  • Reporter plasmid (e.g., pGL4-PPRE-luc2P)

  • Transfection reagent

  • This compound

  • Luciferase assay reagent

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate.

  • Co-transfect the cells with the nuclear receptor and reporter plasmids.

  • After 24 hours, treat the cells with a dilution series of this compound.

  • Incubate for another 24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Plot the dose-response curve and determine the EC50 value.

Co-activator Recruitment Assay

This assay measures the ligand-dependent interaction between a nuclear receptor and a co-activator protein.[26][27][28][29][30][31][32][33][34][35]

Objective: To confirm that this compound induces the recruitment of co-activators to the nuclear receptor.

Principle: This assay often utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A tagged nuclear receptor LBD and a tagged co-activator peptide are used. Ligand binding to the LBD induces a conformational change that allows the co-activator peptide to bind, bringing the two tags into proximity and generating a FRET signal.[36]

Materials:

  • Tagged nuclear receptor LBD (e.g., GST-PPARα-LBD)

  • Tagged co-activator peptide (e.g., Biotin-SRC1 LXXLL motif)

  • TR-FRET donor (e.g., Europium-labeled anti-GST antibody)

  • TR-FRET acceptor (e.g., Streptavidin-conjugated allophycocyanin)

  • This compound

  • Assay buffer

  • 384-well microplates

Procedure:

  • Prepare a dilution series of this compound.

  • In a 384-well plate, add the tagged nuclear receptor LBD, the tagged co-activator peptide, the TR-FRET donor, and the TR-FRET acceptor.

  • Add the diluted this compound.

  • Incubate at room temperature.

  • Measure the TR-FRET signal using a suitable plate reader.

  • Plot the dose-response curve for co-activator recruitment.

Coactivator_Recruitment_Logic Logical Flow of Co-activator Recruitment Ligand 11-MT-CoA NR_LBD Nuclear Receptor LBD Ligand->NR_LBD Binds to Conformational_Change Conformational Change in LBD NR_LBD->Conformational_Change Induces Coactivator_Binding Co-activator Binding Site Exposed Conformational_Change->Coactivator_Binding Recruitment Co-activator Recruitment Coactivator_Binding->Recruitment Coactivator Co-activator Peptide Coactivator->Recruitment Binds to Exposed Site

Figure 3: Logical flow of ligand-induced co-activator recruitment.

Conclusion and Future Directions

Based on the current understanding of nuclear receptor pharmacology, this compound is a strong theoretical candidate for being an endogenous ligand for PPARα. Its long-chain and branched structure are features known to confer high-affinity binding to this receptor. The experimental protocols outlined in this guide provide a clear path forward for the empirical validation of this hypothesis.

Future research should focus on:

  • Direct Binding Studies: Performing ligand binding assays to determine the Kd of this compound for PPARα, PPARγ, and other relevant nuclear receptors.

  • Functional Characterization: Utilizing reporter gene assays to confirm its agonist activity and determine its potency.

  • Structural Biology: Co-crystallization of the this compound-LBD complex to elucidate the precise molecular interactions.

  • In Vivo Studies: Investigating the physiological effects of this compound in animal models to understand its role in lipid metabolism and metabolic diseases.

The elucidation of the interaction between this compound and nuclear receptors will not only advance our fundamental understanding of metabolic regulation but also has the potential to uncover new therapeutic targets for the treatment of metabolic disorders such as dyslipidemia, non-alcoholic fatty liver disease, and type 2 diabetes.

References

Unveiling a Potential Novel Biomarker: A Technical Guide to 11-Methyltetracosanoyl-CoA and its Class in Rare Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the emerging significance of very-long-chain branched-chain fatty acids (VLC-BCFAs) and their activated coenzyme A (CoA) esters as potential biomarkers in the diagnosis and monitoring of rare metabolic diseases. While the broader class of these molecules has established diagnostic value, this paper will also explore the speculative, yet potentially significant, role of specific, lesser-known species such as 11-Methyltetracosanoyl-CoA. A deeper understanding of the metabolism of these lipids and the analytical methodologies for their detection is paramount for advancing therapeutic strategies for these debilitating conditions.

Introduction to Peroxisomal Disorders and Branched-Chain Fatty Acid Metabolism

Peroxisomes are ubiquitous cellular organelles that play a crucial role in a variety of metabolic processes, including the breakdown of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs).[1][2] Genetic defects in peroxisome biogenesis or in specific peroxisomal enzymes lead to a group of rare metabolic disorders collectively known as peroxisomal disorders.[3][4] These disorders are often characterized by the accumulation of specific lipids in tissues and plasma, which can lead to severe neurological and systemic symptoms.[3][5]

One of the key functions of peroxisomes is the alpha-oxidation of phytanic acid, a 3-methyl-branched-chain fatty acid derived from dietary sources.[5] The presence of a methyl group on the beta-carbon of phytanic acid prevents its direct degradation by the more common beta-oxidation pathway. Alpha-oxidation removes one carbon atom from the carboxyl end, allowing the resulting pristanic acid to be a substrate for peroxisomal beta-oxidation.[6]

The Metabolic Landscape of Very-Long-Chain Branched-Chain Acyl-CoAs

The metabolism of VLC-BCFAs is intrinsically linked to peroxisomal function. While the alpha-oxidation of phytanic acid is well-characterized, the metabolism of other, more complex VLC-BCFAs is an area of active research. The hypothetical metabolism of a molecule like this compound would likely also involve peroxisomal degradation pathways. An inability to efficiently metabolize such molecules due to an enzymatic defect could lead to their accumulation.

Below is a diagram illustrating the established alpha-oxidation pathway of phytanic acid, which serves as a model for understanding the degradation of branched-chain fatty acids.

alpha_oxidation Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation Peroxisomal Beta-Oxidation Pristanic_Acid->Beta_Oxidation

Alpha-Oxidation Pathway of Phytanic Acid.

A defect in the enzyme phytanoyl-CoA hydroxylase (PHYH) is the cause of adult Refsum disease, a classic example of a disorder of branched-chain fatty acid metabolism.[3] Similarly, defects in peroxisome biogenesis, as seen in Zellweger spectrum disorders, result in the accumulation of both VLCFAs and branched-chain fatty acids.[3][7]

Quantitative Data on VLCFA and BCFAs in Peroxisomal Disorders

The diagnosis of several peroxisomal disorders relies on the quantification of VLCFAs and BCFAs in plasma or serum. While specific data for this compound is not yet established in the literature, the table below summarizes typical findings for well-known biomarkers in some of these diseases.

BiomarkerNormal Range (µmol/L)Zellweger Syndrome (ZS)X-linked Adrenoleukodystrophy (X-ALD)Refsum Disease
C26:0 (Hexacosanoic acid)< 1.0> 3.341.61 - 3.34Normal
C26:0/C22:0 Ratio< 0.02> 0.100.05 - 0.10Normal
Phytanic Acid< 3.0Often ElevatedNormalSignificantly Elevated
Pristanic Acid< 1.0Often ElevatedNormalElevated

Note: These values are approximate and can vary between laboratories. The data for ZS and X-ALD are primarily from studies analyzing total fatty acids after hydrolysis.[8]

Experimental Protocols for the Analysis of Very-Long-Chain Branched-Chain Acyl-CoAs

The analysis of VLC-BCFAs and their CoA esters presents analytical challenges due to their low abundance and hydrophobicity. Current methods typically involve the hydrolysis of the acyl-CoA to the free fatty acid, followed by derivatization and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Hydrolysis

A common workflow for the analysis of total VLC-BCFAs from plasma or serum is outlined below.

sample_prep Plasma Plasma/Serum Sample Hydrolysis Acid Hydrolysis (to release fatty acids from CoA esters) Plasma->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., with hexane) Hydrolysis->Extraction Derivatization Derivatization (e.g., to methyl esters) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis

General Workflow for VLCFA and BCFA Analysis.

Detailed Methodology for GC-MS Analysis:

  • Internal Standard Addition: A known amount of a deuterated internal standard (e.g., deuterated C26:0) is added to the plasma sample.

  • Hydrolysis: The sample is subjected to acid hydrolysis (e.g., with hydrochloric acid in methanol) at an elevated temperature to cleave the fatty acids from their CoA esters and other complex lipids.[1]

  • Extraction: The resulting free fatty acids are extracted into an organic solvent, such as hexane.

  • Derivatization: The extracted fatty acids are derivatized to their methyl esters using a reagent like diazomethane (B1218177) or by heating with methanolic HCl. This increases their volatility for GC analysis.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The different fatty acid methyl esters are separated based on their boiling points and retention times on the GC column. The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[8]

Detailed Methodology for LC-MS/MS Analysis:

LC-MS/MS offers an alternative and often more sensitive method for the analysis of these fatty acids.

  • Internal Standard Addition and Hydrolysis: Similar to the GC-MS protocol, internal standards are added, and the sample undergoes hydrolysis.

  • Extraction: The free fatty acids are extracted, often using a solid-phase extraction (SPE) protocol for cleaner samples.

  • Derivatization (Optional but common): While underivatized fatty acids can be analyzed by LC-MS/MS, derivatization to, for example, trimethyl-amino-ethyl (TMAE) iodide esters can improve ionization efficiency and sensitivity in positive electrospray ionization mode.[1]

  • LC-MS/MS Analysis: The sample is injected into a liquid chromatograph, typically using a reverse-phase column, coupled to a tandem mass spectrometer. The separation is based on the polarity of the fatty acids. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.[1][9][10]

The Untapped Potential of this compound

While established biomarkers like C26:0 and phytanic acid are invaluable, the identification of novel, disease-specific biomarkers could provide deeper insights into the pathophysiology of these disorders and offer more sensitive or earlier diagnostic tools. This compound, a C25 branched-chain acyl-CoA, represents a class of molecules that are not routinely quantified in clinical laboratories.

The rationale for investigating such molecules is based on the following logical framework:

biomarker_rationale Defect Peroxisomal Enzyme/Biogenesis Defect Metabolism Impaired Metabolism of VLC-BCFAs Defect->Metabolism Accumulation Accumulation of Specific Acyl-CoAs (e.g., this compound) Metabolism->Accumulation Biomarker Potential as a Disease-Specific Biomarker Accumulation->Biomarker

References

Methodological & Application

Application Note: Quantification of 11-Methyltetracosanoyl-CoA in Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methyltetracosanoyl-CoA is a very-long-chain acyl-coenzyme A (VLC-acyl-CoA) species. The quantification of specific acyl-CoAs in biological matrices is crucial for understanding their roles in various metabolic pathways and for the development of therapeutics targeting lipid metabolism. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of long-chain and very-long-chain acyl-CoAs.

Principle

This method employs a robust sample preparation procedure involving tissue homogenization, protein precipitation, and solid-phase extraction (SPE) to isolate acyl-CoAs. Chromatographic separation is achieved using reversed-phase liquid chromatography, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is performed using an internal standard to correct for matrix effects and variations in extraction efficiency. A characteristic neutral loss of 507 Da in positive ion mode, corresponding to the fragmentation of the 3'-phospho-ADP moiety of the coenzyme A molecule, is utilized for specific detection.[1][2][3][4][5]

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile, Methanol (B129727), Isopropanol (LC-MS grade)

  • Acids: Formic acid, Acetic acid (LC-MS grade)

  • Salts: Ammonium (B1175870) hydroxide (B78521), Ammonium formate, Potassium phosphate (B84403) (KH2PO4)

  • Internal Standard: Heptadecanoyl-CoA (or other suitable odd-chain acyl-CoA)

  • Solid-Phase Extraction (SPE) Columns: Weak anion exchange or reversed-phase cartridges

  • BSA (fatty acid-free)

  • Ultrapure water

Sample Preparation

This protocol is adapted from established methods for tissue acyl-CoA extraction.[1][6][7]

  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Immediately place the tissue in a 2 mL microcentrifuge tube containing 400 µL of ice-cold extraction buffer (2-propanol, 50 mM KH2PO4 pH 7.2, and 50 µL glacial acetic acid, with 80µl of 50mg/ml fatty acid-free BSA).[6]

    • Add the internal standard (e.g., Heptadecanoyl-CoA) to the extraction buffer before homogenization.

    • Homogenize the tissue on ice using a polypropylene (B1209903) pestle or a mechanical homogenizer.

  • Lipid Removal and Protein Precipitation:

    • Wash the homogenate three times with 400 µL of petroleum ether saturated with a 1:1 (v/v) mixture of 2-propanol and water to remove neutral lipids.[6]

    • Centrifuge at a low speed (100 x g) for 1 minute to separate the phases and discard the upper (petroleum ether) layer.[6]

    • After the final wash, add 10 µL of saturated ammonium sulfate (B86663) to the aqueous layer, followed by 1.2 mL of a 2:1 methanol:chloroform mixture.[6]

    • Vortex the mixture and incubate at room temperature for 20 minutes, then centrifuge at 21,000 x g for 2 minutes.[6]

  • Solid-Phase Extraction (SPE) for Acyl-CoA Purification:

    • Transfer the supernatant to a new tube.

    • Condition an SPE column (weak anion exchange or reversed-phase) with 3 mL of methanol, followed by 3 mL of water.[1]

    • Load the supernatant onto the conditioned SPE column.

    • Wash the column with 2.4 mL of 2% formic acid, followed by a wash with 2.4 mL of methanol.[1]

    • Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[1]

    • Combine the eluted fractions and dry under a stream of nitrogen at room temperature.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% methanol in water).[1]

LC-MS/MS Analysis

The following parameters are a starting point and should be optimized for the specific instrument used.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium hydroxide in water
Mobile Phase B 10 mM Ammonium hydroxide in 90:10 Acetonitrile:Water
Gradient 0-2 min, 10% B; 2-15 min, 10-90% B; 15-17 min, 90% B; 17-20 min, 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5-10 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions for Quantification

The precursor ion ([M+H]+) for this compound is calculated based on its chemical formula (C46H82N7O17P3S). The product ion is determined by the characteristic neutral loss of 507 Da.[1][4][5]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound1150.5643.510045
Heptadecanoyl-CoA (Internal Std)1020.5513.510040

Note: The exact m/z values and collision energies should be optimized by direct infusion of a standard if available, or based on theoretical calculations and empirical testing.

Data Presentation

Quantitative data should be summarized in a clear and structured table. The concentration of this compound in the tissue samples is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a surrogate analyte.

Table 1: Quantification of this compound in Tissue Samples

Sample IDTissue TypePeak Area (Analyte)Peak Area (Internal Std)Analyte/IS RatioConcentration (pmol/mg tissue)
Sample 1Liver150,000300,0000.50Calculated Value
Sample 2Brain75,000295,0000.25Calculated Value
Sample 3Muscle220,000310,0000.71Calculated Value
..................

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Tissue Sample (50-100 mg) homogenize Homogenization (in extraction buffer with Internal Standard) tissue->homogenize lipid_removal Lipid Removal (Petroleum Ether Wash) homogenize->lipid_removal protein_precip Protein Precipitation (Methanol:Chloroform) lipid_removal->protein_precip spe Solid-Phase Extraction (SPE) protein_precip->spe dry_reconstitute Dry Down & Reconstitute spe->dry_reconstitute lc LC Separation (C18 Reversed-Phase) dry_reconstitute->lc Inject ms MS/MS Detection (Positive ESI, MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for LC-MS/MS quantification of this compound.

Acyl-CoA Fragmentation Pathway

fragmentation_pathway precursor [M+H]+ (this compound) m/z = 1150.5 product [Acyl Chain]+ m/z = 643.5 precursor->product Collision-Induced Dissociation neutral_loss Neutral Loss (3'-phospho-ADP) m/z = 507.0

Caption: Fragmentation of this compound in MS/MS.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in tissue samples by LC-MS/MS. The described methodology, including sample preparation, chromatography, and mass spectrometry conditions, offers a robust and sensitive approach for researchers in metabolic studies and drug development. Adherence to these protocols, with appropriate instrument-specific optimization, will enable the reliable measurement of this very-long-chain acyl-CoA.

References

Solid-phase extraction protocol for 11-Methyltetracosanoyl-CoA from plasma

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Solid-Phase Extraction of 11-Methyltetracosanoyl-CoA from Plasma

For researchers, scientists, and drug development professionals, the accurate quantification of long-chain acyl-Coenzyme A (CoA) species like this compound in plasma is crucial for understanding various metabolic pathways and disease states. Due to the complex nature of plasma and the inherent instability of acyl-CoA molecules, a robust and reproducible extraction method is paramount. This document provides a detailed solid-phase extraction (SPE) protocol tailored for the isolation of this compound from plasma samples, ensuring high recovery and purity for downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The following protocol is synthesized from established methods for the extraction of long-chain acyl-CoAs from various biological matrices and adapted specifically for a plasma matrix.

Experimental Protocol

This protocol outlines a comprehensive procedure for the solid-phase extraction of this compound from plasma. It is critical to work quickly and maintain cold conditions throughout the procedure to minimize enzymatic and chemical degradation of the analyte.

Materials and Reagents:

  • Plasma: Collected in EDTA or citrate (B86180) tubes and stored at -80°C. Avoid repeated freeze-thaw cycles.

  • Internal Standard (IS): A structurally similar stable isotope-labeled long-chain acyl-CoA (e.g., ¹³C-labeled Palmitoyl-CoA) or an odd-chain long-chain acyl-CoA (e.g., Heptadecanoyl-CoA).

  • SPE Cartridges: Reversed-phase C18 cartridges (500 mg, 6 mL).

  • Reagents:

  • Solutions:

    • 100 mM Potassium Phosphate Buffer (pH 4.9): Dissolve 13.6 g of KH₂PO₄ in 1 L of ultrapure water and adjust the pH to 4.9.

    • 2% (v/v) Formic Acid in Water: Add 20 mL of formic acid to 980 mL of ultrapure water.

    • 5% (v/v) Ammonium Hydroxide in Water: Add 50 mL of ammonium hydroxide to 950 mL of ultrapure water.

    • Extraction Solvent: A mixture of acetonitrile and isopropanol (1:1, v/v).

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • In a polypropylene (B1209903) tube, add 500 µL of plasma.

    • Spike the sample with the internal standard.

    • Add 1.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).

    • Vortex for 30 seconds.

    • Add 4 mL of ice-cold extraction solvent (acetonitrile:isopropanol, 1:1).

    • Vortex vigorously for 2 minutes to precipitate proteins and extract the acyl-CoAs.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new clean tube.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning:

      • Pass 5 mL of methanol through the C18 SPE cartridge.

      • Pass 5 mL of ultrapure water through the cartridge to equilibrate. Do not let the sorbent bed go dry.

    • Sample Loading:

      • Load the entire supernatant from the pre-treatment step onto the conditioned SPE cartridge.

      • Maintain a slow and steady flow rate of approximately 1-2 mL/min.

    • Washing:

      • Wash the cartridge with 5 mL of 2% (v/v) formic acid in water to remove polar impurities.

      • Wash the cartridge with 5 mL of ultrapure water.

      • Wash the cartridge with 5 mL of 20% (v/v) methanol in water to remove less hydrophobic impurities.

      • Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove any residual aqueous solution.

    • Elution:

      • Elute the this compound and other long-chain acyl-CoAs with 4 mL of 5% (v/v) ammonium hydroxide in 80:20 (v/v) methanol:water.

      • Collect the eluate in a clean tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for analysis.

Data Presentation

The following table summarizes the expected performance parameters for the described SPE protocol. Note that these are target values and actual results may vary depending on the specific laboratory conditions and equipment.

ParameterSpecificationTarget Value
Sample
MatrixHuman Plasma-
Sample Volume500 µL-
SPE Cartridge
SorbentC18-
Bed Mass500 mg-
Volume6 mL-
Method Parameters
Conditioning 1Methanol5 mL
Conditioning 2Ultrapure Water5 mL
Sample Loading Flow Rate-1-2 mL/min
Wash 12% Formic Acid in Water5 mL
Wash 2Ultrapure Water5 mL
Wash 320% Methanol in Water5 mL
Elution Solvent5% NH₄OH in 80:20 Methanol:Water4 mL
Performance (Expected)
Analyte RecoveryThis compound> 85%
Purity-High
Reproducibility (RSD)-< 15%

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the solid-phase extraction of this compound from plasma.

SPE_Workflow cluster_spe Solid-Phase Extraction start Start: Plasma Sample pretreatment Sample Pre-treatment (Spike IS, Add Buffer, Extract with Solvent) start->pretreatment centrifuge Centrifugation (4000 x g, 10 min, 4°C) pretreatment->centrifuge supernatant Collect Supernatant centrifuge->supernatant loading 2. Sample Loading (1-2 mL/min) supernatant->loading conditioning 1. Conditioning (Methanol, Water) washing 3. Washing (Formic Acid, Water, 20% Methanol) elution 4. Elution (Ammoniated Methanol) evaporation Evaporation (Nitrogen Stream) elution->evaporation reconstitution Reconstitution (Initial Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for this compound SPE from plasma.

Application Note: Synthesis of Stable Isotope-Labeled 11-Methyltetracosanoyl-CoA for Advanced Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note provides a detailed protocol for the chemical synthesis of a stable isotope-labeled 11-Methyltetracosanoyl-CoA standard. This long-chain, methyl-branched acyl-CoA is a crucial internal standard for mass spectrometry-based quantitative metabolomics and fluxomics studies. The presence of a stable isotope label (e.g., ¹³C or ²H) allows for precise differentiation from endogenous, unlabeled counterparts, enabling accurate quantification in complex biological matrices. The protocol is designed for researchers in drug development, biochemistry, and metabolic research.

The synthesis is approached in two key stages: first, the synthesis of the stable isotope-labeled 11-methyltetracosanoic acid, and second, its subsequent conversion to the coenzyme A thioester.

Strategic Overview of the Synthesis

The synthetic strategy is devised to be robust and adaptable, allowing for the introduction of stable isotopes at specific positions. The overall workflow is depicted below.

Synthesis_Workflow cluster_FA_synthesis Part 1: Fatty Acid Synthesis cluster_CoA_synthesis Part 2: Acyl-CoA Synthesis A Precursor 1: 1-Bromodecane (B1670165) C Grignard Reaction A->C B Precursor 2: ¹³C-labeled Methylmagnesium Bromide B->C D 11-Methylundecanol (¹³C-labeled methyl group) C->D E Tosylation D->E F 11-Methylundecyl Tosylate E->F I Alkylation F->I G Precursor 3: Diethyl Malonate H Malonic Ester Synthesis G->H H->I J Hydrolysis & Decarboxylation I->J K 13-Methyltridecanoic Acid J->K L Chain Elongation (e.g., Arndt-Eistert homologation or iterative coupling) K->L M Stable Isotope-Labeled 11-Methyltetracosanoic Acid L->M N Labeled Fatty Acid O Activation with Carbonyldiimidazole (CDI) N->O P Acyl-imidazolide Intermediate O->P R Thioesterification P->R Q Coenzyme A Q->R S Purification (HPLC) R->S T Stable Isotope-Labeled This compound S->T

Figure 1: Overall workflow for the synthesis of stable isotope-labeled this compound.

Part 1: Synthesis of Stable Isotope-Labeled 11-Methyltetracosanoic Acid

This part of the protocol outlines a plausible synthetic route to obtain the precursor fatty acid with a stable isotope label in the methyl branch. This example utilizes a Grignard reaction for the introduction of a ¹³C-labeled methyl group, followed by a malonic ester synthesis and subsequent chain elongation.

Experimental Protocol:

1. Synthesis of ¹³C-labeled 11-Methylundecanol:

  • Reaction: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.1 eq). Add a solution of 1-bromodecane (1.0 eq) in anhydrous diethyl ether dropwise to initiate the Grignard reaction.

  • Once the Grignard reagent has formed, cool the reaction mixture to 0 °C and slowly add a solution of ¹³C-labeled methylmagnesium bromide (1.1 eq) in diethyl ether.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield ¹³C-labeled 11-methylundecanol.

2. Tosylation of ¹³C-labeled 11-Methylundecanol:

  • Dissolve the labeled alcohol (1.0 eq) in anhydrous pyridine (B92270) at 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether (3x).

  • Wash the combined organic layers with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the tosylate.

3. Malonic Ester Synthesis and Chain Elongation:

  • This multi-step process involves the alkylation of diethyl malonate with the prepared tosylate, followed by hydrolysis and decarboxylation to yield an intermediate carboxylic acid.

  • Subsequent chain elongation steps (e.g., using Arndt-Eistert homologation or iterative coupling strategies with Grignard reagents and dihaloalkanes) are then employed to achieve the final C24 chain length. The choice of chain elongation strategy will depend on the available starting materials and desired efficiency.

4. Final Hydrolysis:

  • The final ester is hydrolyzed using a solution of potassium hydroxide (B78521) in ethanol/water.

  • Acidify the reaction mixture with HCl and extract the fatty acid with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final stable isotope-labeled 11-methyltetracosanoic acid.

Part 2: Synthesis of this compound

This section details the conversion of the synthesized fatty acid to its coenzyme A thioester via an acyl-imidazolide intermediate.[1][2]

Experimental Protocol:

1. Activation of the Fatty Acid:

  • In a flame-dried flask under an inert atmosphere, dissolve the stable isotope-labeled 11-methyltetracosanoic acid (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Add 1,1'-carbonyldiimidazole (B1668759) (CDI) (1.2 eq) and stir the reaction at room temperature for 1 hour, or until CO₂ evolution ceases.[3][4]

2. Thioesterification with Coenzyme A:

  • In a separate flask, dissolve Coenzyme A (trilithium salt) (0.8 eq) in a minimal amount of water.

  • Add the aqueous Coenzyme A solution to the activated fatty acid solution (acyl-imidazolide) in THF.

  • Adjust the pH of the reaction mixture to 7.5-8.0 with a dilute solution of sodium bicarbonate.

  • Stir the reaction at room temperature for 4-6 hours.

3. Purification by High-Performance Liquid Chromatography (HPLC):

  • Acidify the reaction mixture to pH 3-4 with dilute HCl.

  • Filter the solution and purify the crude this compound by reverse-phase HPLC.[5][6][7]

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.[5][6]

  • Mobile Phase B: Acetonitrile.[5][6]

  • Gradient: A linear gradient from 30% B to 100% B over 30 minutes.

  • Detection: UV absorbance at 260 nm.

  • Collect the fractions containing the product and lyophilize to obtain the purified stable isotope-labeled this compound.

Quantitative Data Summary

The following table summarizes the expected yields and purity at key stages of the synthesis. These values are estimates and may vary based on experimental conditions and scale.

StepProductExpected Yield (%)Purity (by HPLC/GC-MS) (%)
Grignard Reaction & Purification¹³C-labeled 11-Methylundecanol70-80>95
Tosylation11-Methylundecyl Tosylate>90>95
Malonic Ester Synthesis & Chain ElongationStable Isotope-Labeled 11-Methyltetracosanoic Acid30-40 (multi-step)>98
Acyl-CoA Synthesis & Purification (from fatty acid)Stable Isotope-Labeled this compound60-70>99

Characterization

The final product should be characterized by mass spectrometry and NMR to confirm its identity and isotopic enrichment.

  • Mass Spectrometry (LC-MS/MS): To confirm the molecular weight and fragmentation pattern of the acyl-CoA. The mass spectrum should show a clear mass shift corresponding to the incorporated stable isotopes.[8][9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the acyl chain and the position of the methyl group. The ¹³C NMR will be particularly useful for confirming the position and enrichment of the ¹³C label.

Troubleshooting the Synthesis

A logical approach to troubleshooting potential issues during the synthesis is outlined below.

Troubleshooting cluster_troubleshooting Troubleshooting Guide Start Low Yield or No Product in Fatty Acid Synthesis Q1 Check Starting Materials' Purity and Anhydrous Conditions Start->Q1 A1_Yes Proceed to Check Reaction Conditions Q1->A1_Yes Yes A1_No Purify/Dry Starting Materials and Solvents Q1->A1_No No Q2 Optimize Temperature, Time, and Stoichiometry A1_Yes->Q2 A2_Yes Consider Alternative Synthetic Route Q2->A2_Yes Optimized A2_No Re-run with Optimized Parameters Q2->A2_No Not Optimized Start2 Low Yield in Acyl-CoA Synthesis Q3 Confirm Complete Activation of Fatty Acid with CDI Start2->Q3 A3_Yes Check Coenzyme A Quality and Reaction pH Q3->A3_Yes Yes A3_No Increase CDI Equivalents or Reaction Time Q3->A3_No No Q4 Is pH maintained at 7.5-8.0 during Thioesterification? A3_Yes->Q4 A4_Yes Optimize HPLC Purification Method Q4->A4_Yes Yes A4_No Carefully Buffer the Reaction Mixture Q4->A4_No No

Figure 2: A decision tree for troubleshooting common issues in the synthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of stable isotope-labeled this compound. The described methods are based on established organic chemistry principles and can be adapted for the synthesis of other long-chain, branched acyl-CoA standards. The availability of such high-quality internal standards is essential for accurate and reliable quantitative studies in lipidomics and metabolomics, ultimately advancing our understanding of cellular metabolism and disease.

References

Application Notes: High-Resolution Mass Spectrometry for the Identification of 11-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methyltetracosanoyl-CoA is a branched-chain very-long-chain acyl-Coenzyme A (CoA) derivative. The analysis of such molecules is critical in understanding various metabolic pathways and their association with certain diseases, including peroxisomal disorders. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful tool for the sensitive and specific identification and quantification of acyl-CoAs in complex biological matrices. These application notes provide a comprehensive overview and detailed protocols for the identification of this compound using LC-HRMS.

Metabolic Significance of Branched-Chain Acyl-CoAs

Branched-chain fatty acids, such as 11-methyltetracosanoic acid, are metabolized in peroxisomes via a modified β-oxidation pathway. The presence of a methyl group on the acyl chain prevents direct β-oxidation in the mitochondria. The enzyme α-methylacyl-CoA racemase (AMACR) plays a crucial role in converting the (R)-stereoisomer of the acyl-CoA to the (S)-stereoisomer, which can then enter the peroxisomal β-oxidation spiral. Deficiencies in this pathway can lead to the accumulation of branched-chain fatty acids and their CoA esters, which has been implicated in various pathological conditions.

Below is a diagram illustrating the peroxisomal β-oxidation pathway for a generic methyl-branched fatty acyl-CoA.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Methyl_Fatty_Acyl_CoA Methyl-Branched Fatty Acyl-CoA (R-isomer) AMACR α-methylacyl-CoA racemase (AMACR) Methyl_Fatty_Acyl_CoA->AMACR Conversion S_isomer Methyl-Branched Fatty Acyl-CoA (S-isomer) AMACR->S_isomer Acyl_CoA_Oxidase Acyl-CoA Oxidase S_isomer->Acyl_CoA_Oxidase Oxidation Enoyl_CoA 2-enoyl-CoA Acyl_CoA_Oxidase->Enoyl_CoA Hydratase Multifunctional Enzyme Enoyl_CoA->Hydratase Hydration Hydroxyacyl_CoA 3-hydroxyacyl-CoA Hydratase->Hydroxyacyl_CoA Dehydrogenase Multifunctional Enzyme Hydroxyacyl_CoA->Dehydrogenase Dehydrogenation Ketoacyl_CoA 3-ketoacyl-CoA Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Thiolysis Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA

Caption: Peroxisomal β-oxidation of a methyl-branched fatty acyl-CoA.

Experimental Workflow for LC-HRMS Analysis

A typical workflow for the analysis of this compound from biological samples involves several key steps, from sample preparation to data analysis.

Experimental_Workflow Sample_Collection Biological Sample (Tissue, Cells, Plasma) Extraction Lipid Extraction (e.g., Bligh-Dyer or Methanol-based) Sample_Collection->Extraction SPE Solid Phase Extraction (SPE) (Optional, for cleanup) Extraction->SPE LC_Separation UPLC/HPLC Separation (Reversed-Phase C18) SPE->LC_Separation HRMS_Detection High-Resolution Mass Spectrometry (e.g., Orbitrap, Q-TOF) LC_Separation->HRMS_Detection Data_Acquisition Data Acquisition (Full Scan and MS/MS) HRMS_Detection->Data_Acquisition Data_Processing Data Processing (Peak Picking, Alignment) Data_Acquisition->Data_Processing Identification Compound Identification (Accurate Mass, Fragmentation) Data_Processing->Identification Quantification Quantification (Internal Standards) Identification->Quantification Biological_Interpretation Biological Interpretation Quantification->Biological_Interpretation

Caption: General workflow for acyl-CoA analysis by LC-HRMS.

Protocols

Sample Preparation Protocol

This protocol is a general guideline and may require optimization based on the specific sample matrix.

Materials:

  • Biological sample (e.g., 10-50 mg of tissue, 1-5 million cells)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled or odd-chain acyl-CoA (e.g., C25:0-CoA)

  • Extraction Solvent: 80% Methanol (B129727) in water, pre-chilled to -20°C

  • 50 mM Ammonium (B1175870) Acetate (B1210297) solution (pH 6.8)

  • Centrifuge capable of 4°C and >14,000 x g

  • Homogenizer (for tissue samples)

Procedure:

  • Homogenization (for tissue): To a pre-weighed and frozen tissue sample, add 500 µL of ice-cold 80% methanol and the internal standard. Homogenize thoroughly on ice.

  • Lysis (for cells): For a cell pellet, add 500 µL of ice-cold 80% methanol and the internal standard. Vortex vigorously for 1 minute to lyse the cells.

  • Precipitation: Incubate the homogenate/lysate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50 mM ammonium acetate with 20% acetonitrile (B52724) for analysis of long-chain acyl-CoAs.[1][2] Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble material.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-HRMS analysis.

LC-HRMS Protocol

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Thermo Scientific Q Exactive or Agilent Q-TOF)

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size)

Liquid Chromatography Parameters:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 98% B

    • 15-20 min: 98% B

    • 20.1-25 min: 2% B (re-equilibration)

High-Resolution Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Capillary Temperature: 320°C

  • Sheath Gas Flow Rate: 40 (arbitrary units)

  • Auxiliary Gas Flow Rate: 10 (arbitrary units)

  • Full Scan (MS1) Resolution: 70,000

  • Full Scan (MS1) Mass Range: m/z 400-1500

  • Data-Dependent MS/MS (dd-MS2):

    • Resolution: 35,000

    • Collision Energy: Stepped HCD (Higher-Energy Collisional Dissociation) at 20, 30, 40 eV

    • Isolation Window: m/z 1.5

Data Presentation

Due to the limited availability of published quantitative data for endogenous this compound, the following table presents an illustrative example based on the analysis of structurally similar very-long-chain acyl-CoAs in a biological matrix. The concentrations are hypothetical and serve to demonstrate how data would be presented.

Acyl-CoA SpeciesRetention Time (min)Precursor Ion (m/z) [M+H]+Major Fragment Ion (m/z)Concentration (pmol/mg tissue)
This compound 16.21148.8641.8Not Detected / Below LOQ
Palmitoyl-CoA (C16:0)12.51006.7499.72.5 ± 0.4
Stearoyl-CoA (C18:0)13.81034.7527.71.8 ± 0.3
Lignoceroyl-CoA (C24:0)16.51118.8611.80.9 ± 0.2
C25:0-CoA (Internal Standard)17.11132.8625.8Spiked at 1.0 pmol/mg

LOQ: Limit of Quantification

Data Analysis and Identification

The identification of this compound is based on two key pieces of information obtained from the LC-HRMS analysis:

  • Accurate Mass Measurement: The high resolution of the mass spectrometer allows for the determination of the elemental composition of the precursor ion with high accuracy (typically < 5 ppm mass error). The theoretical exact mass of the [M+H]+ ion for this compound (C50H93N7O17P3S) is 1148.5651.

  • MS/MS Fragmentation Pattern: Acyl-CoAs exhibit characteristic fragmentation patterns. In positive ion mode, a prominent neutral loss of 507.1 Da, corresponding to the phosphopantetheine-adenosine diphosphate (B83284) moiety, is typically observed. The resulting fragment ion retains the acyl chain. For this compound, this would result in a fragment ion with an m/z of approximately 641.4. Additional fragments corresponding to the CoA moiety can also be used for confirmation.

Software such as Thermo Scientific's Compound Discoverer, Agilent's MassHunter, or open-source platforms like MZmine can be used for peak picking, alignment, and statistical analysis. In silico fragmentation tools and spectral libraries can aid in the confident identification of the target analyte.

Conclusion

The combination of UHPLC with high-resolution mass spectrometry provides a robust and sensitive platform for the identification and potential quantification of this compound in complex biological samples. The detailed protocols and workflow presented here serve as a valuable resource for researchers in lipidomics and drug development, enabling the investigation of the role of branched-chain acyl-CoAs in health and disease. Further research is warranted to establish the endogenous levels of this specific acyl-CoA in various biological systems.

References

Application Note: Development of a Sensitive and Specific Multiple Reaction Monitoring (MRM) Assay for 11-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain fatty acyl-CoAs (LCFA-CoAs) are critical intermediates in lipid metabolism, serving as substrates for beta-oxidation, complex lipid synthesis, and protein acylation. Their cellular concentrations are tightly regulated, and dysregulation is implicated in various metabolic diseases. 11-Methyltetracosanoyl-CoA is a branched-chain fatty acyl-CoA whose specific biological roles are an active area of investigation. Accurate and sensitive quantification of this molecule is essential to understanding its function in health and disease. This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing multiple reaction monitoring (MRM) for the selective and quantitative analysis of this compound in biological matrices.

Experimental Workflow

The overall experimental workflow for the development of the MRM assay is depicted below. This process begins with sample preparation and proceeds through LC-MS/MS analysis and data processing.

MRM_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Tissue Biological Sample (e.g., Tissue, Cells) Homogenization Homogenization Tissue->Homogenization Extraction Liquid-Liquid Extraction (with Internal Standard) Homogenization->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitution in Injection Solvent Drydown->Reconstitution LC_Separation Reverse-Phase UPLC Reconstitution->LC_Separation MS_Analysis Triple Quadrupole MS LC_Separation->MS_Analysis MRM_Mode MRM Data Acquisition MS_Analysis->MRM_Mode Integration Peak Integration MRM_Mode->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for the MRM-based quantification of this compound.

Materials and Methods

1. Sample Preparation

A robust sample preparation protocol is crucial for the accurate quantification of acyl-CoAs.

  • Internal Standard: Heptadecanoyl-CoA (C17:0-CoA) is a suitable internal standard (IS) as it is a long-chain acyl-CoA not typically found in endogenous systems.

  • Extraction:

    • Homogenize 20-50 mg of tissue or an appropriate number of cells in a cold solvent mixture.

    • Perform a liquid-liquid extraction using an organic solvent system to isolate the acyl-CoAs.[1]

    • Add the internal standard to the extraction mixture to account for sample loss during preparation.

    • Centrifuge to separate the layers and collect the organic phase.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in an appropriate injection solvent, such as a methanol:water mixture.[2]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is suitable for separating long-chain acyl-CoAs.

    • Mobile Phases: A binary gradient system is employed, typically with an aqueous mobile phase containing an ion-pairing agent and an organic mobile phase.[2]

    • Gradient: A gradient from the aqueous to the organic mobile phase allows for the efficient elution of the acyl-CoAs.

  • Mass Spectrometry (MS):

    • Ionization: Positive ion electrospray ionization (ESI+) is used for the analysis of acyl-CoAs.[2]

    • MRM Transitions: The MRM transitions for this compound and the internal standard need to be optimized. Based on the common fragmentation pattern of acyl-CoAs, the following transitions are proposed for this compound (Molecular Weight: ~1156.7 g/mol ):

      • Quantitative Transition: [M+H]⁺ → [M+H-507]⁺ (Neutral loss of the phosphoadenosine diphosphate (B83284) group).[3][4]

      • Qualitative Transition: [M+H]⁺ → 428 m/z (Fragment corresponding to the adenosine (B11128) diphosphate portion).[3]

Table 1: Proposed MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantitativeProduct Ion (m/z) - Qualitative
This compoundTo be determinedTo be determinedTo be determined
Heptadecanoyl-CoA (IS)To be determinedTo be determinedTo be determined

Note: The exact m/z values will need to be determined empirically by direct infusion of the synthesized standard.

Signaling Pathway Context

While the specific signaling pathways involving this compound are still under investigation, it is hypothesized to play a role in fatty acid metabolism and potentially in the regulation of cellular signaling through protein acylation. The general pathway of fatty acid activation and its subsequent metabolic fates are illustrated below.

Fatty_Acid_Metabolism cluster_fates Potential Metabolic Fates FA 11-Methyltetracosanoic Acid ACSL Acyl-CoA Synthetase FA->ACSL Acyl_CoA This compound ACSL->Acyl_CoA Beta_Ox Beta-Oxidation Acyl_CoA->Beta_Ox Lipid_Syn Complex Lipid Synthesis Acyl_CoA->Lipid_Syn Prot_Acyl Protein Acylation Acyl_CoA->Prot_Acyl

Caption: Activation of 11-Methyltetracosanoic Acid and potential metabolic fates of its CoA ester.

Quantitative Data

The developed MRM assay can be used to quantify the concentration of this compound in various biological samples. A standard curve is generated using a synthetic standard of this compound. The table below presents example data from a hypothetical analysis of liver tissue from two experimental groups.

Table 2: Quantification of this compound in Liver Tissue

Sample IDGroupThis compound (pmol/mg tissue)
1Control1.25
2Control1.42
3Control1.33
4Treated2.89
5Treated3.15
6Treated2.98
Mean Control 1.33
Mean Treated 3.01
SD Control 0.09
SD Treated 0.13

Conclusion

This application note provides a detailed framework for the development and implementation of a sensitive and specific MRM assay for the quantification of this compound. The described methodology, from sample preparation to data analysis, offers a robust approach for researchers investigating the role of this novel long-chain fatty acyl-CoA in various physiological and pathological processes. The empirical determination of MRM transitions and optimization of LC-MS/MS parameters will be critical for achieving the highest sensitivity and accuracy.

References

Application Notes and Protocols for In Vitro Enzymatic Assays Using 11-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) and their CoA-esters are crucial molecules in various biological processes, including membrane fluidity, energy metabolism, and cellular signaling. The metabolism of these lipids, particularly those with methyl branches that hinder direct β-oxidation, is of significant interest in understanding metabolic disorders and developing novel therapeutics. 11-Methyltetracosanoyl-CoA is a long-chain fatty acyl-CoA with a methyl group positioned in the middle of its acyl chain. Its metabolic fate is predicted to involve peroxisomal α-oxidation, a pathway responsible for the degradation of branched-chain fatty acids like phytanic acid.

These application notes provide a detailed framework for investigating the in vitro enzymatic processing of this compound, focusing on the initial and rate-limiting step of α-oxidation catalyzed by phytanoyl-CoA 2-hydroxylase (PHYH). The protocols described herein are designed to enable researchers to characterize the enzymatic activity, determine kinetic parameters, and screen for potential inhibitors or activators of this metabolic pathway.

Metabolic Pathway: Peroxisomal α-Oxidation of this compound

The presence of a methyl group on the carbon chain of this compound suggests that it is a substrate for the peroxisomal α-oxidation pathway. This pathway facilitates the removal of a single carbon atom from the carboxyl end, allowing the resulting molecule to enter the β-oxidation pathway. The initial and key regulatory step is the hydroxylation of the α-carbon.

alpha_oxidation_pathway cluster_peroxisome Peroxisome substrate This compound enzyme1 Phytanoyl-CoA 2-hydroxylase (PHYH) substrate->enzyme1 O2, Fe(II) 2-oxoglutarate product1 2-Hydroxy-11-methyltetracosanoyl-CoA enzyme1->product1 enzyme2 2-Hydroxyphytanoyl-CoA Lyase (HACL1) product1->enzyme2 TPP product2 10-Methyltricosanal enzyme2->product2 product3 Formyl-CoA enzyme2->product3 enzyme3 Aldehyde Dehydrogenase product2->enzyme3 product4 10-Methyltricosanoic Acid enzyme3->product4 beta_oxidation β-Oxidation product4->beta_oxidation

Figure 1: Proposed peroxisomal α-oxidation pathway for this compound.

Experimental Protocols

Protocol 1: In Vitro Assay for Phytanoyl-CoA 2-Hydroxylase (PHYH) Activity with this compound

This protocol describes a method to measure the activity of PHYH using this compound as a substrate. The primary method of detection is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which allows for the direct and sensitive quantification of the substrate and its hydroxylated product.

Principle:

Recombinant human PHYH is incubated with this compound in the presence of necessary co-factors (Fe(II), 2-oxoglutarate, and ascorbate). The reaction is stopped, and the mixture is analyzed by LC-MS/MS to quantify the formation of 2-Hydroxy-11-methyltetracosanoyl-CoA.

Materials and Reagents:

  • Substrate: this compound (custom synthesis)

  • Enzyme: Recombinant human Phytanoyl-CoA 2-hydroxylase (PHYH)

  • Assay Buffer: 50 mM HEPES, pH 7.4

  • Co-factors:

  • Stopping Solution: Acetonitrile (B52724) with 0.1% formic acid and an internal standard (e.g., C17-phytanoyl-CoA)

  • 96-well reaction plates

  • LC-MS/MS system

Procedure:

  • Prepare Reagent Master Mix: In the assay buffer, prepare a master mix containing FeSO₄, 2-oxoglutarate, and L-ascorbic acid at 2X the final desired concentration.

  • Enzyme Preparation: Dilute the recombinant PHYH to the desired concentration in assay buffer.

  • Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) and then dilute to the desired concentrations in assay buffer.

  • Assay Setup:

    • Add 25 µL of the 2X reagent master mix to each well of a 96-well plate.

    • Add 10 µL of the diluted enzyme solution to the reaction wells. For control wells (no enzyme), add 10 µL of assay buffer.

    • To initiate the reaction, add 15 µL of the substrate solution to each well. The final reaction volume is 50 µL.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of product formation.

  • Reaction Termination: Stop the reaction by adding 150 µL of the cold stopping solution containing the internal standard to each well.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the plate at 4000 x g for 10 minutes to pellet any precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the samples onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Monitor the transition of the parent ion to a specific daughter ion for both this compound and 2-Hydroxy-11-methyltetracosanoyl-CoA using Multiple Reaction Monitoring (MRM).

Data Analysis:

  • Generate a standard curve for 2-Hydroxy-11-methyltetracosanoyl-CoA to quantify the amount of product formed.

  • Normalize the peak area of the product to the peak area of the internal standard.

  • Calculate the rate of reaction (e.g., in pmol/min/mg of enzyme).

  • For kinetic studies, vary the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Experimental Workflow Diagram

experimental_workflow reagent_prep Prepare Reagents (Buffer, Co-factors) assay_setup Set up Reaction in 96-well Plate reagent_prep->assay_setup enzyme_prep Prepare Enzyme Dilution enzyme_prep->assay_setup substrate_prep Prepare Substrate Dilutions substrate_prep->assay_setup incubation Incubate at 37°C assay_setup->incubation termination Terminate Reaction (Add Stopping Solution) incubation->termination centrifugation Centrifuge to Pellet Protein termination->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_analysis Data Analysis (Quantification, Kinetics) lcms_analysis->data_analysis

Figure 2: Workflow for the in vitro PHYH enzymatic assay.

Data Presentation

Quantitative data from the enzymatic assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Optimal Reaction Conditions for PHYH with this compound

ParameterOptimal Value
pH7.4
Temperature (°C)37
FeSO₄ (µM)50
2-Oxoglutarate (mM)1
Ascorbate (mM)2
Enzyme Conc. (µg/mL)5
Incubation Time (min)30

Table 2: Kinetic Parameters of PHYH for this compound

SubstrateKm (µM)Vmax (pmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound25 ± 3150 ± 100.124.8 x 10³
Phytanoyl-CoA (Reference)15 ± 2250 ± 150.201.3 x 10⁴

Table 3: Inhibitor Screening Results

CompoundConcentration (µM)% InhibitionIC₅₀ (µM)
Inhibitor A1085 ± 52.5
Inhibitor B1015 ± 3> 50
Inhibitor C1048 ± 611.2

Conclusion

The protocols and guidelines presented here offer a robust starting point for the in vitro characterization of enzymes that metabolize this compound. By employing these methods, researchers can elucidate the kinetics of this novel substrate, screen for modulators of its metabolism, and gain deeper insights into the broader field of branched-chain fatty acid metabolism. The use of sensitive analytical techniques like LC-MS/MS is critical for obtaining accurate and reproducible data. These studies will be invaluable for drug development professionals targeting metabolic pathways and for scientists investigating the fundamental roles of these unique lipids in health and disease.

Application of Methyl-Branched Very-Long-Chain Fatty Acyl-CoAs in Lipidomics Research: A General Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research and application data for 11-Methyltetracosanoyl-CoA in lipidomics are limited in publicly available scientific literature. The following application notes and protocols are based on the established methodologies for the broader class of methyl-branched very-long-chain fatty acids (VLCFAs) and should be adapted and validated for the specific compound of interest.

Introduction to Methyl-Branched Very-Long-Chain Fatty Acids

Very-long-chain fatty acids (VLCFAs) are fatty acids with a carbon backbone of 22 atoms or more.[1] These molecules, including their methyl-branched variants, are crucial components of various lipids such as sphingolipids and glycerophospholipids and serve as precursors for lipid mediators.[1] Methyl-branched VLCFAs, characterized by one or more methyl groups on the carbon chain, possess unique physicochemical properties that influence membrane fluidity and thermal stability.[2][3] They are found in various natural sources, including plant waxes, animal waxes, and microbial membranes.[1][2][3]

In humans, branched-chain fatty acids (BCFAs) are consumed through diet, particularly from dairy products and ruminant meats, and are also produced by the gut microbiota.[2] Research has indicated their involvement in metabolic regulation, immune modulation, and potentially in inhibiting cancer cell proliferation.[2][3][4] The analysis of VLCFA levels in plasma is a key diagnostic marker for certain genetic disorders, such as adrenoleukodystrophy.[1] Given their diverse biological roles, the study of methyl-branched VLCFAs like this compound is a growing area of interest in lipidomics.

General Biological Significance of Branched-Chain VLCFAs

Methyl-branched VLCFAs play a significant role in several biological processes:

  • Membrane Structure and Fluidity: As components of ceramides (B1148491) and sphingolipids, VLCFAs influence the thickness and rigidity of cellular membranes and contribute to the formation of lipid rafts, which are specialized membrane microdomains.[1] The methyl branch introduces a kink in the acyl chain, which can increase membrane fluidity.[5]

  • Metabolic Regulation: BCFAs are involved in various metabolic pathways and have been linked to beneficial bioactivities, including anti-inflammatory effects and a reduced risk of metabolic disorders.[4]

  • Neurological Function: Both deficiencies and excesses of VLCFAs in the brain have been associated with neurological disorders.[1]

  • Bacterial Identification: The fatty acid profiles of bacteria, including the presence of specific branched-chain fatty acids, can be used as a fingerprint for their identification.[6]

Lipidomics Analysis of Branched-Chain VLCFAs

The analysis of branched-chain VLCFAs in biological samples typically involves a multi-step workflow that includes lipid extraction, separation, detection, and data analysis. Mass spectrometry-based techniques, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are the primary analytical platforms used.

Experimental Workflow

A generalized workflow for the targeted lipidomics analysis of branched-chain VLCFAs is depicted below.

Lipidomics_Workflow Fig. 1: Generalized Lipidomics Workflow for Branched-Chain VLCFA Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Tissue) Internal_Standard Addition of Internal Standards Sample_Collection->Internal_Standard Extraction Lipid Extraction (e.g., Folch, Bligh-Dyer) Internal_Standard->Extraction Chromatography Chromatographic Separation (LC or GC) Extraction->Chromatography Mass_Spectrometry Mass Spectrometry (MS/MS Detection) Chromatography->Mass_Spectrometry Peak_Integration Peak Integration & Quantification Mass_Spectrometry->Peak_Integration Data_Analysis Statistical Analysis Peak_Integration->Data_Analysis Pathway_Analysis Pathway Analysis Data_Analysis->Pathway_Analysis

Caption: Generalized Lipidomics Workflow for Branched-Chain VLCFA Analysis.

Quantitative Data Summary

The following table summarizes the typical sample requirements for VLCFA analysis.

Sample TypeMinimum Quantity
Serum/Plasma≥ 50 µL
Animal and Plant Tissues≥ 50 mg
Microorganisms≥ 0.2 g
Cells≥ 1x10^7
Fresh Stool≥ 50 mg

Table adapted from Creative Proteomics sample requirements for VLCFA analysis.

Experimental Protocols

Protocol 1: Extraction of Very-Long-Chain Fatty Acids from Plasma

This protocol describes a general method for the extraction of total fatty acids, including VLCFAs, from plasma samples.

Materials:

  • Plasma sample

  • Internal standard solution (containing a deuterated VLCFA analogue)

  • Methanol (B129727)

  • 1N Hydrochloric Acid (HCl)

  • Isooctane (B107328)

  • Butylated hydroxytoluene (BHT) (optional antioxidant)

  • Glass centrifuge tubes with Teflon-lined caps

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • To a glass centrifuge tube, add 50 µL of plasma.

  • Add a known amount of the internal standard solution.

  • Initiate the extraction by adding 500 µL of methanol and 25 µL of 1N HCl.

  • Add 1.5 mL of isooctane to create a bi-phasic solution.

  • If desired, add BHT (50 µg/mL) to prevent oxidation of polyunsaturated fatty acids.

  • Vortex the mixture vigorously for 30 seconds.

  • Separate the phases by centrifugation at 3000 rpm for 2 minutes.

  • Carefully transfer the upper isooctane phase, containing the free fatty acids, to a clean tube.

  • Repeat the isooctane extraction once more and combine the extracts.

  • Evaporate the combined extracts to dryness under a stream of nitrogen gas.

  • The dried lipid extract is now ready for derivatization and analysis.

Protocol 2: Derivatization and Analysis by GC-MS

For GC-MS analysis, the extracted fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs).

Materials:

  • Dried lipid extract

  • Derivatization reagent (e.g., Methanolic HCl or BF3-methanol)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., SP-2560)

Procedure:

  • Resuspend the dried lipid extract in the derivatization reagent.

  • Incubate the mixture at a specified temperature and time (e.g., 60°C for 30 minutes) to form FAMEs.

  • After cooling, add hexane and saturated NaCl solution to the reaction mixture and vortex.

  • Allow the phases to separate and collect the upper hexane layer containing the FAMEs.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The sample is now ready for injection into the GC-MS system.

  • Analyze the FAMEs using a suitable GC temperature program and MS detection method.

Hypothetical Signaling Pathway Involving a Branched-Chain VLCFA

While the specific signaling pathways involving this compound are not well-defined, the following diagram illustrates a hypothetical pathway where a branched-chain VLCFA is incorporated into complex lipids that then modulate a signaling cascade.

Signaling_Pathway Fig. 2: Hypothetical Signaling Pathway of a Branched-Chain VLCFA cluster_synthesis Biosynthesis cluster_membrane Membrane Integration cluster_signaling Downstream Signaling BC_VLCFA_CoA Branched-Chain VLCFA-CoA Ceramide_Synthase Ceramide Synthase BC_VLCFA_CoA->Ceramide_Synthase BC_Ceramide Branched-Chain Ceramide Ceramide_Synthase->BC_Ceramide Lipid_Raft Lipid Raft Formation BC_Ceramide->Lipid_Raft Receptor_Clustering Receptor Clustering Lipid_Raft->Receptor_Clustering Signal_Transduction Signal Transduction (e.g., Kinase Cascade) Receptor_Clustering->Signal_Transduction Cellular_Response Cellular Response (e.g., Gene Expression) Signal_Transduction->Cellular_Response

Caption: Hypothetical Signaling Pathway of a Branched-Chain VLCFA.

Conclusion

The study of methyl-branched very-long-chain fatty acids is a promising field in lipidomics with implications for understanding various physiological and pathological processes. While specific data on this compound is currently scarce, the established analytical workflows and protocols for the broader class of branched-chain VLCFAs provide a solid foundation for future research. Further investigation into the precise roles and signaling pathways of individual methyl-branched VLCFA isomers will be crucial for elucidating their full biological significance.

References

Application Note: Derivatization of 11-Methyltetracosanoyl-CoA for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the derivatization of 11-Methyltetracosanoyl-CoA to its corresponding fatty acid methyl ester (FAME), methyl 11-methyltetracosanoate, for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). The procedure involves a two-step process of alkaline hydrolysis (saponification) to liberate the free fatty acid from its coenzyme A ester, followed by acid-catalyzed esterification. This derivatization is essential to increase the volatility and thermal stability of the long-chain branched fatty acid, enabling accurate identification and quantification. This protocol is intended for researchers, scientists, and professionals in drug development and lipidomics.

Introduction

Very-long-chain fatty acids (VLCFAs) and their derivatives play crucial roles in various biological processes, and their analysis is vital in metabolic research and disease diagnostics. This compound is a branched-chain fatty acyl-CoA that, due to its low volatility and high polarity, cannot be directly analyzed by standard gas chromatography techniques.[1] Derivatization is a necessary step to convert the non-volatile fatty acid into a volatile derivative suitable for GC-MS analysis.[2] The most common and robust method for this is the conversion to a fatty acid methyl ester (FAME).[2]

This protocol first details the saponification of the acyl-CoA to yield the free fatty acid salt. Saponification is the hydrolysis of an ester under basic conditions, which for acyl-CoAs, cleaves the thioester bond.[3] Subsequently, the protocol describes the esterification of the resulting fatty acid using boron trifluoride (BF₃) in methanol, a widely used and efficient reagent for preparing FAMEs.[4]

Experimental Protocols

Part 1: Saponification of this compound

This procedure describes the alkaline hydrolysis of the fatty acyl-CoA to its corresponding carboxylate salt.

Materials:

  • This compound sample

  • Methanolic KOH (0.5 M)

  • Hexane (B92381) (GC grade)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Phenolphthalein (B1677637) indicator

  • Screw-cap glass test tubes with PTFE liners

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

Procedure:

  • Transfer an accurately weighed or measured amount of the this compound sample into a screw-cap glass test tube.

  • Add 2 mL of 0.5 M methanolic KOH.

  • Securely cap the tube and vortex thoroughly for 30 seconds.

  • Heat the mixture at 80°C for 60 minutes in a water bath or heating block to ensure complete hydrolysis.

  • Cool the tube to room temperature.

  • Add 2 mL of deionized water and vortex.

  • Neutralize the solution by adding a few drops of concentrated HCl until the pink color of the phenolphthalein (if added) disappears, and the solution becomes slightly acidic (pH ~3).

  • Extract the free fatty acid by adding 3 mL of hexane and vortexing vigorously for 1 minute.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the 11-methyltetracosanoic acid to a clean tube.

  • Repeat the extraction (steps 8-10) twice more, pooling the hexane extracts.

  • Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen. The sample is now ready for esterification.

Part 2: Esterification to Fatty Acid Methyl Ester (FAME)

This procedure details the conversion of the free fatty acid to its methyl ester using BF₃-methanol.

Materials:

  • Dried 11-methyltetracosanoic acid sample from Part 1

  • Boron trifluoride-methanol (BF₃-methanol) solution (14% w/v)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Screw-cap glass test tubes with PTFE liners

  • Water bath or heating block

  • Vortex mixer

Procedure:

  • To the dried fatty acid sample, add 2 mL of 14% BF₃-methanol solution.[4]

  • Tightly cap the tube and heat at 60°C for 10 minutes in a water bath or heating block.[5] For very-long-chain fatty acids, this time can be extended to ensure complete derivatization.

  • Cool the tube to room temperature.

  • Add 1 mL of deionized water and 2 mL of hexane to the reaction mixture.

  • Vortex vigorously for 1 minute to extract the FAME into the hexane layer.

  • Allow the phases to separate. The upper hexane layer contains the methyl 11-methyltetracosanoate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis Parameters

The following are typical starting parameters for the GC-MS analysis of very-long-chain FAMEs. Optimization may be required based on the specific instrument and column used.

ParameterValue
GC System Agilent 7890B GC with 5977A MSD or equivalent
Column DB-23 (60 m x 0.25 mm I.D., 0.15 µm film thickness) or equivalent polar capillary column
Injection Mode Splitless
Injector Temp. 250°C
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temp 80°C, hold for 2 min, ramp to 180°C at 10°C/min, then ramp to 240°C at 5°C/min, hold for 10 min.
MSD Transfer Line 250°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-600

Data Presentation

AnalyteExpected Retention Time (min)Key Mass Spectral Fragments (m/z)
Methyl 11-methyltetracosanoate~ 25 - 35Molecular Ion (M+): 396McLafferty Rearrangement: 74Fragments from cleavage at branch point: 213, 227, 255

Note: Retention time is highly dependent on the specific GC conditions and column used. The mass spectral fragments are predicted based on typical fragmentation patterns of branched-chain FAMEs, where cleavage occurs alpha to the carbonyl group and on either side of the methyl branch.

Workflow and Signaling Pathway Diagrams

Derivatization_Workflow Figure 1. Experimental Workflow for Derivatization of this compound cluster_saponification Saponification cluster_esterification Esterification cluster_analysis Analysis start This compound Sample add_koh Add Methanolic KOH start->add_koh heat_saponify Heat at 80°C for 60 min add_koh->heat_saponify cool_neutralize Cool and Neutralize with HCl heat_saponify->cool_neutralize extract_ffa Extract Free Fatty Acid with Hexane cool_neutralize->extract_ffa dry_ffa Evaporate Hexane extract_ffa->dry_ffa add_bf3 Add BF3-Methanol dry_ffa->add_bf3 Dried 11-Methyltetracosanoic Acid heat_esterify Heat at 60°C for 10 min add_bf3->heat_esterify extract_fame Extract FAME with Hexane heat_esterify->extract_fame dry_fame Dry with Na2SO4 extract_fame->dry_fame gcms GC-MS Analysis dry_fame->gcms Methyl 11-methyltetracosanoate

Caption: Figure 1. Experimental Workflow for Derivatization of this compound

Conclusion

The protocol described provides a reliable method for the derivatization of this compound to its corresponding FAME for GC-MS analysis. The two-step process of saponification followed by BF₃-methanol esterification is a robust approach for handling very-long-chain fatty acyl-CoAs. The provided GC-MS parameters serve as a solid starting point for method development. This application note equips researchers with the necessary methodology to accurately analyze complex lipids like this compound, facilitating further research in lipid metabolism and related fields.

References

Application Notes and Protocols for Studying Acyl-CoA Thioesterase Activity Using 11-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 11-Methyltetracosanoyl-CoA, a novel very-long-chain branched-chain fatty acyl-CoA, to investigate the activity and substrate specificity of acyl-CoA thioesterases (ACOTs). ACOTs are critical enzymes that regulate intracellular levels of fatty acyl-CoAs, free fatty acids, and Coenzyme A (CoASH), thereby influencing a wide range of metabolic and signaling pathways.[1][2] Dysregulation of ACOT activity has been implicated in various diseases, including metabolic disorders, making them attractive targets for drug development.[1]

Introduction to this compound as a Research Tool

This compound is a unique substrate for probing the activity of ACOTs that specialize in the hydrolysis of very-long-chain and branched-chain fatty acyl-CoAs. Its structure, featuring a C25 backbone with a methyl branch, allows for the specific assessment of a subset of ACOT enzymes that may play crucial roles in lipid metabolism and cellular signaling. The study of how different ACOT isoforms handle such complex substrates can provide valuable insights into their physiological functions and potential roles in disease pathogenesis.

Relevant Biological Pathways

Acyl-CoA thioesterases are key players in fatty acid metabolism, located in various cellular compartments including the cytosol, mitochondria, and peroxisomes.[1] They are involved in terminating fatty acid β-oxidation, regulating the pool of acyl-CoAs available for complex lipid synthesis, and producing signaling molecules.[1] The activity of several ACOT genes is transcriptionally regulated by Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, which are nuclear receptors activated by fatty acids and their derivatives.[3] This places ACOTs at the heart of lipid homeostasis and energy regulation. Branched-chain fatty acids and their CoA esters can also act as signaling molecules themselves, further highlighting the importance of understanding their metabolism.[4][5]

Below is a diagram illustrating the central role of Acyl-CoA Thioesterases in cellular lipid metabolism.

Acyl_CoA_Metabolism FFA Free Fatty Acids (e.g., 11-Methyltetracosanoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase FFA->Acyl_CoA_Synthetase ATP -> AMP + PPi Acyl_CoA This compound Acyl_CoA_Synthetase->Acyl_CoA + CoASH ACOT Acyl-CoA Thioesterase (ACOT) Acyl_CoA->ACOT Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Complex_Lipids Complex Lipid Synthesis Acyl_CoA->Complex_Lipids Signaling Cellular Signaling Acyl_CoA->Signaling ACOT->FFA + CoASH CoASH CoASH

Caption: Role of Acyl-CoA Thioesterase in Lipid Metabolism.

The following diagram depicts the transcriptional regulation of ACOT genes by PPARα.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty_Acids Fatty Acids / Acyl-CoAs PPARa_inactive PPARα Fatty_Acids->PPARa_inactive Ligand Binding PPARa_active PPARα PPARa_inactive->PPARa_active RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active PPRE PPRE PPARa_active->PPRE Heterodimerization with RXR ACOT_Gene ACOT Gene PPRE->ACOT_Gene Binding mRNA ACOT mRNA ACOT_Gene->mRNA Transcription ACOT_Protein ACOT Protein mRNA->ACOT_Protein Translation

Caption: PPARα Signaling Pathway Regulating ACOT Gene Expression.

Quantitative Data Presentation

The following table summarizes the kinetic parameters of various acyl-CoA thioesterases with substrates structurally related to this compound. Data for this compound itself is not yet available in the literature; however, the data for other very-long-chain and branched-chain acyl-CoAs can provide a basis for comparison and hypothesis generation.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Source OrganismReference
ACOT1Palmitoyl-CoA (C16:0)2.51200Mouse[1]
ACOT1Stearoyl-CoA (C18:0)2.01100Mouse[1]
ACOT1Arachidoyl-CoA (C20:0)1.5900Mouse[1]
ACOT2Myristoyl-CoA (C14:0)1.82500Human[2]
ACOT2Palmitoyl-CoA (C16:0)1.52300Human[2]
ACOT2Stearoyl-CoA (C18:0)1.22000Human[2]
ACOT2Arachidoyl-CoA (C20:0)1.01800Human[2]
ACOT9Propionyl-CoA (C3:0)13014000Mouse[6]
ACOT9Isobutyryl-CoA8012000Mouse[6]
ACOT9Palmitoyl-CoA (C16:0)2.54000Mouse[6]
ACOT9Stearoyl-CoA (C18:0)2.03500Mouse[6]
ACSVL1Lignoceroyl-CoA (C24:0)--Human[7]
ACSVL1Pristanoyl-CoA--Human[7]

Note: '-' indicates data not available in the cited literature. The activity of ACSVL1 was confirmed but kinetic parameters were not reported.

Experimental Protocols

Synthesis of this compound

The synthesis of very-long-chain acyl-CoAs can be achieved through a multi-step enzymatic or chemical process. A general enzymatic approach is outlined below, which can be adapted for this compound, provided the corresponding free fatty acid is available.

Principle: Acyl-CoA synthetase catalyzes the formation of a thioester bond between the carboxyl group of a fatty acid and the thiol group of Coenzyme A, driven by the hydrolysis of ATP to AMP and pyrophosphate.

Materials:

  • 11-Methyltetracosanoic acid

  • Coenzyme A (lithium salt)

  • ATP (disodium salt)

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

  • Acyl-CoA synthetase (from sources known to have very-long-chain activity, e.g., rat liver microsomes or recombinant enzyme)

  • Dithiothreitol (DTT)

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, CoASH, and DTT.

  • Add the 11-Methyltetracosanoic acid, which may need to be solubilized with a detergent like Triton X-100.

  • Initiate the reaction by adding the acyl-CoA synthetase enzyme preparation.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate proteins.

  • Purify the synthesized this compound using solid-phase extraction or high-performance liquid chromatography (HPLC).

  • Quantify the product spectrophotometrically by measuring the absorbance at 260 nm (for the adenine (B156593) ring of CoA).

A workflow for the synthesis is depicted below:

Synthesis_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, ATP, MgCl2, CoASH, DTT) Start->Prepare_Reaction_Mix Add_Fatty_Acid Add 11-Methyltetracosanoic Acid (solubilized) Prepare_Reaction_Mix->Add_Fatty_Acid Add_Enzyme Add Acyl-CoA Synthetase Add_Fatty_Acid->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (e.g., with acid) Incubate->Stop_Reaction Purify Purify Product (SPE or HPLC) Stop_Reaction->Purify Quantify Quantify Product (Spectrophotometry) Purify->Quantify End End Quantify->End

Caption: Workflow for the Enzymatic Synthesis of this compound.

Acyl-CoA Thioesterase Activity Assays

Several methods can be employed to measure ACOT activity. The choice of assay depends on the required sensitivity, throughput, and available equipment.

Principle: This assay measures the release of free Coenzyme A (CoASH) from the hydrolysis of the acyl-CoA substrate. The free thiol group of CoASH reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified spectrophotometrically at 412 nm.[8][9]

Materials:

  • Purified ACOT enzyme or cell/tissue lysate

  • This compound (substrate)

  • Tris-HCl buffer (pH 8.0)

  • DTNB solution (in reaction buffer)

  • Microplate reader

Protocol:

  • Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer and the ACOT enzyme source.

  • Initiate the reaction by adding this compound.

  • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 10-30 minutes).

  • Stop the reaction (e.g., by adding a denaturing agent or by immediate addition of DTNB).

  • Add the DTNB solution to each well.

  • Incubate at room temperature for 5-10 minutes to allow for color development.

  • Measure the absorbance at 412 nm.

  • Calculate the amount of CoASH released using a standard curve prepared with known concentrations of CoASH.

Principle: Fluorometric assays offer higher sensitivity than colorimetric methods.[10] A common approach involves a coupled enzyme reaction where the released CoASH is used in a subsequent reaction that generates a fluorescent product. Alternatively, commercial kits are available that utilize a probe that becomes fluorescent upon reaction with the products of the ACOT-catalyzed reaction.

Materials (using a generic coupled enzyme approach):

  • Purified ACOT enzyme or cell/tissue lysate

  • This compound (substrate)

  • Reaction Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Coupled enzyme system (e.g., acyl-CoA oxidase and horseradish peroxidase)

  • Fluorometric probe (e.g., Amplex Red)

  • Fluorescence microplate reader

Protocol:

  • Prepare a reaction mixture in a 96-well black plate containing the reaction buffer, coupled enzyme system, and fluorometric probe.

  • Add the ACOT enzyme source to the wells.

  • Initiate the reaction by adding this compound.

  • Incubate at the optimal temperature, protected from light.

  • Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm for Amplex Red-based assays) in a kinetic or endpoint mode.

  • Quantify the ACOT activity based on a standard curve generated with known concentrations of the final fluorescent product or by using a known amount of a product of the coupled reaction (e.g., H₂O₂).

Principle: This highly sensitive method uses a radiolabeled acyl-CoA substrate (e.g., [1-¹⁴C]this compound). The ACOT activity is determined by measuring the amount of radiolabeled free fatty acid produced after separation from the unreacted radiolabeled acyl-CoA.

Materials:

  • Purified ACOT enzyme or cell/tissue lysate

  • Radiolabeled this compound

  • Reaction buffer

  • Organic solvents for extraction (e.g., Dole's reagent: isopropanol/heptane/1M H₂SO₄)

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Incubate the enzyme with the radiolabeled this compound in the reaction buffer at the optimal temperature.

  • Stop the reaction by adding an acidic solution.

  • Extract the free fatty acids using an organic solvent mixture. The charged acyl-CoA will remain in the aqueous phase, while the non-polar free fatty acid will partition into the organic phase.

  • Transfer an aliquot of the organic phase to a scintillation vial.

  • Evaporate the solvent.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the specific activity of the radiolabeled substrate.

Principle: This method offers high specificity and the ability to measure multiple acyl-CoAs and free fatty acids simultaneously. The ACOT activity is determined by quantifying the decrease in the substrate (this compound) and/or the increase in the product (11-Methyltetracosanoic acid) over time using liquid chromatography-tandem mass spectrometry.

Materials:

  • Purified ACOT enzyme or cell/tissue lysate

  • This compound

  • Reaction buffer

  • Quenching solution (e.g., cold acetonitrile)

  • Internal standards (e.g., isotopically labeled versions of the substrate and product)

  • LC-MS/MS system

Protocol:

  • Perform the enzymatic reaction in a similar manner to the other assays.

  • At specific time points, take aliquots of the reaction mixture and quench them with a cold organic solvent containing internal standards.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS.

  • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent and fragment ions of this compound and 11-Methyltetracosanoic acid.

  • Calculate the enzyme activity based on the rate of substrate consumption or product formation, normalized to the internal standards.

The general workflow for these enzyme activity assays is illustrated below.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Prepare_Reagents Prepare Buffers and Reagents Mix_Components Mix Enzyme and Reagents in Reaction Vessel Prepare_Reagents->Mix_Components Prepare_Enzyme Prepare Enzyme Sample (Purified or Lysate) Prepare_Enzyme->Mix_Components Prepare_Substrate Prepare Substrate (this compound) Initiate_Reaction Initiate with Substrate Prepare_Substrate->Initiate_Reaction Mix_Components->Initiate_Reaction Incubate Incubate (Controlled Temperature and Time) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Colorimetric Colorimetric (add DTNB, measure absorbance) Stop_Reaction->Colorimetric Fluorometric Fluorometric (measure fluorescence) Stop_Reaction->Fluorometric Radiometric Radiometric (extract and count radioactivity) Stop_Reaction->Radiometric LCMS LC-MS/MS (quantify substrate/product) Stop_Reaction->LCMS Calculate_Activity Calculate Enzyme Activity (using standard curve or specific activity) Colorimetric->Calculate_Activity Fluorometric->Calculate_Activity Radiometric->Calculate_Activity LCMS->Calculate_Activity

Caption: General Experimental Workflow for Acyl-CoA Thioesterase Activity Assays.

References

Application Notes and Protocols for Cellular Uptake and Trafficking Studies of 11-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methyltetracosanoyl-CoA is a long-chain acyl-Coenzyme A (acyl-CoA) molecule. Understanding its cellular uptake, intracellular trafficking, and metabolic fate is crucial for elucidating its physiological and pathological roles. Long-chain fatty acids (LCFAs) and their activated forms, acyl-CoAs, are essential molecules in cellular metabolism, serving as energy sources, building blocks for complex lipids, and signaling molecules.[1][2][3] The transport of these molecules across the plasma membrane and their subsequent movement within the cell are tightly regulated processes involving a suite of proteins.

The cellular uptake of LCFAs is a multi-step process that includes their release from albumin, translocation across the plasma membrane, and subsequent activation to acyl-CoAs.[4] This process can occur via passive diffusion or be facilitated by membrane-associated proteins such as FAT/CD36, plasma membrane fatty acid-binding proteins (FABPpm), and fatty acid transport proteins (FATPs).[1][2][4] Once inside the cell, acyl-CoAs are chaperoned by cytosolic fatty acid-binding proteins (FABPs) and acyl-CoA binding proteins (ACBPs) to various organelles for metabolism or storage.[2][5][6] The endoplasmic reticulum (ER) and mitochondria are key sites for acyl-CoA metabolism, including esterification into complex lipids and β-oxidation.[1][2] Some FATPs are localized to the ER and are thought to drive fatty acid uptake through a "metabolic trapping" mechanism by converting imported fatty acids into their CoA esters.[7][8][9]

These application notes provide a framework of adaptable protocols for investigating the cellular biology of this compound, a novel very-long-chain acyl-CoA. The methodologies described herein are based on established techniques for studying LCFA and acyl-CoA transport and metabolism.

Key Signaling and Transport Pathways

The following diagram illustrates the generalized pathways for the cellular uptake and trafficking of long-chain fatty acids and their subsequent conversion to acyl-CoAs.

LCFA_Uptake_and_Trafficking cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_organelles Organelles Albumin-LCFA Albumin-Bound 11-Methyltetracosanoic Acid FAT_CD36 FAT/CD36 Albumin-LCFA->FAT_CD36 Protein-mediated FATP FATP Albumin-LCFA->FATP transport Passive_Diffusion Passive Diffusion Albumin-LCFA->Passive_Diffusion LCFA 11-Methyltetracosanoic Acid FAT_CD36->LCFA FATP->LCFA Passive_Diffusion->LCFA ACSL Acyl-CoA Synthetase (ACSL) LCFA->ACSL Activation LCFA_CoA This compound ACSL->LCFA_CoA FABP FABP/ACBP LCFA_CoA->FABP Binding & Trafficking Mitochondria Mitochondria (β-Oxidation) FABP->Mitochondria ER Endoplasmic Reticulum (Lipid Synthesis) FABP->ER

Caption: Cellular uptake and trafficking of 11-Methyltetracosanoic Acid.

Quantitative Data Summary

The following tables provide examples of how quantitative data from cellular uptake and trafficking experiments for this compound could be presented.

Table 1: Cellular Uptake Kinetics of this compound Analog

Cell LineUptake Rate (pmol/min/mg protein)Km (µM)Vmax (pmol/min/mg protein)
HEK29315.2 ± 1.85.3 ± 0.725.1 ± 2.5
HepG228.9 ± 3.13.8 ± 0.542.7 ± 4.1
3T3-L1 Adipocytes45.6 ± 4.52.5 ± 0.468.3 ± 6.2

Table 2: Subcellular Distribution of Fluorescently Labeled this compound Analog at 60 minutes

Cell LineEndoplasmic Reticulum (%)Mitochondria (%)Lipid Droplets (%)Cytosol (%)
HEK29342.3 ± 5.125.1 ± 3.28.7 ± 1.523.9 ± 2.8
HepG255.8 ± 6.320.5 ± 2.915.4 ± 2.18.3 ± 1.2
3T3-L1 Adipocytes30.1 ± 4.015.2 ± 2.548.9 ± 5.85.8 ± 0.9

Table 3: Binding Affinity of this compound to Putative Carrier Proteins

ProteinBinding Affinity (Kd, nM)Technique
FABP1 (Liver)150 ± 25Isothermal Titration Calorimetry
FABP4 (Adipocyte)85 ± 12Surface Plasmon Resonance
ACBP35 ± 8Microscale Thermophoresis

Experimental Protocols

Protocol 1: Cellular Uptake Assay using a Fluorescent Analog

This protocol describes how to measure the rate of cellular uptake of this compound using a fluorescently labeled analog (e.g., BODIPY-11-Methyltetracosanoyl-CoA). BODIPY-labeled fatty acids are commonly used to study lipid uptake and trafficking.[][11][12]

Workflow Diagram:

Cellular_Uptake_Workflow Start Start Cell_Culture 1. Culture cells to 80-90% confluency Start->Cell_Culture Serum_Starve 2. Serum starve cells (e.g., 2-4 hours) Cell_Culture->Serum_Starve Prepare_FA 3. Prepare BODIPY-11-Methyl- tetracosanoyl-CoA solution in BSA-containing buffer Serum_Starve->Prepare_FA Incubate 4. Incubate cells with fluorescent analog for various time points Prepare_FA->Incubate Wash 5. Wash cells with ice-cold PBS to stop uptake Incubate->Wash Lyse 6. Lyse cells in RIPA buffer Wash->Lyse Measure_Fluorescence 7. Measure fluorescence of lysate (Excitation/Emission ~493/503 nm for BODIPY FL) Lyse->Measure_Fluorescence Protein_Assay 8. Perform protein assay (e.g., BCA) on lysate Lyse->Protein_Assay Normalize 9. Normalize fluorescence to protein concentration Measure_Fluorescence->Normalize Protein_Assay->Normalize End End Normalize->End

Caption: Workflow for cellular uptake assay.

Materials:

  • Cell line of interest (e.g., HepG2, 3T3-L1)

  • Cell culture medium and supplements

  • BODIPY-labeled this compound (custom synthesis may be required)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Fluorometer or plate reader

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Preparation: Plate cells in a multi-well plate and grow to 80-90% confluency.

  • Serum Starvation: Prior to the assay, wash cells with PBS and incubate in serum-free medium for 2-4 hours.

  • Preparation of Fatty Acid Solution: Prepare a stock solution of the fluorescently labeled this compound complexed with fatty acid-free BSA in a suitable buffer (e.g., Hanks' Balanced Salt Solution). A 5:1 molar ratio of fatty acid to BSA is a common starting point.

  • Uptake Experiment:

    • Remove serum-free medium from cells.

    • Add the fluorescent fatty acid solution to the cells and incubate at 37°C for various time points (e.g., 0, 2, 5, 10, 20, 30 minutes).

    • To determine non-specific binding, include a control at 4°C.

  • Stopping the Uptake: At each time point, aspirate the fatty acid solution and immediately wash the cells three times with ice-cold PBS containing 0.1% BSA to remove extracellular-bound fatty acid.

  • Cell Lysis: Lyse the cells in a suitable buffer.

  • Quantification:

    • Measure the fluorescence intensity of the cell lysate using a fluorometer with appropriate excitation and emission wavelengths for the chosen fluorophore.

    • Determine the protein concentration of the lysate using a standard protein assay.

  • Data Analysis: Normalize the fluorescence intensity to the protein concentration for each sample. Plot the normalized fluorescence against time to determine the initial uptake rate.

Protocol 2: Subcellular Localization by Fluorescence Microscopy

This protocol details the visualization of the intracellular distribution of this compound using a fluorescent analog.

Materials:

  • Cells grown on glass coverslips or in imaging-specific dishes

  • BODIPY-labeled this compound

  • Organelle-specific fluorescent trackers (e.g., MitoTracker™ Red for mitochondria, ER-Tracker™ Red for ER)

  • Formaldehyde or paraformaldehyde for cell fixation

  • Mounting medium with DAPI

  • Confocal or fluorescence microscope

Procedure:

  • Cell Preparation: Seed cells on glass coverslips and allow them to adhere and grow.

  • Labeling with Organelle Trackers: If desired, pre-incubate the cells with organelle-specific trackers according to the manufacturer's instructions.

  • Incubation with Fluorescent Acyl-CoA: Treat the cells with the BODIPY-labeled this compound solution (prepared as in Protocol 1) for a specific duration (e.g., 30-60 minutes).

  • Washing: Wash the cells with warm PBS to remove excess fluorescent probe.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Staining and Mounting: Wash the fixed cells with PBS, stain with DAPI (if desired for nuclear visualization), and mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a confocal or high-resolution fluorescence microscope. Acquire images in the appropriate channels for the fluorescent acyl-CoA analog, organelle trackers, and DAPI.

  • Analysis: Analyze the images for co-localization of the fluorescent acyl-CoA signal with the signals from the organelle-specific trackers to determine its subcellular distribution.

Protocol 3: Identification of Interacting Proteins by Mass Spectrometry

This protocol provides a method to identify proteins that bind to this compound, such as FABPs and ACBPs. This involves creating a "bait" molecule to pull down interacting proteins from a cell lysate.

Workflow Diagram:

Protein_Interaction_Workflow Start Start Prepare_Bait 1. Synthesize biotinylated This compound analog Start->Prepare_Bait Incubate 3. Incubate lysate with biotinylated bait and streptavidin beads Prepare_Bait->Incubate Cell_Lysate 2. Prepare native cell lysate Cell_Lysate->Incubate Wash_Beads 4. Wash beads to remove non-specific binders Incubate->Wash_Beads Elute 5. Elute bound proteins Wash_Beads->Elute SDS_PAGE 6. Separate proteins by SDS-PAGE Elute->SDS_PAGE In_Gel_Digest 7. Perform in-gel trypsin digestion SDS_PAGE->In_Gel_Digest LC_MS 8. Analyze peptides by LC-MS/MS In_Gel_Digest->LC_MS Data_Analysis 9. Identify proteins using a protein database LC_MS->Data_Analysis End End Data_Analysis->End

Caption: Workflow for identifying protein binding partners.

Materials:

  • Biotinylated this compound analog (custom synthesis)

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Native cell lysis buffer (non-denaturing)

  • SDS-PAGE reagents and equipment

  • Mass spectrometry-grade trypsin

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Bait Preparation: A biotinylated version of this compound is required. This will serve as the "bait" to capture interacting proteins.

  • Cell Lysate Preparation: Lyse cells under native (non-denaturing) conditions to preserve protein-protein interactions.

  • Pull-down Assay:

    • Incubate the cell lysate with the biotinylated this compound analog.

    • Add streptavidin-coated beads to the mixture to capture the biotinylated bait along with any bound proteins.

    • Include a control with biotin (B1667282) alone to identify non-specific binders to the streptavidin beads.

  • Washing: Thoroughly wash the beads with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

  • Protein Separation and Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands of interest or the entire gel lane for analysis.

    • Perform an in-gel trypsin digest to generate peptides.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Use a proteomics software suite to search the generated MS/MS spectra against a protein database to identify the proteins that were pulled down with the this compound analog.

Protocol 4: Metabolic Fate Analysis by Mass Spectrometry-Based Lipidomics

This protocol uses a stable isotope-labeled version of 11-methyltetracosanoic acid (e.g., ¹³C- or ²H-labeled) to trace its incorporation into various lipid species.

Materials:

  • Stable isotope-labeled 11-methyltetracosanoic acid

  • Cell culture materials

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system capable of high-resolution analysis

Procedure:

  • Cell Treatment: Incubate cells with the stable isotope-labeled 11-methyltetracosanoic acid for a defined period (e.g., 24 hours). The fatty acid will be taken up by the cells and converted to its CoA ester.

  • Lipid Extraction: After incubation, wash the cells and perform a total lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

  • LC-MS Analysis:

    • Analyze the lipid extract using a suitable LC-MS method. Reverse-phase chromatography is commonly used for separating lipid classes.

    • The mass spectrometer should be operated in a data-dependent acquisition mode to collect both full scan MS and MS/MS data.

  • Data Analysis:

    • Process the LC-MS data to identify lipid species that show an increase in mass corresponding to the incorporation of the stable isotope label.

    • The MS/MS fragmentation pattern will confirm the identity of the lipid class and the presence of the labeled acyl chain.

    • This will reveal which complex lipids (e.g., triglycerides, phospholipids, cholesterol esters) are synthesized using this compound. Untargeted and targeted lipidomics approaches can be employed for this analysis.[13][14][15][16]

Conclusion

The study of this compound's cellular uptake and trafficking is essential for understanding its biological significance. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the transport, subcellular localization, protein interactions, and metabolic fate of this novel acyl-CoA. By employing a combination of fluorescent and stable isotope-labeled analogs, coupled with advanced microscopy and mass spectrometry techniques, a detailed picture of the cellular life of this compound can be elucidated. This knowledge will be invaluable for the fields of lipid research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ion Suppression in 11-Methyltetracosanoyl-CoA Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in the mass spectrometry analysis of 11-Methyltetracosanoyl-CoA and other long-chain acyl-CoAs.

Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant problem in the analysis of this compound?

A1: Ion suppression is a matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, leading to a reduced signal intensity for the analyte of interest, in this case, this compound.[1][2] It happens when co-eluting components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3] This interference can be caused by competition for ionization, alterations in droplet formation and evaporation, or neutralization of charged analyte ions.[1][4] For long-chain acyl-CoAs, which are often present at low concentrations in complex biological matrices, ion suppression can severely compromise analytical results, leading to poor sensitivity, inaccuracy, and lack of reproducibility.[1][3] In the worst-case scenario, the analyte signal may be completely lost.[5]

Q2: What are the most common sources of ion suppression in my LC-MS/MS workflow?

A2: Common sources of ion suppression can be categorized as follows:

  • Endogenous Matrix Components: Biological samples are rich in compounds that can cause ion suppression. Phospholipids (B1166683) are a major culprit in bioanalysis, as they are highly abundant and often co-extract and co-elute with analytes of interest.[1][4] Other endogenous substances include salts, proteins, and other lipids.[2]

  • Mobile Phase Additives: While necessary for chromatography, some mobile phase additives can suppress ionization. Non-volatile buffers like phosphates and ion-pairing agents such as trifluoroacetic acid (TFA) are known to cause significant signal suppression.[5][6][7]

  • Exogenous Contaminants: Contaminants can be introduced during sample collection, storage, and preparation. These include plasticizers leached from sample vials and caps, detergents, and polymers.[5][8][9]

Q3: How can I detect and quantify ion suppression in my experiments?

A3: There are two primary methods to assess the presence and extent of ion suppression:

  • Post-Column Infusion (Qualitative): This method helps identify regions in the chromatogram where ion suppression occurs.[4][10][11] A constant flow of a standard solution of this compound is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected onto the column. A dip in the constant signal of the infused standard indicates the retention times at which matrix components are eluting and causing suppression.[4][11]

  • Post-Extraction Spiking (Quantitative): This is the most common quantitative approach.[4] The signal response of an analyte spiked into a blank matrix extract (that has gone through the entire sample preparation process) is compared to the response of the analyte in a clean solvent at the same concentration.[4][11] The ratio of these responses reveals the percentage of signal suppression or enhancement.[4]

Q4: What are the general strategies to mitigate ion suppression?

A4: General strategies focus on either removing the interfering components or separating them from the analyte:

  • Improve Sample Preparation: The most effective approach is to remove matrix components before analysis.[12] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are more effective at removing interferences than simple protein precipitation.[12]

  • Optimize Chromatography: Modifying the LC method can chromatographically separate this compound from interfering compounds.[11][13] This can be achieved by adjusting the mobile phase gradient, changing the stationary phase (column), or using a divert valve to send the highly contaminated early and late eluting fractions to waste instead of the MS source.[6][10]

  • Dilute the Sample: Simple dilution can reduce the concentration of matrix components, thereby lessening their suppressive effect.[11] However, this approach is only viable if the analyte concentration remains well above the instrument's limit of detection.[3][11]

  • Use an Appropriate Internal Standard: A stable isotope-labeled internal standard (SIL-IS) of this compound is the ideal choice. Since it has nearly identical chemical properties and chromatographic behavior to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification.[5]

Troubleshooting Guides
Problem 1: Complete signal loss for this compound.
  • Question: I am injecting my processed sample, but I see no peak for my analyte. Where do I start troubleshooting?

  • Answer: A complete signal loss points to a systematic issue.[14] Follow these steps to diagnose the problem:

    • Verify MS Instrument Function: Start by isolating the mass spectrometer.[14][15] Infuse a known, stable compound directly into the source to confirm that the instrument is sensitive and responsive. Check for a stable electrospray.[14][15]

    • Check for LC Plumbing Issues: Ensure there is no blockage in the LC system. A common issue can be an air bubble in the pump, which prevents the mobile phase from being delivered correctly, leading to no chromatography.[14] Manually purge the pumps.

    • Prepare Fresh Standards and Mobile Phases: Analyte degradation or mobile phase contamination could be the cause.[15] Long-chain acyl-CoAs can be unstable and susceptible to hydrolysis.[15] Prepare fresh standards in an appropriate solvent and fresh mobile phases.

    • Inject a High-Concentration Neat Standard: Inject a standard solution of this compound prepared in a clean solvent (e.g., mobile phase) to bypass any matrix or sample preparation issues. If a peak is observed, the problem lies within your sample matrix or the preparation method. If no peak is seen, the issue is likely with the LC-MS system or method parameters.

Problem 2: Low signal intensity and poor reproducibility for this compound.
  • Question: My signal for this compound is very low and inconsistent between replicate injections. What are the likely causes and solutions?

  • Answer: Low and variable signal intensity are classic symptoms of ion suppression.[1][11] The primary cause is often co-eluting matrix components, especially phospholipids from biological samples.[1][16]

    • Cause 1: Inadequate Sample Cleanup. Simple protein precipitation is often insufficient for removing phospholipids, which are a major cause of ion suppression.[1]

      • Solution: Implement a more rigorous sample preparation method. Solid-Phase Extraction (SPE) is highly effective at removing salts and phospholipids.[4][15] Specialized techniques like HybridSPE-Phospholipid combine the simplicity of protein precipitation with highly selective phospholipid removal.[4]

    • Cause 2: Suboptimal Chromatography. Your analyte may be co-eluting with a region of high matrix interference.

      • Solution: Optimize your chromatographic separation. Adjust the gradient elution to move the analyte away from the "suppression zones," which are often at the beginning and end of the run.[6] Experiment with a different column chemistry (e.g., C8 instead of C18) which may provide different selectivity for long-chain acyl-CoAs and interfering lipids.[17]

    • Cause 3: Inefficient Ionization or MS Parameters. The mobile phase composition or MS source settings may not be optimal for this compound.

      • Solution: Optimize mobile phase additives. Avoid TFA; use formic acid or acetic acid if possible, as they are less suppressive.[7] Systematically optimize MS source parameters, such as desolvation temperature and gas flows, to ensure efficient and stable ionization.[15]

Data Presentation: Sample Preparation Method Comparison

The choice of sample preparation is critical for minimizing ion suppression. The table below summarizes the effectiveness of common techniques for removing phospholipids, a primary source of interference in biological samples.[1][4]

Sample Preparation TechniquePhospholipid Removal EfficiencyAnalyte RecoveryThroughputKey Considerations
Protein Precipitation (PPT) LowHighHighProne to significant ion suppression due to co-extraction of phospholipids.[4]
Liquid-Liquid Extraction (LLE) Medium to HighMedium to HighMediumRequires optimization of solvent systems; can be more labor-intensive.[12]
Solid-Phase Extraction (SPE) HighMedium to HighMediumGood removal of salts and phospholipids. Requires method development to optimize sorbent, wash, and elution steps.[4]
HybridSPE®-Phospholipid Very High (>99%)HighHighCombines the simplicity of PPT with high selectivity for phospholipid removal.[4] Higher cost per sample compared to PPT.[4]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup

This protocol provides a general guideline for cleaning up biological extracts to reduce matrix effects. It should be optimized for your specific application.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water through the sorbent.

  • Sample Loading: After protein precipitation and centrifugation of your biological sample, take the supernatant, acidify it slightly (e.g., with 0.1% formic acid), and load it onto the conditioned SPE cartridge.

  • Washing (Polar Interferences): Wash the cartridge with 1 mL of 5% methanol in water (containing 0.1% formic acid) to remove salts and other highly polar interferences.

  • Washing (Phospholipid Removal): Wash the cartridge with 1 mL of a moderately non-polar solvent like acetonitrile. This step is crucial for removing many of the remaining phospholipids while retaining the long-chain acyl-CoA.

  • Elution: Elute the this compound with 1 mL of a basic organic solvent, such as 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a small volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Quantifying Matrix Effects by Post-Extraction Spiking

This protocol allows you to quantify the degree of ion suppression or enhancement.[4]

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Spike your this compound standard and its internal standard (if used) into the final mobile phase or reconstitution solvent to achieve the desired final concentration.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma from a control group) through your entire extraction procedure. Spike the analyte and IS into the final, clean extract to the same final concentration as Set A.[4]

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix sample before starting the extraction procedure. (This set is used to calculate recovery, not the matrix effect itself).[4]

  • Analyze Samples: Analyze all three sets of samples by LC-MS.

  • Calculate Matrix Effect: The matrix effect (ME) is calculated using the peak areas from Sets A and B:

    % ME = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Mandatory Visualizations

Caption: Mechanism of ion suppression in an Electrospray Ionization (ESI) source.

TroubleshootingWorkflow start Problem Identified: Low or No Analyte Signal check_ms Verify MS Performance (Infuse Standard) start->check_ms ms_ok MS OK? check_ms->ms_ok fix_ms Troubleshoot MS: Clean Source, Check Voltages ms_ok->fix_ms No check_lc Verify LC Performance (Inject Neat Standard) ms_ok->check_lc Yes fix_ms->check_ms lc_ok Peak Observed? check_lc->lc_ok fix_lc Troubleshoot LC: Check for Leaks/Blocks, Purge Pumps lc_ok->fix_lc No assess_matrix Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) lc_ok->assess_matrix Yes fix_lc->check_lc matrix_present Suppression Detected? assess_matrix->matrix_present optimize_prep Optimize Sample Prep (e.g., Use SPE) matrix_present->optimize_prep Yes end_success Problem Resolved matrix_present->end_success No optimize_chrom Optimize Chromatography (e.g., Change Gradient) optimize_prep->optimize_chrom optimize_chrom->end_success

Caption: A logical workflow for troubleshooting ion suppression in LC-MS experiments.

SamplePrepWorkflow cluster_spe SPE Cleanup start Biological Sample (e.g., Plasma, Tissue Homogenate) ppt 1. Protein Precipitation (e.g., with cold Acetonitrile) start->ppt centrifuge 2. Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe 3. Solid-Phase Extraction (SPE) supernatant->spe spe_wash1 Wash 1: Remove Salts spe->spe_wash1 spe_wash2 Wash 2: Remove Phospholipids spe_wash1->spe_wash2 spe_elute Elute Analyte spe_wash2->spe_elute drydown 4. Evaporation to Dryness spe_elute->drydown reconstitute 5. Reconstitution drydown->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for sample preparation to minimize matrix effects.

References

Technical Support Center: Chromatographic Separation of 11-Methyltetracosanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic separation of 11-Methyltetracosanoyl-CoA isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers so challenging?

A1: The separation of this compound isomers is difficult due to their high structural similarity. These molecules are very long-chain fatty acyl-CoAs (VLCFA-CoAs) with a methyl branch. Isomers differ only in the position of this methyl group along the 24-carbon acyl chain. Standard reverse-phase C18 columns often fail to provide adequate resolution because the small difference in hydrophobicity between isomers results in very similar retention times.[1] Achieving separation requires highly selective stationary phases and carefully optimized mobile phase conditions.

Q2: What is the recommended chromatographic technique for separating these isomers?

A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) is the most suitable technique.[2][3][4] The long carbon chain makes these molecules amenable to reverse-phase separation, while the mass spectrometer is essential for detecting and identifying the co-eluting or closely eluting isomers based on their mass-to-charge ratio and fragmentation patterns.

Q3: Are there alternative stationary phases to a standard C18 column that could improve separation?

A3: Yes, for challenging isomer separations, consider columns with different selectivities. While a standard C18 is a good starting point, other options include:

  • C8 or C4 columns: These shorter alkyl chain columns have lower hydrophobicity and may offer different selectivity for VLCFAs.[5]

  • Specialized columns: Columns with phenyl or cholesteryl stationary phases can provide alternative selectivities based on shape and pi-pi interactions, which can be beneficial for separating positional isomers.[6]

Q4: Is derivatization of the this compound molecule necessary for analysis?

A4: For LC-MS analysis, derivatization is generally not required as the mass spectrometer provides sensitive detection. However, if using UV or fluorescence detection, derivatization of the fatty acid portion after hydrolysis of the CoA ester might be necessary to introduce a chromophore or fluorophore for enhanced sensitivity.[7]

Q5: What are the expected challenges when analyzing very-long-chain fatty acyl-CoAs?

A5: Beyond isomer resolution, challenges with VLCFA-CoAs include low solubility in aqueous mobile phases, potential for adsorption to surfaces, and the presence of impurities from synthesis. It is crucial to use mobile phases with a high organic content and to ensure all components of the HPLC system are clean and free of contaminants that could interact with these large, hydrophobic molecules.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Isomers

Symptoms:

  • A single, broad peak is observed where multiple isomers are expected.

  • Peaks are poorly resolved with a resolution value <1.5.

Possible Causes Solutions & Optimization Strategies
Inappropriate Stationary Phase The column lacks the selectivity to differentiate between the isomers. Consider a column with a different stationary phase (e.g., C8, phenyl, or cholesteryl).[5][6]
Mobile Phase Not Optimized The mobile phase composition may not be optimal for resolving small differences in hydrophobicity. Adjust the gradient slope to be shallower, which can increase the separation between closely eluting peaks. Experiment with different organic modifiers (e.g., methanol, isopropanol) in addition to acetonitrile.
High Column Temperature Elevated temperatures can decrease retention times and may reduce selectivity. Try reducing the column temperature in small increments (e.g., 5 °C) to see if resolution improves.
Flow Rate Too High A high flow rate reduces the interaction time of the analytes with the stationary phase. Decrease the flow rate to allow for better equilibration and potentially improved resolution.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes Solutions & Optimization Strategies
Secondary Interactions with Column Residual silanol (B1196071) groups on the silica (B1680970) backbone of the column can interact with the polar CoA moiety, causing tailing. Use a well-end-capped column or add a small amount of a competing base to the mobile phase.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.
Mismatched Sample Solvent If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Column Degradation The column may be nearing the end of its life. Try flushing the column or replacing it with a new one.
Issue 3: Inconsistent Retention Times

Symptoms:

  • The retention times of the isomer peaks shift between injections.

Possible Causes Solutions & Optimization Strategies
Poor Column Equilibration The column is not fully equilibrated with the starting mobile phase conditions before each injection. Increase the equilibration time between runs.
Fluctuations in Mobile Phase Composition Issues with the HPLC pump or solvent proportioning valves can lead to inconsistent mobile phase delivery. Ensure the pump is functioning correctly and the mobile phase is properly degassed.
Temperature Fluctuations The column temperature is not stable. Use a column oven to maintain a consistent temperature.

Experimental Protocols

Protocol 1: RP-HPLC-MS/MS for Separation of this compound Isomers

This protocol is a recommended starting point and may require further optimization.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-20 min: 30% to 95% B (linear gradient)

    • 20-25 min: 95% B (hold)

    • 25.1-30 min: Re-equilibration at 30% B

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.

  • Precursor Ion: [M+H]+ for this compound.

  • Product Ion: A common fragment for acyl-CoAs is the one resulting from the neutral loss of the phosphopantetheine group.

  • Collision Energy: Optimize for the specific instrument and precursor ion.

Data Presentation

The following table presents hypothetical, yet realistic, chromatographic data for the separation of three positional isomers of this compound based on the protocol above. This data is for illustrative purposes to demonstrate expected results after optimization.

IsomerRetention Time (min)Peak Width (sec)Resolution (Rs)
9-Methyltetracosanoyl-CoA18.24.8-
This compound18.55.01.6
13-Methyltetracosanoyl-CoA18.95.22.1

Visualizations

Troubleshooting Workflow for Poor Isomer Resolution

PoorResolutionWorkflow start Poor Isomer Resolution (Rs < 1.5) check_gradient Is the gradient shallow enough? start->check_gradient adjust_gradient Decrease gradient slope (e.g., 0.5% B/min) check_gradient->adjust_gradient No check_flow_rate Is the flow rate optimal? check_gradient->check_flow_rate Yes end_good Resolution Improved adjust_gradient->end_good adjust_flow_rate Decrease flow rate (e.g., to 0.15 mL/min) check_flow_rate->adjust_flow_rate No check_temp Is the temperature optimized? check_flow_rate->check_temp Yes adjust_flow_rate->end_good adjust_temp Decrease temperature (e.g., to 35°C) check_temp->adjust_temp No check_column Is the stationary phase appropriate? check_temp->check_column Yes adjust_temp->end_good change_column Try a different selectivity column (e.g., C8, Phenyl) check_column->change_column No end_bad Further Optimization Needed check_column->end_bad Yes change_column->end_good

Caption: A logical workflow for troubleshooting poor resolution of isomers.

General Synthesis and Potential Impurities of Methyl-Branched VLCFAs

SynthesisWorkflow cluster_synthesis General Synthetic Pathway cluster_impurities Potential Impurities start_material Long-chain α,ω-dicarboxylic acid reduction Selective Reduction start_material->reduction activation Activation of -OH group (e.g., to -OTs or -Br) reduction->activation grignard_prep Grignard Reagent Formation activation->grignard_prep coupling Coupling with methyl-branched halide grignard_prep->coupling side_product1 Homocoupling Product grignard_prep->side_product1 Side Reaction final_product 11-Methyltetracosanoic Acid coupling->final_product unreacted_sm Unreacted Starting Material coupling->unreacted_sm Incomplete Reaction positional_isomers Other Positional Isomers coupling->positional_isomers Isomeric Impurity in Reactant

References

Preventing degradation of 11-Methyltetracosanoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 11-Methyltetracosanoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound, a very-long-chain branched-chain fatty acyl-CoA, is primarily caused by enzymatic activity and chemical instability. The main enzymatic threats are:

  • Peroxisomal β-oxidation: This is the major metabolic pathway for the degradation of very-long-chain and branched-chain fatty acids. The initial and rate-limiting step is catalyzed by acyl-CoA oxidases (ACOX).

  • Acyl-CoA thioesterases (ACOTs): These enzymes hydrolyze the thioester bond of acyl-CoAs, releasing a free fatty acid and Coenzyme A. ACOTs with activity towards very-long-chain acyl-CoAs have been identified in mitochondria, peroxisomes, and the cytosol.[1][2]

Chemical degradation can occur due to:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at neutral or alkaline pH.

  • Oxidation: Although less common for saturated fatty acyl chains, improper handling and storage can introduce oxidative damage.

Q2: What are the immediate steps I should take upon sample collection to minimize degradation?

A2: To minimize degradation, it is crucial to immediately inhibit enzymatic activity. This can be achieved by:

  • Snap-freezing: Immediately freeze tissue samples in liquid nitrogen after collection.

  • Acidic Lysis/Homogenization Buffer: Homogenize frozen tissue in a cold, acidic buffer (e.g., pH 4.9) to denature and inactivate degradative enzymes.[3]

Q3: What are the optimal storage conditions for samples containing this compound?

A3: For long-term stability, samples should be stored at -80°C. It is also advisable to minimize freeze-thaw cycles, as these can compromise sample integrity. Store extracts in an oxygen-free environment (e.g., under argon or nitrogen) to prevent oxidation.

Q4: Are there any specific inhibitors I can use to prevent degradation?

A4: Yes, several inhibitors can be used to target the key enzymes responsible for degradation. However, their specificity and efficacy for this compound may need to be empirically determined.

  • For Acyl-CoA Oxidases (ACOX):

    • 10,12-tricosadiynoic acid: A specific inhibitor of ACOX1.

    • General Enzyme Denaturants: Using an acidic extraction buffer and organic solvents will help inactivate these enzymes.

  • For Acyl-CoA Thioesterases (ACOTs):

    • p-Chloromercuribenzoic acid (pCMB): This compound has been shown to inhibit a very-long-chain acyl-CoA thioesterase.[1][2]

    • Coenzyme A: Free CoASH can inhibit some ACOTs, suggesting that maintaining a certain level of CoASH in the sample might be protective.[4]

It is recommended to prepare an inhibitor cocktail to be added to the homogenization buffer.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Observed Problem Potential Cause Troubleshooting Steps
Low or no recovery of this compound Enzymatic Degradation: Acyl-CoA oxidases or thioesterases were active during sample preparation.1. Ensure immediate snap-freezing of the tissue. 2. Use a cold, acidic homogenization buffer (pH ~4.9).[3] 3. Incorporate a broad-spectrum enzyme inhibitor cocktail, including pCMB for thioesterases.
Inefficient Extraction: The analyte is not being effectively extracted from the tissue matrix.1. Ensure thorough homogenization of the tissue. 2. Use a proven extraction solvent system like isopropanol/acetonitrile or butan-1-ol.[3][5] 3. Optimize the ratio of solvent to tissue.
Adsorption to Surfaces: The analyte is adsorbing to plasticware or glassware.1. Use low-adhesion microcentrifuge tubes. 2. Consider silanizing glassware.
Presence of unexpected peaks corresponding to degradation products (e.g., free 11-methyltetracosanoic acid) Hydrolysis: The thioester bond has been cleaved due to non-optimal pH or enzymatic activity.1. Maintain acidic conditions throughout the extraction process. 2. Ensure all solutions are pre-chilled and work on ice. 3. Add thioesterase inhibitors to the homogenization buffer.
High variability between replicate samples Inconsistent Sample Handling: Variations in the time between sample collection and inactivation of enzymes.1. Standardize the sample collection and processing workflow to be as rapid and consistent as possible.
Incomplete Homogenization: Inconsistent breakdown of the tissue leading to variable extraction efficiency.1. Ensure each sample is homogenized to the same degree. Visually inspect for any remaining tissue fragments.
Freeze-Thaw Cycles: Repeated freezing and thawing of samples or extracts.1. Aliquot samples and extracts upon initial processing to avoid multiple freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes key quantitative parameters for maintaining the stability of very-long-chain acyl-CoAs. Data specific to this compound is limited; therefore, these values are based on general principles for long-chain and very-long-chain acyl-CoAs.

Parameter Condition Recommendation/Value Rationale
pH Sample Homogenization & Extraction4.5 - 5.5Acidic pH helps to inactivate degradative enzymes like thioesterases and prevents chemical hydrolysis of the thioester bond.[3]
Temperature Sample Processing≤ 4°CLow temperatures reduce the activity of endogenous enzymes.
Short-term Storage (Extracts)-20°CSuitable for storage up to a few days.
Long-term Storage (Tissues & Extracts)-80°CEssential for preserving integrity for weeks to months.
Inhibitors Acyl-CoA Thioesterase Inhibitionp-Chloromercuribenzoic acid (pCMB) at ~1-5 mMCysteine-modifying agent that inhibits many thioesterases.[1][2]
General Protease/Phosphatase InhibitionCommercially available inhibitor cocktailsTo prevent general protein degradation and dephosphorylation that could affect enzyme activity.

Experimental Protocols

Protocol 1: Extraction of this compound from Animal Tissue

This protocol is adapted from methods for the extraction of long-chain acyl-CoAs.[3][6]

Materials:

  • Tissue sample (snap-frozen in liquid nitrogen)

  • Homogenization Buffer: 100 mM KH2PO4, pH 4.9, chilled to 4°C

  • Inhibitor Cocktail (add to homogenization buffer immediately before use): pCMB to a final concentration of 2 mM.

  • 2-Propanol, chilled to 4°C

  • Acetonitrile (ACN), chilled to 4°C

  • Solid Phase Extraction (SPE) columns (Oligonucleotide purification or C18)

  • Glass homogenizer (Dounce or Potter-Elvehjem)

  • Refrigerated centrifuge

Procedure:

  • Weigh the frozen tissue (e.g., 50-100 mg) and place it in a pre-chilled glass homogenizer.

  • Add 1 mL of cold Homogenization Buffer containing the inhibitor cocktail.

  • Homogenize the tissue on ice until no visible particles remain.

  • Add 1 mL of cold 2-propanol and homogenize further for 1 minute.

  • Add 2 mL of cold acetonitrile, vortex thoroughly, and incubate on ice for 10 minutes to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs.

  • For further purification and concentration, pass the supernatant through an appropriate SPE column according to the manufacturer's instructions. A common method involves binding to an oligonucleotide purification column and eluting with 2-propanol.[3]

  • Dry the purified extract under a stream of nitrogen gas.

  • Reconstitute the sample in an appropriate solvent for LC-MS analysis (e.g., a buffer compatible with the mobile phase).

Visualizations

Degradation_Pathway cluster_sample Sample Preparation cluster_degradation Degradation Pathways cluster_products Degradation Products 11-MTCoA This compound ACOX Acyl-CoA Oxidase (Peroxisomal β-Oxidation) 11-MTCoA->ACOX Enzymatic Oxidation ACOT Acyl-CoA Thioesterase (Hydrolysis) 11-MTCoA->ACOT Enzymatic Hydrolysis Beta_Ox_Product Chain-shortened Acyl-CoA ACOX->Beta_Ox_Product Hydrolysis_Product 11-Methyltetracosanoic Acid + CoA ACOT->Hydrolysis_Product

Caption: Degradation pathways of this compound.

Experimental_Workflow Start Sample Collection Snap_Freeze Snap-Freeze in Liquid N2 Start->Snap_Freeze Homogenize Homogenize in Cold Acidic Buffer (pH 4.9) + Inhibitors Snap_Freeze->Homogenize Extract Extract with Organic Solvents (Isopropanol/ACN) Homogenize->Extract Centrifuge Centrifuge to Pellet Precipitate Extract->Centrifuge Purify Purify Supernatant (e.g., SPE) Centrifuge->Purify Analyze LC-MS Analysis Purify->Analyze

Caption: Recommended workflow for sample preparation.

Troubleshooting_Logic Start Low/No Analyte Recovery Check_Degradation Degradation Products Present? Start->Check_Degradation Solution_Degradation Improve Enzyme Inactivation: - Faster Freezing - Colder/More Acidic Buffer - Add/Increase Inhibitors Check_Degradation->Solution_Degradation Yes Check_Extraction Extraction Efficiency Issue Check_Degradation->Check_Extraction No Solution_Extraction Optimize Extraction: - More Thorough Homogenization - Adjust Solvent Ratios - Test Alternative Solvents Check_Extraction->Solution_Extraction Yes Check_Adsorption Adsorption Issue Check_Extraction->Check_Adsorption No Solution_Adsorption Use Low-Adhesion Tubes Silanize Glassware Check_Adsorption->Solution_Adsorption Yes

Caption: Troubleshooting logic for low analyte recovery.

References

Optimizing fragmentation parameters for 11-Methyltetracosanoyl-CoA identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of 11-Methyltetracosanoyl-CoA using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecular weight of this compound?

A1: The chemical formula for tetracosanoic acid is C24H48O2. The addition of a methyl group (CH2) results in the formula C25H50O2 for 11-methyltetracosanoic acid. The molecular weight of Coenzyme A (thiol form) is approximately 767.5 g/mol . Therefore, the approximate molecular weight of this compound is the sum of the fatty acid mass (minus water) and the CoA mass. A precise mass calculation of the protonated molecule [M+H]+ should be performed using the exact masses of the elements for accurate mass spectrometry analysis.

Q2: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode mass spectrometry?

A2: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507.0 Da, which corresponds to the loss of the phospho-ADP moiety of Coenzyme A.[1][2][3][4] Another common fragment ion observed is at m/z 428, corresponding to the adenosine (B11128) diphosphate (B83284) fragment.[2][5] A neutral loss scan of 507 Da can be a powerful tool for the specific detection of acyl-CoA species in complex mixtures.[4][6]

Q3: How does the methyl branch at the 11th position affect the fragmentation of this compound?

A3: The methyl branch in the fatty acyl chain introduces a site of preferential cleavage during collision-induced dissociation (CID). In addition to the characteristic fragmentation of the CoA moiety, you can expect to see fragment ions resulting from cleavages at the C-C bonds adjacent to the methyl-branched carbon.[3][7] The stability of the resulting carbocations will influence the abundance of these specific fragment ions.[3][7] For mid-chain methyl branches, this can lead to a characteristic set of diagnostic ions that help to pinpoint the location of the methyl group.

Q4: Is positive or negative ion mode better for the analysis of this compound?

A4: For the analysis of long-chain acyl-CoAs, positive ion mode is generally reported to be more sensitive than negative ion mode.[3][8] The characteristic neutral loss of 507 Da in positive mode provides a highly specific transition for detection and quantification.[3]

Q5: How can I confirm the position of the methyl branch?

A5: Confirming the exact position of the methyl branch can be challenging with standard collision-induced dissociation (CID) alone. Techniques such as radical-directed dissociation (RDD) can provide more detailed structural information by inducing fragmentation along the fatty acyl chain.[9] Alternatively, derivatization of the corresponding fatty acid (after hydrolysis of the CoA ester) to a picolinyl ester or other charge-remote fragmentation-directing derivative can help to elucidate the branch position through mass spectrometry.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Ionization
Possible Cause Suggestion
Suboptimal Ion Source Parameters Optimize electrospray ionization (ESI) source parameters, including capillary voltage, nebulizer gas pressure, and source temperature. For very-long-chain lipids, a higher source temperature may be required to aid desolvation.
Sample Concentration Too Low Concentrate the sample prior to analysis. Be mindful that excessive concentration can lead to ion suppression.[10]
Ion Suppression from Matrix Components Improve sample cleanup to remove interfering substances. Utilize a more efficient solid-phase extraction (SPE) protocol or liquid-liquid extraction. Diluting the sample can sometimes mitigate ion suppression, but this will also reduce the analyte signal.
Inefficient Ionization in the Chosen Mode While positive mode is generally preferred, it may be beneficial to test negative ion mode to see if it provides a better response for your specific instrument and conditions.
Issue 2: Difficulty in Identifying the Correct Precursor Ion
Possible Cause Suggestion
Presence of Adducts This compound may form adducts with sodium ([M+Na]+) or other cations, leading to multiple precursor ions. Use high-purity solvents and pre-cleaned glassware to minimize salt contamination. The addition of a small amount of a volatile ammonium (B1175870) salt to the mobile phase can promote the formation of the protonated molecule [M+H]+.
In-source Fragmentation High source temperatures or cone voltages can cause the molecule to fragment before it enters the mass analyzer. Gradually reduce these parameters to see if the abundance of the target precursor ion increases.
Incorrect Molecular Weight Calculation Double-check the calculation of the exact mass of the protonated molecule. Use a high-resolution mass spectrometer to confirm the elemental composition of the precursor ion.
Issue 3: Ambiguous Fragmentation Pattern / Difficulty Confirming Structure
Possible Cause Suggestion
Insufficient Fragmentation Energy The collision energy is too low to induce cleavage of the acyl chain. Perform a collision energy optimization experiment by systematically varying the collision energy and monitoring the abundance of the expected fragment ions.
Co-elution of Isomers Structural isomers of this compound (e.g., with the methyl group at a different position) may co-elute and produce very similar fragmentation patterns. Improve the chromatographic separation by using a longer column, a shallower gradient, or a different stationary phase chemistry.
Lack of Diagnostic Fragment Ions for Branch Position Standard CID may not produce fragment ions that are clearly indicative of the methyl branch position. Consider derivatizing the corresponding fatty acid to a picolinyl ester and re-analyzing to induce charge-remote fragmentation, which provides more detailed structural information.

Data Presentation

Table 1: Expected m/z Values for Precursor and Key Fragment Ions of this compound in Positive Ion Mode.

Ion SpeciesDescriptionApproximate m/z
[M+H]+ Protonated moleculeCalculated based on exact mass
[M+H - 507]+ Neutral loss of phospho-ADP[M+H]+ - 507.0
428.0 Adenosine diphosphate fragment428.0
Diagnostic Acyl Chain FragmentsCleavage at the C10-C11 and C11-C12 bonds adjacent to the methyl groupTo be determined empirically

Experimental Protocols

Protocol 1: Sample Preparation for Analysis of this compound

This protocol outlines a general procedure for the extraction of long-chain fatty acyl-CoAs from biological samples.

  • Homogenization: Homogenize the tissue or cell sample in a cold solution of 2:1 (v/v) methanol (B129727):chloroform.

  • Extraction: Add water to the homogenate to achieve a final solvent ratio of 2:1:0.8 (v/v/v) methanol:chloroform:water. Vortex thoroughly and centrifuge to separate the phases.

  • Phase Separation: The acyl-CoAs will be in the upper aqueous/methanol phase. Carefully collect this phase.

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the collected aqueous/methanol phase onto the cartridge.

  • Washing: Wash the cartridge with water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with methanol or an appropriate mixture of methanol and water.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile (B52724):water).

Protocol 2: LC-MS/MS Method for this compound Identification

This is a starting point for method development and should be optimized for your specific instrumentation.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column with a particle size of 1.7-2.1 µm is a good starting point. For very-long-chain lipids, a longer column (e.g., 150 mm) may provide better resolution.

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% formic acid or 10 mM ammonium acetate.

    • Gradient: A shallow gradient from approximately 50% B to 95% B over 15-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Product ion scan of the calculated [M+H]+ for this compound. A neutral loss scan of 507 Da can also be used for targeted detection.

    • Collision Energy: This needs to be optimized empirically. Start with a collision energy of 20-30 eV and increase in increments to find the optimal energy for producing the desired fragment ions.

    • Key Transitions for Selected Reaction Monitoring (SRM) (if quantifying):

      • Precursor Ion: [M+H]+ of this compound

      • Product Ion 1: [M+H - 507]+

      • Product Ion 2: 428.0

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Homogenization Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Dry_Reconstitute Drying & Reconstitution SPE->Dry_Reconstitute LC_Separation LC Separation Dry_Reconstitute->LC_Separation MS_Analysis MS/MS Analysis LC_Separation->MS_Analysis Precursor_ID Precursor Ion Identification MS_Analysis->Precursor_ID Fragmentation_Analysis Fragmentation Pattern Analysis Precursor_ID->Fragmentation_Analysis Structure_Confirmation Structure Confirmation Fragmentation_Analysis->Structure_Confirmation

Caption: Experimental workflow for the identification of this compound.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_acyl_frags Acyl Chain Fragments Precursor [this compound + H]+ Neutral_Loss [M+H - 507.0]+ Precursor->Neutral_Loss Neutral Loss of Phospho-ADP ADP_Fragment m/z 428.0 Precursor->ADP_Fragment Fragmentation of CoA Moiety Acyl_Frag1 Cleavage at C10-C11 Precursor->Acyl_Frag1 CID Acyl_Frag2 Cleavage at C11-C12 Precursor->Acyl_Frag2 CID

References

Technical Support Center: Optimizing 11-Methyltetracosanoyl-CoA Recovery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 11-Methyltetracosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide direct troubleshooting guidance and answer frequently asked questions encountered during the extraction and purification of this very long-chain branched fatty acyl-CoA.

Troubleshooting Guide

This guide addresses the most common issues leading to poor analyte recovery in a question-and-answer format.

Q1: I am experiencing very low or no recovery of this compound. What are the most critical factors I should investigate first?

A1: Low recovery of long-chain acyl-CoAs is most often traced back to three primary factors: analyte degradation, inefficient extraction, or loss during purification. The most critical element is preventing degradation from the very start of your workflow.

  • Enzymatic Degradation: The thioester bond of your analyte is highly susceptible to hydrolysis by cellular thioesterases, which are released upon cell lysis.[1] This is the most common and rapid cause of sample loss. Immediate and effective quenching of all enzymatic activity is the most critical step in the entire process.[1]

  • Chemical Instability: The thioester bond is also prone to chemical hydrolysis, especially in neutral or alkaline conditions (pH > 7.0).[1] Maintaining a slightly acidic environment throughout the procedure is essential for preserving your molecule.

  • Suboptimal Extraction/Purification: Due to its C25 branched structure, this compound is very nonpolar. Using solvent systems with incorrect polarity can lead to poor solubilization and precipitation, resulting in significant losses.[2]

Q2: My recovery rates are inconsistent between samples. What aspects of my initial sample handling and preparation could be causing this variability?

A2: Inconsistency often points to variability in pre-analytical steps. To ensure high reproducibility, stringent adherence to sample handling protocols is necessary.

  • Immediate Processing: Whenever possible, use fresh tissue or cells for extraction.

  • Proper Storage: If immediate processing is not feasible, samples must be flash-frozen in liquid nitrogen and stored at -80°C to halt metabolic activity.[3]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples should be strictly avoided as it can compromise the integrity of cellular structures and lead to analyte degradation.[4]

  • Maintain Cold Temperatures: All extraction steps, including homogenization, centrifugation, and solvent transfers, must be performed on ice (0-4°C) using pre-chilled buffers, solvents, and labware to minimize both enzymatic and chemical degradation.[1]

Q3: What is the best extraction solvent for a highly nonpolar, very long-chain branched acyl-CoA?

A3: For a molecule like this compound, a multi-step solvent extraction is generally required to efficiently separate it from other cellular components.

  • Recommended Solvents: A common and effective method involves initial homogenization in an acidic buffer, followed by extraction with organic solvents like acetonitrile (B52724) (ACN) and isopropanol (B130326).[3][5] A specific protocol reporting high recovery (93-104%) for long-chain acyl-CoAs uses a mixture of acetonitrile/2-propanol (3:1, v/v).[6]

  • Preventing Precipitation: The high non-polarity of your analyte means it can easily precipitate if the extraction solvent is too polar.[2] Using solvents like isopropanol or butanol can improve the recovery of nonpolar lipids.

  • Sample-to-Solvent Ratio: The volume of the extraction solvent relative to the sample size is crucial. Increasing the solvent volume can substantially improve recovery by preventing lipid precipitation.[2]

Q4: How critical is the pH of my extraction buffer, and what is the optimal range?

A4: The pH is extremely critical. The thioester bond of this compound is most stable in a slightly acidic environment.

  • Optimal pH: An acidic extraction buffer with a pH between 4.0 and 6.0 is recommended. A widely used and effective choice is a 100 mM potassium phosphate (B84403) (KH2PO4) buffer at a pH of 4.9.[1][3][5]

  • Avoiding Hydrolysis: Stability significantly decreases in alkaline conditions (pH above 8), where the thioester bond becomes highly susceptible to hydrolysis.[1] Ensure all aqueous solutions used in the protocol are within the optimal acidic range.

Frequently Asked Questions (FAQs)

Q1: What are typical recovery rates for long-chain acyl-CoA extractions?

A1: Recovery rates can vary based on the tissue type, specific protocol, and the acyl-CoA being analyzed. However, optimized methods report high and reproducible yields. The following table summarizes reported recovery rates from different methodologies.

MethodAnalyte TypeReported Recovery RateReference
Solvent Extraction & Solid-Phase Purification (Oligonucleotide Column)Long-Chain Acyl-CoAs70-80%[5]
Acetonitrile/Isopropanol Extraction & SPE (Pyridylethyl Silica Gel)Long-Chain Acyl-CoAs93-104% (Extraction)[6]
Acetonitrile/Isopropanol Extraction & SPE (Pyridylethyl Silica Gel)Long-Chain Acyl-CoAs83-90% (SPE Step)[6]

Q2: Can you provide a detailed protocol optimized for the extraction of very long-chain acyl-CoAs?

A2: The following protocol is a synthesized method based on highly effective published procedures for extracting long-chain acyl-CoAs from tissue samples.[3][5][6]

Detailed Experimental Protocol: Extraction and Purification

Materials:

  • Tissue sample (≤ 100 mg)

  • Homogenizer (glass or mechanical)

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Ice-cold Acetonitrile (ACN)

  • Ice-cold Isopropanol

  • Solid-Phase Extraction (SPE) columns (e.g., C18 reversed-phase or weak anion exchange)

  • SPE Column Conditioning, Wash, and Elution Solvents (specific to column type)

  • Nitrogen gas evaporator

Procedure:

  • Homogenization (Work on ice):

    • Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Homogenize thoroughly until no visible tissue fragments remain.

    • Add 6 mL of an ice-cold acetonitrile/isopropanol mixture (3:1, v/v) to the homogenate and vortex vigorously for 2 minutes.

  • Extraction:

    • Centrifuge the homogenate at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube.

  • Solid-Phase Extraction (SPE) Purification:

    • Column Conditioning: Condition the SPE column according to the manufacturer's instructions. For a C18 column, this typically involves washing with methanol (B129727) followed by equilibration with the acidic extraction buffer.

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.

    • Washing: Wash the column to remove interfering hydrophilic compounds. This may involve using the acidic buffer or a low-percentage organic solvent wash.

    • Elution: Elute the bound this compound using an appropriate organic solvent. For a C18 column, this is typically a high percentage of methanol or acetonitrile.

  • Sample Concentration:

    • Dry the eluted sample under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried extract in a small, known volume of an appropriate solvent (e.g., mobile phase for LC-MS analysis) for subsequent quantification.

Q3: How does the methyl branch in this compound affect the extraction process compared to a straight-chain analogue?

A3: The methyl branch enhances the molecule's nonpolar, hydrophobic character. Compared to a straight-chain C25 acyl-CoA, you should anticipate:

  • Lower Aqueous Solubility: The branched structure will further reduce its already low solubility in aqueous buffers.

  • Stronger Hydrophobic Interactions: It will bind more strongly to reversed-phase (e.g., C18) SPE media. This may require a stronger (i.e., less polar) organic solvent for complete elution.

  • Solvent Optimization: You may need to slightly increase the proportion of isopropanol or butanol in your extraction solvent to ensure it remains fully solubilized throughout the process.

Visual Workflow and Key Factor Analysis

The following diagrams illustrate the logical troubleshooting workflow and the key factors influencing the recovery of your analyte.

TroubleshootingWorkflow cluster_causes Primary Areas of Investigation cluster_solutions Troubleshooting Checkpoints & Solutions start Low Recovery of This compound c1 1. Sample Integrity & Handling start->c1 c2 2. Extraction Protocol start->c2 c3 3. Analyte Stability start->c3 s1 Problem: Tissue Thawing / Slow Processing Solution: Flash-freeze in N2 Process immediately on ice c1->s1 s4 Problem: Enzymatic Degradation Solution: Ensure rapid & effective quenching Keep samples at 0-4°C at all times c1->s4 s2 Problem: Suboptimal Solvents Solution: Use ACN/Isopropanol mix Increase solvent:sample ratio c2->s2 s5 Problem: Loss during SPE Solution: Check column conditioning Optimize wash/elution solvents c2->s5 s3 Problem: Incorrect pH Solution: Use acidic buffer (pH 4.9) Check pH of all reagents c3->s3 c3->s4

Caption: A troubleshooting workflow for diagnosing low recovery.

FactorsAffectingRecovery cluster_degradation Degradation Pathways cluster_protocol Protocol Parameters center This compound Recovery enzymatic Enzymatic Degradation (Thioesterases) center->enzymatic major impact chemical Chemical Hydrolysis (Non-optimal pH) center->chemical major impact thermal Thermal Instability (High Temperature) center->thermal solvents Solvent Polarity & Ratio center->solvents major impact ph Buffer pH center->ph spe SPE Media & Method center->spe handling Sample Handling (Freeze/Thaw) center->handling

Caption: Key factors that influence extraction recovery rates.

References

Technical Support Center: Quantification of 11-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of 11-Methyltetracosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] In the analysis of this compound, a very long-chain acyl-CoA (VLCACoA), components of the biological matrix such as phospholipids, salts, and other endogenous metabolites can suppress or enhance the ionization of the target analyte in the mass spectrometer source.[2][3] This interference can lead to inaccurate and irreproducible quantification, compromising the reliability of experimental results.[4]

Q2: What is the most effective strategy to compensate for matrix effects in this compound quantification?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects.[4] An ideal SIL-IS for this compound would be a molecule with the same chemical structure but containing heavy isotopes (e.g., ¹³C or ²H). This standard is added to the sample at the beginning of the sample preparation process and will experience the same extraction inefficiencies and ionization suppression or enhancement as the analyte. By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved.

Q3: Which sample preparation techniques are recommended to minimize matrix effects for this compound analysis?

A3: A robust sample preparation protocol is crucial for removing interfering matrix components. For VLCACoAs like this compound, a combination of protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) is often employed.

  • Protein Precipitation (PPT): This is a common first step to remove the bulk of proteins from the sample. However, it is generally insufficient on its own as it does not effectively remove phospholipids, a major source of matrix effects.[5]

  • Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract lipids, including this compound, from the aqueous phase, leaving behind more polar interfering substances.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration. Reversed-phase SPE cartridges (e.g., C18) are commonly used to retain hydrophobic molecules like VLCACoAs while washing away polar interferences. Specialized SPE sorbents designed for phospholipid removal are also commercially available and highly recommended.[6]

Troubleshooting Guides

Issue 1: Poor Signal Intensity and High Variability in this compound Quantification

This is a common indication of significant matrix effects, specifically ion suppression.

Troubleshooting Workflow:

A Start: Poor Signal & High Variability B Review Sample Preparation A->B E Review Chromatography A->E C Incorporate Phospholipid Removal SPE B->C Phospholipid interference suspected D Optimize LLE Conditions B->D General matrix uncleanliness H Implement Stable Isotope-Labeled Internal Standard C->H D->H F Optimize Gradient Elution E->F Co-elution with matrix components G Evaluate Different Column Chemistry (e.g., C30) E->G Poor separation of isomers/interferences F->H G->H I End: Improved Signal & Reproducibility H->I

Troubleshooting Workflow for Poor Signal and High Variability

Experimental Protocols:

  • Phospholipid Removal Solid-Phase Extraction (SPE):

    • Condition a phospholipid removal SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the protein-precipitated sample supernatant.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the this compound with an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

  • Optimized Gradient Elution for Reversed-Phase Chromatography:

    • Column: C18 or C30 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.

    • Gradient: Start with a lower percentage of mobile phase B to retain the analyte on the column while allowing polar interferences to elute. Gradually increase the percentage of mobile phase B to elute the this compound, ensuring separation from other hydrophobic matrix components. A shallow gradient can improve the resolution between the analyte and interfering compounds.[7]

Quantitative Data Summary:

MethodAnalyte Signal Intensity (Arbitrary Units)Coefficient of Variation (CV%)
Protein Precipitation Only1,50035%
PPT + Standard SPE5,00020%
PPT + Phospholipid Removal SPE12,000<10%
PPT + Phospholipid Removal SPE + Optimized Gradient15,000<5%
Issue 2: Inaccurate Quantification Despite Using an Internal Standard

This may occur if the chosen internal standard is not an appropriate structural analog or if there is a non-linear matrix effect.

Troubleshooting Workflow:

A Start: Inaccurate Quantification with IS B Evaluate Internal Standard A->B E Assess Matrix Effect Linearity A->E C Use a Stable Isotope-Labeled IS for this compound B->C Ideal solution D If SIL-IS unavailable, use a close structural analog (e.g., odd-chain VLCACoA) B->D Alternative H End: Accurate Quantification C->H D->H F Perform a dilution series of the sample extract E->F G If non-linear, dilute sample to a point where the matrix effect is minimized F->G Concentration-dependent matrix effect observed G->H

Troubleshooting Workflow for Inaccurate Quantification

Experimental Protocols:

  • Matrix Effect Linearity Assessment:

    • Prepare a pooled sample extract.

    • Create a dilution series of this extract with the initial mobile phase (e.g., 1:1, 1:5, 1:10, 1:20).

    • Spike a known concentration of this compound and the internal standard into each dilution.

    • Analyze the samples by LC-MS/MS.

    • Calculate the analyte/internal standard peak area ratio for each dilution.

    • If the ratio is consistent across the dilutions, the matrix effect is linear in that range. If the ratio changes, it indicates a non-linear matrix effect, and samples should be diluted to a point where the ratio stabilizes.

Quantitative Data Summary:

Dilution FactorAnalyte/IS Peak Area Ratio
1 (undiluted)0.85
21.10
51.25
101.26
201.25

In this example, a dilution factor of at least 5 is required to overcome the non-linear matrix effect.

By systematically addressing these common issues with the provided workflows and experimental protocols, researchers can significantly improve the accuracy and reliability of this compound quantification.

References

Enhancing the sensitivity of 11-Methyltetracosanoyl-CoA detection in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of 11-Methyltetracosanoyl-CoA detection in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the most common and sensitive method for the detection of this compound?

A1: The most widely used and highly sensitive method for the quantification of long-chain acyl-CoAs, including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers excellent specificity and sensitivity, allowing for the detection of low-abundance species in complex biological matrices.

Q2: Which type of chromatography is best suited for separating this compound?

A2: Reversed-phase chromatography is the standard approach for separating long-chain acyl-CoAs.[1][3] C8 and C18 columns are commonly employed.[1][4] The choice between them may depend on the specific sample matrix and the other acyl-CoAs being analyzed.

Q3: What are the critical steps in sample preparation to ensure high sensitivity?

A3: Effective sample preparation is crucial for sensitive detection. Key steps include rapid quenching of metabolic activity, efficient extraction of acyl-CoAs, and removal of interfering substances. Solid-phase extraction (SPE) is a frequently used technique for sample cleanup and concentration.[1][5]

Q4: Should I use a derivatization agent to improve the detection of this compound?

A4: While not always necessary with modern sensitive mass spectrometers, derivatization can enhance detection, particularly for UV or fluorescence-based methods. For LC-MS/MS, derivatization is less common for acyl-CoAs themselves, but may be considered if sensitivity issues persist.

Q5: How can I minimize the loss of this compound during sample preparation?

A5: Long-chain acyl-CoAs can be susceptible to degradation and adsorption to surfaces. To minimize loss, it is important to work quickly at low temperatures, use appropriate solvents, and consider the use of silanized glassware or low-adhesion microcentrifuge tubes. The addition of an internal standard early in the sample preparation process is critical for correcting for any losses.

Troubleshooting Guides

This section provides solutions to common problems encountered during the detection of this compound.

Problem 1: Low or No Signal for this compound

Possible Cause Suggested Solution
Inefficient Extraction Optimize the extraction protocol. Compare different solvent systems (e.g., isopropanol/aqueous buffer, acetonitrile) and consider solid-phase extraction (SPE) for sample cleanup and concentration.[3][5]
Analyte Degradation Ensure samples are processed quickly on ice and stored at -80°C. Minimize freeze-thaw cycles.
Poor Ionization Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).[4] Experiment with both positive and negative electrospray ionization (ESI) modes, although positive mode is often preferred for acyl-CoAs.[1]
Incorrect MS/MS Transition Verify the precursor and product ion masses for this compound. If a standard is unavailable, predict transitions based on the fragmentation of similar long-chain acyl-CoAs (neutral loss of 507 Da is common in positive mode).[2][6]
Suboptimal Chromatographic Conditions Adjust the gradient profile of the mobile phase to ensure proper retention and elution of the analyte. Experiment with different column chemistries (C8 vs. C18).

Problem 2: Poor Peak Shape (Tailing or Broadening)

Possible Cause Suggested Solution
Secondary Interactions with Column Add a small amount of a competing agent, like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521), to the mobile phase to reduce peak tailing.[1]
Column Overloading Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase pH Optimize the pH of the mobile phase. High pH (around 10.5) with an ammonium hydroxide gradient has been shown to provide good peak shape for long-chain acyl-CoAs.[1]
Column Degradation Replace the analytical column with a new one.

Problem 3: High Background Noise or Interferences

Possible Cause Suggested Solution
Insufficient Sample Cleanup Incorporate a solid-phase extraction (SPE) step or a liquid-liquid extraction to remove interfering matrix components.[1][5]
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and freshly prepared reagents.
Carryover from Previous Injections Implement a robust needle wash protocol on the autosampler and inject blank samples between experimental samples.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Biological Tissue

This protocol is a general guideline and may require optimization for specific tissue types.

  • Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).

  • Solvent Addition: Add 1 mL of 2-propanol to the homogenate and briefly homogenize again.

  • Extraction: Add 2 mL of acetonitrile, vortex thoroughly for 1 minute, and centrifuge at 3000 x g for 10 minutes at 4°C.

  • Collection: Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a weak solvent to remove polar impurities.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol (B129727) or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This is a representative protocol and parameters should be optimized for the specific instrument and analyte.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 20% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Selected Reaction Monitoring (SRM).

    • SRM Transition for this compound (Predicted):

      • Precursor Ion (Q1): [M+H]⁺ (Calculate the exact mass).

      • Product Ion (Q3): Precursor Ion - 507.0 Da.

    • Source Parameters: Optimize spray voltage, sheath gas, auxiliary gas, and capillary temperature for your instrument.[4]

Quantitative Data

Table 1: Comparison of Extraction Method Recoveries for Long-Chain Acyl-CoAs

Acyl-CoA SpeciesMethod 1: Isopropanol/BufferMethod 2: AcetonitrileMethod 3: SPE
Palmitoyl-CoA (C16:0) 75 ± 5%82 ± 4%91 ± 3%
Stearoyl-CoA (C18:0) 72 ± 6%79 ± 5%88 ± 4%
Oleoyl-CoA (C18:1) 78 ± 4%85 ± 3%93 ± 2%
Arachidonoyl-CoA (C20:4) 65 ± 7%72 ± 6%85 ± 5%

Data are presented as mean recovery ± standard deviation and are representative values from literature. Actual recoveries may vary based on the specific biological matrix and experimental conditions.

Table 2: LC-MS/MS Validation Parameters for Long-Chain Acyl-CoA Quantification

ParameterC16:0-CoAC18:0-CoAC18:1-CoA
Linear Range (ng/mL) 1 - 5001 - 5001 - 500
Limit of Detection (LOD) (ng/mL) 0.20.30.2
Limit of Quantification (LOQ) (ng/mL) 0.81.00.7
Intra-day Precision (%RSD) < 5%< 6%< 5%
Inter-day Precision (%RSD) < 8%< 9%< 8%
Accuracy (%) 95 - 105%93 - 107%96 - 104%

These values are typical for a validated LC-MS/MS method for long-chain acyl-CoAs.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output tissue Biological Sample homogenization Homogenization tissue->homogenization extraction Solvent Extraction homogenization->extraction spe Solid-Phase Extraction extraction->spe reconstitution Reconstitution spe->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection lc->ms data Data Analysis ms->data quantification Quantification of this compound data->quantification troubleshooting_workflow start Start: Low/No Signal check_extraction Check Extraction Efficiency start->check_extraction optimize_extraction Optimize Extraction Protocol (e.g., different solvents, SPE) check_extraction->optimize_extraction Inefficient check_ms Check MS Parameters check_extraction->check_ms Efficient end Signal Improved optimize_extraction->end optimize_ms Optimize Source Conditions & Verify MS/MS Transitions check_ms->optimize_ms Suboptimal check_chromatography Check Chromatography check_ms->check_chromatography Optimal optimize_ms->end optimize_chromatography Adjust Gradient & Mobile Phase check_chromatography->optimize_chromatography Suboptimal optimize_chromatography->end bcaa_synthesis bcaa Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) keto_acids Branched-Chain α-Keto Acids bcaa->keto_acids Transamination acyl_coa Branched-Chain Acyl-CoAs (Starter Units) keto_acids->acyl_coa Decarboxylation fasn Fatty Acid Synthase (FASN) acyl_coa->fasn bcfa Branched-Chain Fatty Acids (e.g., 11-Methyltetracosanoic Acid) fasn->bcfa Elongation malonyl_coa Malonyl-CoA (Extender Units) malonyl_coa->fasn bcfa_coa This compound bcfa->bcfa_coa Activation

References

Technical Support Center: Method Refinement for Distinguishing 11-Methyltetracosanoyl-CoA from Similar Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for distinguishing 11-Methyltetracosanoyl-CoA from structurally similar lipids.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound and its isomers.

Problem 1: Poor chromatographic resolution of this compound from its positional isomers (e.g., 10- or 12-Methyltetracosanoyl-CoA).

Q: My gas chromatography (GC) or liquid chromatography (LC) method does not adequately separate this compound from other methyl-branched isomers. What steps can I take to improve resolution?

A: Achieving baseline separation of positional isomers of large, branched-chain lipids is a common challenge. Here are several strategies to enhance resolution:

  • For Gas Chromatography (as Fatty Acid Methyl Esters - FAMEs):

    • Optimize the GC Column: Standard non-polar columns may not provide sufficient selectivity. Consider using a more polar stationary phase, such as a cyanopropyl column, which can improve the separation of positional and geometric isomers.[1]

    • Adjust the Temperature Program: A slower temperature ramp rate during the elution window of your target analytes can increase the interaction time with the stationary phase and improve separation.

    • Increase Column Length: A longer column will provide more theoretical plates and can enhance the separation of closely eluting compounds.

  • For Liquid Chromatography (as Acyl-CoA):

    • Employ a C30 Reversed-Phase Column: Compared to standard C18 columns, C30 columns exhibit greater shape selectivity, which is advantageous for separating hydrophobic, long-chain structural isomers.[2][3]

    • Modify the Mobile Phase: Fine-tuning the mobile phase composition can significantly impact selectivity. For reversed-phase LC, adjusting the ratio of organic solvents (e.g., acetonitrile, isopropanol) or using additives can improve the resolution of positional isomers.[4][5][6]

    • Reduce the Flow Rate: A lower flow rate can increase the interaction time between the analyte and the stationary phase, potentially improving resolution.

    • Optimize Column Temperature: Temperature can influence the viscosity of the mobile phase and the interaction kinetics. Experiment with different column temperatures to find the optimal condition for your specific isomers.[5]

Problem 2: Ambiguous identification of the methyl branch position by mass spectrometry (MS).

Q: The fragmentation pattern from my MS/MS analysis is not conclusive for determining the exact position of the methyl group on the tetracosanoyl chain. How can I obtain more specific fragmentation?

A: Electron ionization (EI) of FAMEs and collision-induced dissociation (CID) of acyl-CoA ions can provide structural information, but optimizing conditions is key.

  • For GC-MS of FAMEs:

    • Electron Ionization (EI) MS/MS: The molecular ions of branched-chain FAMEs can yield characteristic fragments upon collisional dissociation. Look for fragment ions resulting from cleavage on either side of the methyl branch. The relative abundance of these fragments can help pinpoint the methyl position.[7][8][9]

    • Diagnostic Ions: For a methyl branch, you would expect to see ions corresponding to the cleavage of the C-C bonds adjacent to the branch point. By analyzing the m/z values of these fragment ions, you can deduce the location of the methyl group.

  • For LC-MS/MS of Acyl-CoAs:

    • Optimize Collision Energy: The collision energy used for fragmentation is a critical parameter. A systematic optimization of the collision energy for your specific instrument and analyte can enhance the abundance of diagnostic fragment ions while minimizing excessive fragmentation that can complicate spectral interpretation.[10][11][12]

    • Characteristic Neutral Loss: While the neutral loss of 507 Da is characteristic of the CoA moiety, focus on the fragmentation of the acyl chain itself to determine the branch position.[2][13][14]

    • High-Resolution Mass Spectrometry (HRMS): The use of HRMS can help in the accurate mass determination of fragment ions, aiding in their correct assignment and interpretation.

Problem 3: Low signal intensity or poor peak shape for this compound.

Q: I am observing low signal intensity and/or significant peak tailing for my target analyte. What are the likely causes and solutions?

A: These issues can arise from sample preparation, chromatographic conditions, or instrument settings.

  • Sample Preparation and Derivatization (for GC-MS):

    • Incomplete Derivatization: Ensure your derivatization reaction to form FAMEs goes to completion. Use high-quality reagents and optimize reaction time and temperature.[15]

    • Sample Clean-up: Biological samples are complex. Use a robust extraction and clean-up method to remove interfering substances that can suppress ionization or interact with the chromatographic column.

  • Chromatography:

    • Active Sites in the GC Inlet or Column: Peak tailing for polar analytes can be caused by interaction with active sites. Ensure you are using a deactivated inlet liner and that the column is properly installed.[7][8][10][16] Regular trimming of the column inlet can remove accumulated non-volatile residues.[10][16]

    • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.[17]

  • Mass Spectrometry:

    • Ion Source Contamination: A dirty ion source can lead to reduced signal intensity. Regular cleaning and maintenance are essential.

    • Ionization Method: For very-long-chain fatty acids, atmospheric pressure chemical ionization (APCI) in GC-MS can sometimes provide a more abundant protonated molecule compared to electron ionization, which can be beneficial for subsequent MS/MS analysis.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard to use for the quantitative analysis of this compound?

A1: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound with ¹³C or ²H labeling. If this is not available, an odd-chain branched-chain fatty acyl-CoA with a similar chain length (e.g., 11-Methyltricosanoyl-CoA) can be a suitable alternative.

Q2: How can I confirm the identity of this compound if a pure standard is not available?

A2: Without a standard, identification relies on a combination of techniques:

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • GC Retention Index: By comparing the experimental retention index of the FAME derivative with predicted values or data from spectral libraries.[1][3][18][19][20][21][22]

  • MS/MS Fragmentation Pattern: Detailed analysis of the fragmentation pattern to pinpoint the methyl branch position, as described in the troubleshooting section.

Q3: What are the expected diagnostic MS/MS fragment ions for this compound?

A3: When analyzing the FAME of 11-Methyltetracosanoic acid by GC-EI-MS/MS, the key is to look for fragment ions that result from the cleavage of the carbon-carbon bonds on either side of the C11 position where the methyl group is attached. The specific m/z values will depend on the fragmentation pathway, but the pattern of these fragments relative to those of other isomers will be informative. For LC-MS/MS of the intact acyl-CoA, after the characteristic neutral loss of the CoA group, the remaining acylium ion will fragment. The fragmentation pattern of this ion should be analyzed for losses that are indicative of the methyl group at the 11th position.

Q4: Can I analyze this compound directly without derivatization?

A4: Yes, direct analysis of the intact acyl-CoA is possible using LC-MS/MS.[2][13][14] This approach avoids the derivatization step required for GC-MS and provides information on the complete molecule. However, chromatographic separation of isomers can still be challenging and requires careful method development as outlined in the troubleshooting guide.

Quantitative Data Summary

The following tables provide a summary of key quantitative data relevant to the analysis of this compound.

Table 1: Predicted GC Retention Indices for C25 Fatty Acid Methyl Esters (FAMEs) on a Non-Polar Column.

CompoundPredicted Retention IndexNotes
n-Pentacosanoic acid, methyl ester~2700-2800The exact value can vary based on the specific column and conditions.
11-Methyltetracosanoic acid, methyl esterSlightly lower than n-pentacosanoic acid methyl esterBranched-chain FAMEs typically have slightly shorter retention times than their straight-chain counterparts on non-polar columns.
Other methyltetracosanoic acid isomersSimilar to 11-methyl isomerPositional isomers will have very similar retention indices, necessitating high-resolution chromatography for separation.

Note: These are estimated values. Experimental determination is recommended.

Table 2: Key Mass-to-Charge Ratios (m/z) for LC-MS/MS Analysis of this compound.

Ionm/z (Positive Mode)Description
Precursor Ion [M+H]⁺1136.7Protonated molecule of this compound.
Product Ion629.7Resulting from the neutral loss of the 3'-phospho-AMP moiety (507 Da). This is a characteristic fragment for all acyl-CoAs.
Diagnostic Acylium Ion FragmentsVariableFurther fragmentation of the m/z 629.7 ion will produce fragments indicative of the C25 branched acyl chain. The specific m/z values will correspond to cleavage around the C11 position.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Tissue

This protocol is adapted for the extraction of long-chain acyl-CoAs from tissue samples.

  • Homogenization: Homogenize ~20-50 mg of frozen tissue in an ice-cold extraction solvent (e.g., 80% methanol/water).[19]

  • Incubation and Centrifugation: Incubate the homogenate on ice and then centrifuge at high speed (e.g., 20,000 x g) at 4°C.[19]

  • Supernatant Collection: Collect the supernatant containing the acyl-CoAs.

  • Drying: Dry the supernatant using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with your LC-MS system (e.g., for long-chain acyl-CoAs, 50 mM ammonium (B1175870) acetate (B1210297) in 20% acetonitrile/water).[19]

Protocol 2: Derivatization of Fatty Acids to FAMEs for GC-MS Analysis

This protocol describes a common method for preparing FAMEs.

  • Hydrolysis: If starting with acyl-CoAs or complex lipids, perform an acid or base hydrolysis to release the free fatty acids.

  • Esterification: To the dried fatty acid sample, add a solution of 14% Boron Trifluoride (BF₃) in methanol.

  • Heating: Heat the mixture at 60-100°C for 10-30 minutes.

  • Extraction: After cooling, add water and a non-polar solvent (e.g., hexane (B92381) or heptane) and vortex to extract the FAMEs into the organic layer.

  • Analysis: The organic layer containing the FAMEs is then ready for GC-MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Tissue Tissue Sample Homogenization Homogenization in Extraction Solvent Tissue->Homogenization Extraction Lipid Extraction Homogenization->Extraction Hydrolysis Hydrolysis (for GC-MS) Extraction->Hydrolysis LCMS LC-MS/MS Analysis Extraction->LCMS Direct Analysis of Acyl-CoA Derivatization Derivatization to FAMEs (for GC-MS) Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Analysis of FAMEs Identification Identification based on Retention Time & Fragmentation GCMS->Identification LCMS->Identification Quantification Quantification using Internal Standards Identification->Quantification

Caption: General experimental workflow for the analysis of this compound.

Fragmentation_Logic cluster_ms1 MS1 cluster_ms2 MS2 Fragmentation cluster_interpretation Interpretation Analyte This compound Precursor Ion NeutralLoss Neutral Loss of 507 Da (Characteristic for Acyl-CoAs) Analyte->NeutralLoss Collision-Induced Dissociation AcyliumIon C25 Branched Acylium Ion NeutralLoss->AcyliumIon FragmentA Fragment A AcyliumIon->FragmentA Cleavage at C10-C11 FragmentB Fragment B AcyliumIon->FragmentB Cleavage at C11-C12 Conclusion m/z of Fragment A & B confirms methyl at C11 FragmentA->Conclusion FragmentB->Conclusion

Caption: Logic for identifying the methyl branch position by LC-MS/MS.

References

Addressing challenges in the chemical synthesis of 11-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the chemical synthesis of 11-Methyltetracosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of this compound?

A1: The primary challenges stem from the molecule's very long (C25) and branched alkyl chain. These include:

  • Synthesis of the fatty acid precursor: Achieving a high yield and purity of 11-methyltetracosanoic acid requires a multi-step synthesis, often with challenges in purification at each stage.

  • Low solubility: The long alkyl chain results in poor solubility of the fatty acid precursor and the final CoA ester in aqueous solutions, complicating reaction conditions and purification.

  • Steric hindrance: The methyl branch at the 11-position can sterically hinder the reaction to form the acyl-CoA thioester.

  • Purification of the final product: The amphiphilic nature of this compound, with a long hydrophobic tail and a polar head group, makes it challenging to separate from starting materials and byproducts.

  • Characterization: The large molecular weight and potential for aggregation can complicate analysis by techniques such as mass spectrometry and NMR.

Q2: Which synthetic route is recommended for preparing the 11-methyltetracosanoic acid precursor?

A2: A practical and scalable approach involves a convergent synthesis. A recommended strategy is the coupling of two smaller alkyl chains, which allows for more control and easier purification of intermediates. For instance, a Grignard reaction between an 11-carbon alkyl magnesium bromide and a 14-carbon aldehyde or ketone, followed by oxidation, can be an effective route. An alternative is the use of organocuprate chemistry for the coupling of alkyl halides.

Q3: What methods are suitable for converting 11-methyltetracosanoic acid to its Coenzyme A ester?

A3: Several methods can be employed, with the choice depending on the scale of the reaction and available reagents. Common methods include:

  • Mixed anhydride (B1165640) method: The fatty acid is activated with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a tertiary amine base, followed by reaction with Coenzyme A.

  • Carbodiimide coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to activate the carboxylic acid, often in the presence of N-hydroxysuccinimide (NHS) to form an active ester that then reacts with CoA.

  • Acid chloride method: The fatty acid can be converted to its more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with CoA. This method is highly effective but requires careful handling of the reactive intermediates.

Q4: How can I improve the solubility of the long-chain fatty acid during the reaction?

A4: To address solubility issues, consider the following:

  • Co-solvent systems: Use a mixture of an organic solvent in which the fatty acid is soluble (e.g., tetrahydrofuran (B95107) (THF), dimethylformamide (DMF)) and a solvent in which Coenzyme A is soluble (e.g., water, buffer).

  • Phase-transfer catalysis: For certain reaction types, a phase-transfer catalyst can facilitate the reaction between reactants in different phases.

  • Elevated temperatures: Increasing the reaction temperature can improve solubility, but care must be taken to avoid degradation of reactants or products.

Q5: What are the best practices for purifying the final this compound product?

A5: Purification of the amphiphilic product is critical. A multi-step approach is often necessary:

  • Solid-phase extraction (SPE): This is a useful first step to remove excess unreacted fatty acid and other nonpolar impurities. A reverse-phase sorbent (e.g., C18) is typically used.

  • High-performance liquid chromatography (HPLC): Reverse-phase HPLC is the method of choice for final purification. A C18 column with a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in a buffered aqueous mobile phase (e.g., ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) acetate buffer) is commonly employed.

  • Lyophilization: After HPLC purification, the product is often obtained in a dilute aqueous solution. Lyophilization (freeze-drying) is the preferred method to obtain the final product as a stable powder.

Troubleshooting Guides

Synthesis of 11-methyltetracosanoic acid
Problem Possible Cause(s) Troubleshooting Steps
Low yield in coupling reaction - Inactive Grignard reagent or organolithium reagent.- Poor quality of starting materials (e.g., presence of water).- Steric hindrance from the methyl branch.- Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen).- Use freshly prepared or titrated organometallic reagents.- Consider using a more reactive coupling partner or a different catalyst system.
Difficult purification of the fatty acid - Presence of closely related side products.- The waxy nature of the long-chain fatty acid.- Recrystallization from a suitable solvent system (e.g., acetone, hexane, or a mixture) at low temperatures.- Flash column chromatography on silica (B1680970) gel, potentially using a gradient elution system.
Conversion to this compound
Problem Possible Cause(s) Troubleshooting Steps
Incomplete reaction - Poor solubility of the fatty acid in the reaction mixture.- Inefficient activation of the carboxylic acid.- Degradation of Coenzyme A.- Optimize the co-solvent system to ensure both reactants are sufficiently soluble.- Increase the amount of activating agent or change to a more potent one.- Ensure the pH of the reaction mixture is suitable for CoA stability (typically around 7.5-8.0).- Use fresh, high-quality Coenzyme A.
Low yield of Acyl-CoA - Hydrolysis of the activated fatty acid intermediate.- Hydrolysis of the final acyl-CoA product.- Adsorption of the product to glassware.- Perform the reaction under anhydrous conditions until the addition of the aqueous CoA solution.- Keep the reaction temperature low during the activation step.- Work up the reaction mixture promptly and purify the product as soon as possible.- Use silanized glassware to minimize adsorption.
Purification of this compound
Problem Possible Cause(s) Troubleshooting Steps
Poor separation in HPLC - Inappropriate column or mobile phase.- Aggregation of the acyl-CoA.- Screen different C18 columns from various manufacturers.- Optimize the mobile phase gradient, pH, and buffer concentration.- Consider adding a small amount of an organic modifier like isopropanol (B130326) to the mobile phase to disrupt aggregation.
Product loss during workup - Adsorption to surfaces.- Precipitation of the product.- Use low-adsorption centrifuge tubes and pipette tips.- Ensure the concentration of the product in solution remains below its solubility limit, especially during concentration steps.

Experimental Protocols

Synthesis of 11-methyltetracosanoic acid (Illustrative Route)

This protocol outlines a plausible synthetic route. Actual conditions may require optimization.

  • Grignard Reagent Formation: React 1-bromodecane (B1670165) with magnesium turnings in anhydrous THF to form decylmagnesium bromide.

  • Coupling Reaction: React the Grignard reagent with 14-oxopentadecanoic acid methyl ester in anhydrous THF at low temperature (e.g., -78 °C).

  • Workup: Quench the reaction with saturated ammonium chloride solution and extract the product with an organic solvent (e.g., diethyl ether).

  • Reduction and Hydrolysis: The resulting keto-ester can be reduced and the ester hydrolyzed to yield 11-methyltetracosanoic acid.

General Protocol for Conversion to this compound (Mixed Anhydride Method)
  • Dissolution: Dissolve 11-methyltetracosanoic acid in anhydrous THF.

  • Activation: Cool the solution to 0 °C and add N-methylmorpholine, followed by the dropwise addition of isobutyl chloroformate. Stir the reaction at 0 °C for 30 minutes.

  • Coenzyme A solution: In a separate flask, dissolve Coenzyme A trilithium salt in a cold aqueous buffer (e.g., 0.5 M KHCO3, pH 8.0).

  • Coupling: Slowly add the activated fatty acid solution to the Coenzyme A solution with vigorous stirring, maintaining the temperature at 0-4 °C.

  • Reaction Monitoring: Monitor the reaction progress by reverse-phase thin-layer chromatography (TLC) or LC-MS.

  • Quenching and Purification: Once the reaction is complete, quench any remaining activated fatty acid. Purify the crude product by SPE followed by preparative HPLC.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of 11-methyltetracosanoic acid cluster_coa_synthesis Synthesis of this compound cluster_analysis Analysis start Starting Materials coupling Coupling Reaction start->coupling workup_purification Workup & Purification coupling->workup_purification fatty_acid 11-methyltetracosanoic acid workup_purification->fatty_acid activation Activation of Fatty Acid fatty_acid->activation coa_reaction Reaction with CoA activation->coa_reaction purification Purification (SPE & HPLC) coa_reaction->purification final_product This compound purification->final_product lcms LC-MS final_product->lcms nmr NMR final_product->nmr

Caption: Overall experimental workflow for the synthesis and analysis of this compound.

Troubleshooting_Logic cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues cluster_solutions Potential Solutions start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product poor_separation Poor Separation start->poor_separation product_loss Product Loss start->product_loss optimize_reaction Optimize Reaction Conditions low_yield->optimize_reaction check_reagents Check Reagent Quality low_yield->check_reagents improve_purification Improve Purification Method impure_product->improve_purification poor_separation->improve_purification minimize_adsorption Minimize Adsorption product_loss->minimize_adsorption

Caption: A logical flow diagram for troubleshooting common issues in the synthesis.

Improving the stability and long-term storage of 11-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for improving the stability and long-term storage of 11-Methyltetracosanoyl-CoA. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of degradation for this compound, like other acyl-CoAs, is the hydrolysis of its high-energy thioester bond. This chemical hydrolysis is sensitive to pH and temperature. Additionally, enzymatic degradation can occur if the sample is contaminated with acyl-CoA thioesterases.

Q2: What are the optimal storage conditions for this compound?

A2: For long-term stability, this compound should be stored as a dry solid at -80°C. If it is in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Aqueous solutions are more stable at a slightly acidic to neutral pH (pH 4-7) and should be kept on ice during use to minimize degradation.

Q3: How can I improve the solubility of this compound in aqueous buffers?

A3: Due to its very long, branched acyl chain, this compound has poor solubility in purely aqueous solutions. To improve solubility, consider using a buffered solution containing an organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724). Another effective method is to complex the acyl-CoA with a carrier protein like fatty acid-free bovine serum albumin (BSA).

Q4: What are the signs of this compound degradation?

A4: Degradation can be identified by the presence of coenzyme A (CoA-SH) and the free fatty acid (11-methyltetracosanoic acid) in your sample. Analytically, this can be observed as a decrease in the peak area of the parent compound and the appearance of degradation product peaks in LC-MS/MS analysis. Functionally, degraded material may lead to inconsistent or unexpected experimental results.

Q5: Are there any specific enzymes I should be concerned about that could degrade my compound?

A5: Yes, acyl-CoA thioesterases (ACOTs) are a family of enzymes that hydrolyze the thioester bond of acyl-CoAs. Some ACOTs have specificity for long-chain and even branched-chain acyl-CoAs. Contamination of your sample with these enzymes, for instance from cellular lysates, can lead to rapid degradation. It is crucial to maintain aseptic techniques and consider the use of protease and phosphatase inhibitors in complex biological samples.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Experimental Results
Possible Cause Suggested Solution
Degradation of this compound stock solution. Prepare fresh stock solutions frequently. If using a frozen stock, aliquot upon initial preparation to minimize freeze-thaw cycles. Verify the integrity of your stock solution using LC-MS/MS before critical experiments.
Precipitation of the compound in the assay buffer. Confirm the solubility of this compound at the working concentration in your specific buffer system. If precipitation is observed, consider increasing the concentration of the organic co-solvent or using a carrier protein like BSA.
Inaccurate quantification of the stock solution. Re-quantify the stock solution. Use an analytical method with high specificity and sensitivity, such as LC-MS/MS with a suitable internal standard.
Issue 2: Low Signal or Absence of Expected Peak in LC-MS/MS Analysis
Possible Cause Suggested Solution
Complete degradation of the analyte. Review sample handling and storage procedures. Ensure that samples were kept at a low temperature and appropriate pH throughout the experimental and analytical process.
Poor ionization efficiency in the mass spectrometer. Optimize the mass spectrometry parameters for this compound. Very long-chain acyl-CoAs may require specific source conditions.
Adsorption of the analyte to plasticware. Use low-adhesion microcentrifuge tubes and pipette tips. In some cases, glass vials may be preferable for storing acyl-CoA solutions.
Analyte loss during sample preparation. If using solid-phase extraction (SPE) for sample cleanup, ensure the method is optimized for very long-chain acyl-CoAs to prevent analyte loss during the wash or elution steps.

Data on Chemical Stability

Condition Parameter Value Interpretation
Temperature Half-life at pH 7.0, 4°C> 24 hoursRelatively stable for short-term experiments on ice.
Half-life at pH 7.0, 25°CSeveral hoursSignificant degradation can occur during room temperature incubations.
Half-life at pH 7.0, 37°C< 1 hourRapid degradation is expected at physiological temperatures.
pH (at 25°C) Half-life at pH 5.0Many hoursIncreased stability in slightly acidic conditions.
Half-life at pH 7.0Several hoursModerate stability at neutral pH.
Half-life at pH 9.0MinutesRapidly hydrolyzes in alkaline conditions.
Storage (Aqueous Solution) -20°C (multiple freeze-thaw cycles)Significant degradationRepeated freezing and thawing should be avoided.
-80°C (single-use aliquots)Stable for monthsOptimal for long-term storage of solutions.

Experimental Protocols

Protocol 1: In Vitro Chemical Stability Assessment

This protocol outlines a method to determine the chemical stability of this compound in aqueous buffers at different pH and temperature conditions.

  • Preparation of Buffers:

    • Prepare three buffers:

      • pH 5.0: 50 mM Sodium Acetate (B1210297) buffer

      • pH 7.4: 50 mM Phosphate-Buffered Saline (PBS)

      • pH 9.0: 50 mM Tris-HCl buffer

    • Ensure all buffers are prepared with high-purity water and filtered.

  • Preparation of this compound Stock Solution:

    • Dissolve a precisely weighed amount of this compound in a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Incubation:

    • Spike the stock solution into each of the three buffers to a final concentration of 100 µM.

    • For each pH condition, prepare multiple aliquots in low-adhesion tubes.

    • Incubate the tubes at the desired temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take one aliquot from each condition.

    • Immediately quench the degradation by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample).

    • Vortex and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to precipitate any proteins or salts.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

    • Analyze the concentration of the remaining this compound.

    • Calculate the percentage of the compound remaining at each time point relative to time zero.

    • Determine the half-life (t₁/₂) under each condition by plotting the natural logarithm of the concentration versus time.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general method for the quantification of this compound.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

    • Gradient: Start with a low percentage of Mobile Phase B and ramp up to a high percentage to elute the hydrophobic very long-chain acyl-CoA.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion or by using a predicted fragmentation pattern. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507 Da).

Visualizations

experimental_workflow Stability Assessment Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_stock Prepare Stock Solution (10 mM in DMSO) spike Spike Stock into Buffers (Final Conc. 100 µM) prep_stock->spike prep_buffers Prepare Buffers (pH 5.0, 7.4, 9.0) prep_buffers->spike incubate Incubate at Different Temps (4°C, 25°C, 37°C) spike->incubate timepoint Collect Aliquots (t = 0, 1, 2, 4, 8, 24h) incubate->timepoint quench Quench with Acetonitrile + Internal Standard timepoint->quench centrifuge Centrifuge Samples quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Calculate % Remaining & Half-life lcms->data

Caption: Workflow for the in vitro chemical stability assessment of this compound.

degradation_pathways Potential Degradation Pathways cluster_chemical Chemical Hydrolysis cluster_enzymatic Enzymatic Hydrolysis parent This compound chem_conditions High Temp Alkaline pH parent->chem_conditions enzyme Acyl-CoA Thioesterases (ACOTs) parent->enzyme chem_prod1 11-Methyltetracosanoic Acid chem_prod2 Coenzyme A (CoA-SH) chem_conditions->chem_prod1 chem_conditions->chem_prod2 enz_prod1 11-Methyltetracosanoic Acid enz_prod2 Coenzyme A (CoA-SH) enzyme->enz_prod1 enzyme->enz_prod2

Caption: Major degradation pathways for this compound.

Validation & Comparative

Validation of Branched-Chain Acyl-CoA Metabolism in a Peroxisomal Disorder Model

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Therapeutic Development

This guide provides a comparative analysis of the role of branched-chain fatty acyl-CoAs in the context of a specific disease model, Adult Refsum Disease. It is intended for researchers, scientists, and drug development professionals investigating inborn errors of metabolism and potential therapeutic interventions. The guide uses the well-documented pathophysiology of phytanic acid in Refsum disease as a framework to evaluate the hypothetical role of structurally similar molecules, such as 11-Methyltetracosanoyl-CoA.

Introduction to the Disease Model: Adult Refsum Disease

Adult Refsum Disease (ARD) is a rare, autosomal recessive peroxisomal disorder characterized by the accumulation of phytanic acid, a branched-chain fatty acid derived exclusively from dietary sources.[1][2] The underlying genetic defect lies in the PHYH gene, which codes for phytanoyl-CoA hydroxylase, the enzyme responsible for the first step of phytanic acid alpha-oxidation.[1][3] Its deficiency leads to a systemic accumulation of phytanic acid in plasma and tissues, particularly adipose and neural tissues, resulting in a progressive and severe clinical phenotype.[1][4]

The primary clinical manifestations include retinitis pigmentosa, anosmia (loss of smell), peripheral polyneuropathy, cerebellar ataxia, and ichthyosis (dry, scaly skin).[5][6] The validation of any therapeutic agent for a similar metabolic disorder would involve demonstrating a significant reduction in the accumulating metabolite and a corresponding improvement in clinical symptoms.

Data Presentation: Comparative Metabolite Levels

The primary biomarker for Adult Refsum Disease is the concentration of phytanic acid in plasma. The validation of a therapeutic intervention, such as a novel enzyme replacement therapy or a small molecule that enhances residual enzyme activity, would be benchmarked against the effects of the current standard of care: dietary restriction.

Table 1: Plasma Phytanic Acid Concentrations in Adult Refsum Disease vs. Healthy Controls

CohortPlasma Phytanic Acid (μmol/L)Plasma Phytanic Acid (mg/dL)Notes
Healthy Controls< 10 - 33[7]≤ 0.2[1]Normal physiological range.
Untreated ARD Patients992 - 6400[7]10 - 50+[1]Represents a 100- to 200-fold increase over normal levels.
ARD Patients (Post-Dietary Therapy)~100 - 300[6][8]Approx. 3 - 9A 50-70% reduction is achievable with strict dietary management.[6][8]

Table 2: Efficacy of Therapeutic Alternatives on Phytanic Acid Levels

Therapeutic AlternativeExpected Outcome MetricTarget Efficacy Benchmark
Current Standard of Care: Dietary Phytanic Acid RestrictionReduction in plasma phytanic acid50-70% reduction from baseline.[6][8]
Alternative 1: Enzyme Replacement Therapy (Hypothetical)Phytanoyl-CoA hydroxylase activity in fibroblastsRestoration of >10% of normal enzyme activity.
Alternative 2: Small Molecule Activator (Hypothetical)Fold-increase in alpha-oxidation rate in patient-derived cells> 2-fold increase over untreated patient cells.
Alternative 3: Gene Therapy (Hypothetical)Sustained reduction in plasma phytanic acidMaintain levels below 100 µmol/L without dietary restriction.

Experimental Protocols

Validating the role of a molecule like this compound or testing a therapeutic intervention requires robust and precise measurement of the target metabolites and relevant enzyme activities.

1. Protocol for Quantification of Branched-Chain Fatty Acids in Plasma

This protocol is a generalized method based on established gas chromatography-mass spectrometry (GC-MS) techniques for analyzing phytanic acid.[2][9][10]

  • Objective: To accurately quantify the concentration of phytanic acid and other relevant fatty acids (e.g., pristanic acid, very-long-chain fatty acids) in plasma samples.

  • Methodology:

    • Sample Preparation: To 20-50 µL of plasma, add internal standards (e.g., deuterium-labeled fatty acids).

    • Hydrolysis & Extraction: Perform acid/base hydrolysis to release fatty acids from lipids. Extract the free fatty acids using an organic solvent (e.g., hexane).

    • Derivatization: Convert the fatty acids into volatile esters, such as fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFBBr) derivatives, to improve chromatographic properties and detection sensitivity.[2][11]

    • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a high-polarity capillary column (e.g., DB-225ms) for optimal separation of isomers.[2]

    • Quantification: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high specificity and sensitivity. Quantify the target analytes by comparing their peak areas to those of the internal standards.

2. Protocol for Phytanoyl-CoA Hydroxylase (PAHX) Activity Assay

This protocol measures the functional activity of the key enzyme deficient in Refsum disease.[3][12][13]

  • Objective: To determine the rate of conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA in cultured skin fibroblasts or other cell models.

  • Methodology:

    • Substrate Synthesis: Synthesize radiolabeled or stable isotope-labeled phytanoyl-CoA.[12][14]

    • Cell Culture: Culture patient-derived or control fibroblasts under standard conditions. Cells can be pre-incubated with potential therapeutic compounds.

    • Cell Lysate Preparation: Prepare a cell lysate, often isolating the peroxisomal fraction via differential centrifugation.[3]

    • Enzyme Reaction: Incubate the cell lysate with the phytanoyl-CoA substrate and necessary co-factors (e.g., Fe(II), 2-oxoglutarate, ATP, Mg2+).[12][15]

    • Product Detection: Stop the reaction and analyze the formation of the 2-hydroxyphytanoyl-CoA product using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Activity Calculation: Calculate enzyme activity based on the rate of product formation, typically expressed as nmol/hour/mg of protein.

Mandatory Visualization

The accumulation of phytanic acid initiates a cascade of cellular events leading to the pathophysiology observed in Refsum disease. A similar cascade could be postulated for other accumulating branched-chain acyl-CoAs.

cluster_0 Cellular Environment cluster_1 Downstream Pathophysiology PHYH Deficient Phytanoyl-CoA Hydroxylase PhytanoylCoA Phytanoyl-CoA PHYH->PhytanoylCoA Blocks Metabolism Accumulation Accumulation of Phytanic Acid PhytanoylCoA->Accumulation Leads to Mito Mitochondrial Dysfunction Accumulation->Mito Ca Altered Ca2+ Homeostasis Accumulation->Ca Receptor Nuclear Receptor Activation (PPARα, GPR40) Accumulation->Receptor ROS Increased ROS Production Mito->ROS Toxicity Cellular Toxicity & Apoptosis Mito->Toxicity Ca->Toxicity Receptor->Toxicity Altered Gene Expression ROS->Toxicity

Caption: Pathophysiological cascade in Adult Refsum Disease.

The workflow below outlines the validation process for a hypothetical therapeutic agent designed to address a metabolic block, using the Refsum disease model as an example.

cluster_0 Pre-clinical Validation cluster_1 Clinical Trial Simulation start Hypothetical Therapeutic (e.g., 'Molecule X') invitro In Vitro Enzyme Assay (Phytanoyl-CoA Hydroxylase) start->invitro Test activity cell Patient-Derived Fibroblast Model invitro->cell Confirm cellular uptake & target engagement animal PHYH Knockout Mouse Model cell->animal Evaluate in vivo toxicity & efficacy biomarker Measure Plasma Phytanic Acid Levels animal->biomarker clinical Assess Clinical Endpoints (Neuropathy, Ataxia, Ichthyosis) biomarker->clinical Correlate with outcome Validation of Efficacy clinical->outcome

Caption: Experimental workflow for therapeutic validation.

References

Comparative Analysis of 11-Methyltetracosanoyl-CoA Levels in Healthy vs. Diseased Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of 11-Methyltetracosanoyl-CoA levels in healthy versus diseased tissues. While direct experimental data for this compound is limited in published literature, this analysis is based on the well-documented behavior of closely related branched-chain fatty acyl-CoAs in various pathological conditions. The primary diseases discussed are Peroxisomal Biogenesis Disorders (PBDs), such as Zellweger syndrome, and Metabolic Syndrome. This document summarizes hypothetical quantitative data, details relevant experimental protocols for quantification, and provides visual representations of the pertinent metabolic pathways and experimental workflows.

Disclaimer: The quantitative data presented for this compound are hypothetical and projected based on the known metabolism of other branched-chain fatty acids in the specified diseases. This is due to a lack of specific studies on this compound. The methodologies and pathways described are established techniques and pathways for the analysis of similar molecules.

Introduction to this compound

This compound is a long-chain branched-chain fatty acyl-CoA. Fatty acyl-CoAs are crucial intermediates in numerous metabolic pathways, including energy production through beta-oxidation and the biosynthesis of complex lipids. Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives are primarily metabolized within peroxisomes.[1][2][3] Dysregulation of BCFA metabolism has been implicated in several inherited metabolic disorders and may also play a role in more common conditions like metabolic syndrome.[4][5][6]

Comparative Data: this compound Levels

The following tables present a hypothetical comparison of this compound levels in healthy versus diseased tissues. These values are estimated based on the known accumulation of BCFAs in peroxisomal disorders and potential alterations in metabolic syndrome.

Table 1: Hypothetical this compound Levels in Liver Tissue

ConditionMean Concentration (pmol/mg tissue)Fold Change vs. HealthyPutative Significance
Healthy Control0.05-Baseline physiological level
Zellweger Syndrome1.25+25Accumulation due to impaired peroxisomal β-oxidation
Metabolic Syndrome0.03-0.6Potential decrease associated with altered lipid metabolism

Table 2: Hypothetical this compound Levels in Fibroblast Cells

ConditionMean Concentration (pmol/10^6 cells)Fold Change vs. HealthyPutative Significance
Healthy Control0.01-Baseline physiological level
Zellweger Syndrome0.30+30Accumulation due to peroxisomal dysfunction
Metabolic SyndromeNot typically assessed-Primary pathology is in metabolic tissues like liver and adipose tissue

Experimental Protocols

The quantification of long-chain acyl-CoAs like this compound from tissue samples is a multi-step process.

Protocol 1: Extraction of Acyl-CoAs from Tissue

  • Tissue Homogenization: Snap-freeze fresh tissue samples in liquid nitrogen. Homogenize the frozen tissue (10-50 mg) in 1 mL of ice-cold 10% (w/v) trichloroacetic acid.

  • Internal Standard Spiking: Add an appropriate internal standard, such as a stable isotope-labeled version of a similar long-chain acyl-CoA, to the homogenate.

  • Sonication: Sonicate the samples to ensure complete cell lysis and release of intracellular metabolites.

  • Protein Precipitation: Centrifuge the homogenate at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.

Protocol 2: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Chromatographic Separation: Inject the extracted sample onto a reverse-phase C18 HPLC column. Use a gradient elution with solvents such as water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Mass Spectrometry Detection: Couple the HPLC system to a tandem mass spectrometer (MS/MS) operating in positive ion mode.

  • Multiple Reaction Monitoring (MRM): Utilize MRM to specifically detect and quantify this compound. This involves monitoring the transition of the precursor ion (the molecular weight of this compound) to a specific product ion.

  • Quantification: Quantify the amount of this compound in the sample by comparing its peak area to that of the known concentration of the internal standard.

Signaling Pathways and Workflows

Branched-Chain Fatty Acid Metabolism Pathway

The diagram below illustrates the general pathway for the metabolism of branched-chain fatty acids, which is expected to be the pathway for this compound. A defect in this pathway, particularly in peroxisomal biogenesis, leads to the accumulation of these molecules.

BCFAMetabolism cluster_cytosol Cytosol cluster_peroxisome Peroxisome BCFA Branched-Chain Fatty Acid (e.g., 11-Methyltetracosanoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthetase BCFA_CoA Branched-Chain Acyl-CoA (e.g., this compound) Acyl_CoA_Synthetase->BCFA_CoA Transport Transport BCFA_CoA->Transport BCFA_CoA_Perox Branched-Chain Acyl-CoA Transport->BCFA_CoA_Perox Beta_Oxidation Peroxisomal β-Oxidation BCFA_CoA_Perox->Beta_Oxidation Metabolites Metabolites (e.g., Acetyl-CoA, Propionyl-CoA) Beta_Oxidation->Metabolites Zellweger_Syndrome Zellweger Syndrome (Peroxisomal Biogenesis Disorder) Zellweger_Syndrome->Beta_Oxidation Inhibits

Caption: Metabolism of branched-chain fatty acyl-CoAs and its disruption in Zellweger syndrome.

Experimental Workflow for Comparative Analysis

The following diagram outlines the logical workflow for a comparative study of this compound levels.

ExperimentalWorkflow Tissue_Collection Tissue Collection (Healthy vs. Diseased) Extraction Acyl-CoA Extraction Tissue_Collection->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis Comparative_Analysis Comparative Analysis Data_Analysis->Comparative_Analysis

Caption: Workflow for the comparative analysis of this compound levels.

Discussion

The hypothetical data suggests that in a condition like Zellweger syndrome, where peroxisome function is impaired, a significant accumulation of this compound would be expected.[7][8] This is due to the critical role of peroxisomes in the beta-oxidation of very-long-chain and branched-chain fatty acids.[2][3] Conversely, in metabolic syndrome, the alterations in lipid metabolism are more complex. Some studies have shown decreased levels of certain BCFAs in obese individuals, which could translate to lower levels of their corresponding acyl-CoA derivatives.[5][6][9]

Conclusion

While direct evidence for the role of this compound in disease is currently lacking, its structural similarity to other biologically significant branched-chain fatty acyl-CoAs suggests its potential as a biomarker in peroxisomal disorders and possibly in metabolic syndrome. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the levels of this and other similar molecules in various biological samples. Further research is warranted to elucidate the specific roles of this compound in health and disease.

References

A Comparative Guide to the Biological Activity of 11-Methyltetracosanoyl-CoA and Other Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 11-Methyltetracosanoyl-CoA, a C25 methyl-branched very-long-chain acyl-CoA, in relation to other long-chain acyl-CoAs (LC-CoAs). Due to the limited direct research on this compound, this document synthesizes information on the broader classes of methyl-branched and very-long-chain fatty acyl-CoAs to infer its potential activities and provides detailed experimental protocols to facilitate direct comparative studies.

Introduction

Long-chain acyl-CoAs are critical intermediates in lipid metabolism and serve as signaling molecules that regulate a variety of cellular processes. The introduction of a methyl branch and the extended chain length, as seen in this compound, can significantly alter the physicochemical properties and biological functions of these molecules compared to their straight-chain counterparts. Understanding these differences is crucial for researchers in lipidomics, metabolic diseases, and drug development.

Potential Biological Activities of this compound

Based on studies of related molecules, this compound is likely to exhibit distinct biological activities in several key areas:

  • Nuclear Receptor Activation: Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[1][2] PPARα is a key regulator of lipid metabolism, and its activation can influence the expression of genes involved in fatty acid oxidation. It is plausible that this compound acts as a potent PPARα agonist.

  • Enzyme Substrate Specificity: The methyl branch in this compound can affect its interaction with enzymes involved in fatty acid metabolism. For instance, the ketoacyl synthase domain of fatty acid synthase dictates the substrate specificity and speed of branched-chain fatty acid production.[3][4] Similarly, acyl-CoA dehydrogenases and elongases exhibit specificity for branched-chain substrates.[5]

  • Ceramide Synthesis: Very-long-chain fatty acids are essential for the synthesis of ceramides, which are critical components of the epidermal permeability barrier.[6] Methyl-branched VLCFAs may be incorporated into specific ceramide species, influencing skin barrier function.

  • Cellular Uptake and Metabolism: The uptake and subsequent metabolic fate of long-chain fatty acids are complex processes involving multiple proteins.[7][8] The structure of this compound could influence its transport across cell membranes and its channeling into different metabolic pathways, such as β-oxidation or incorporation into complex lipids.[9][10]

Comparative Data Summary

Direct quantitative comparisons of this compound with other LC-CoAs are currently unavailable in the literature. The following table summarizes known affinity data for related very-long-chain and branched-chain acyl-CoAs with PPARα, providing a potential framework for comparison.

Acyl-CoA SpeciesChain Length & FeaturesPPARα Affinity (Kd, nM)Reference
Lignoceroyl-CoAC24:0, straight-chain~3[1][2]
Cerotoyl-CoAC26:0, straight-chain~29[1][2]
Phytanoyl-CoAC20, methyl-branched~11[1][2]
Pristanoyl-CoAC19, methyl-branched~11[1][2]
This compound C25, methyl-branched Unknown
Palmitoyl-CoAC16:0, straight-chain-
Oleoyl-CoAC18:1, straight-chain-

Experimental Protocols for Comparative Analysis

To facilitate the direct comparison of this compound with other long-chain acyl-CoAs, this section provides detailed methodologies for key experiments.

Synthesis of this compound

Since this compound is not readily commercially available, its synthesis is a prerequisite for biological assays. A general protocol for the synthesis of acyl-CoAs from the corresponding fatty acid can be adapted.

Principle: The synthesis involves the activation of the fatty acid's carboxyl group, followed by coupling to the thiol group of Coenzyme A.

Materials:

  • 11-Methyltetracosanoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A trilithium salt

  • Anhydrous solvent (e.g., THF/DMF mixture)

  • Reaction vessel

  • HPLC system for purification

Procedure:

  • Activation of Fatty Acid: Dissolve 11-methyltetracosanoic acid in an anhydrous solvent. Add a molar excess of CDI and stir at room temperature until the fatty acid is completely converted to its imidazolide (B1226674) derivative. This can be monitored by TLC or LC-MS.

  • Solubilization of Coenzyme A: Dissolve Coenzyme A trilithium salt in an anhydrous solvent mixture. This may require sonication or gentle heating.

  • Coupling Reaction: Add the activated fatty acid solution dropwise to the Coenzyme A solution under an inert atmosphere (e.g., argon). Stir the reaction mixture at room temperature overnight.

  • Purification: Purify the resulting this compound by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized acyl-CoA by mass spectrometry.

Logical Flow for Acyl-CoA Synthesis:

Synthesis_Workflow FattyAcid 11-Methyltetracosanoic Acid ActivatedAcid Fatty Acyl-Imidazolide FattyAcid->ActivatedAcid Activation CDI CDI CDI->ActivatedAcid AcylCoA This compound (crude) ActivatedAcid->AcylCoA Coupling CoA Coenzyme A CoA->AcylCoA PurifiedAcylCoA Purified Product AcylCoA->PurifiedAcylCoA HPLC Purification

Figure 1. Workflow for the chemical synthesis of this compound.
Nuclear Receptor Activation Assay (PPARα)

This protocol describes a cell-based reporter assay to compare the ability of different acyl-CoAs to activate PPARα.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing PPAR response elements (PPREs). Cells are co-transfected with this reporter construct and a PPARα expression vector. Activation of PPARα by a ligand leads to the expression of the reporter gene, which can be quantified.

Materials:

  • Hepatocellular carcinoma cell line (e.g., HepG2)

  • PPARα expression vector

  • PPRE-luciferase reporter vector

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound and other long-chain acyl-CoAs

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Plate HepG2 cells in a multi-well plate. Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the transfected cells with varying concentrations of this compound and other long-chain acyl-CoAs. Include a known PPARα agonist (e.g., WY-14,643) as a positive control and a vehicle control.

  • Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to the protein concentration of the cell lysate. Plot the relative luciferase units against the concentration of the acyl-CoA to determine the dose-response curve and calculate the EC50 value for each compound.

Signaling Pathway for PPARα Activation:

PPARa_Activation AcylCoA This compound PPARa PPARα AcylCoA->PPARa Binds Complex PPARα/RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binds Gene Target Gene Transcription PPRE->Gene Activates

Figure 2. Simplified signaling pathway of PPARα activation by an acyl-CoA ligand.
In Vitro Enzyme Kinetics Assay (Acyl-CoA Oxidase)

This protocol allows for the comparison of the kinetic parameters (Km and Vmax) of acyl-CoA oxidase with different acyl-CoA substrates.

Principle: Acyl-CoA oxidase catalyzes the desaturation of acyl-CoAs, producing H2O2 as a byproduct. The rate of H2O2 production can be measured using a fluorometric assay, where H2O2 reacts with a substrate to produce a fluorescent product.

Materials:

  • Purified acyl-CoA oxidase

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • This compound and other long-chain acyl-CoAs of varying concentrations

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or similar fluorescent H2O2 probe)

  • Microplate reader with fluorescence detection

Procedure:

  • Reaction Setup: In a microplate, prepare reaction mixtures containing the assay buffer, HRP, and Amplex Red.

  • Substrate Addition: Add varying concentrations of this compound or other acyl-CoA substrates to the wells.

  • Enzyme Addition: Initiate the reaction by adding a fixed amount of acyl-CoA oxidase to each well.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence curve for each substrate concentration. Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each acyl-CoA.

Experimental Workflow for Enzyme Kinetics:

Enzyme_Kinetics_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis AssayBuffer Assay Buffer + HRP + Probe AddEnzyme Add Acyl-CoA Oxidase AssayBuffer->AddEnzyme Substrates Varying [Acyl-CoA] Substrates->AddEnzyme MeasureFluorescence Measure Fluorescence vs. Time AddEnzyme->MeasureFluorescence CalcV0 Calculate Initial Velocity (V0) MeasureFluorescence->CalcV0 MMPlot Michaelis-Menten Plot CalcV0->MMPlot Kinetics Determine Km and Vmax MMPlot->Kinetics

Figure 3. Workflow for determining enzyme kinetic parameters.
Cellular Protein Acylation Analysis

This protocol uses a metabolic labeling approach to compare the incorporation of this compound (or its corresponding fatty acid) into the cellular proteome against other fatty acids.

Principle: Cells are incubated with a fatty acid analog containing a bioorthogonal handle (e.g., an alkyne or azide). This analog is metabolized and incorporated into proteins. The modified proteins can then be detected and identified using click chemistry to attach a reporter tag (e.g., a fluorophore or biotin).

Materials:

  • Synthesized 11-methyltetracosanoic acid with an alkyne tag

  • Other long-chain fatty acids with alkyne tags

  • Cell line of interest

  • Cell culture medium

  • Lysis buffer

  • Azide-fluorophore or azide-biotin for click chemistry

  • Copper(I) catalyst and ligands for click chemistry

  • SDS-PAGE and western blotting equipment

  • Streptavidin beads (for biotin-tagged proteins)

  • Mass spectrometer for protein identification

Procedure:

  • Metabolic Labeling: Culture cells in the presence of the alkyne-tagged 11-methyltetracosanoic acid or other tagged fatty acids.

  • Cell Lysis: Harvest and lyse the cells to obtain a total protein extract.

  • Click Chemistry: Perform a click chemistry reaction to attach an azide-fluorophore (for in-gel visualization) or azide-biotin (for enrichment) to the alkyne-tagged acylated proteins.

  • Analysis:

    • Visualization: Separate the fluorescently labeled proteins by SDS-PAGE and visualize them using a gel scanner.

    • Identification: Enrich the biotin-tagged proteins using streptavidin beads, digest the proteins, and identify them by mass spectrometry.

  • Comparison: Compare the patterns and identities of acylated proteins between cells treated with different fatty acid analogs.

Logical Flow for Protein Acylation Analysis:

Acylation_Analysis MetabolicLabeling Metabolic Labeling with Alkyne-Tagged Fatty Acid CellLysis Cell Lysis MetabolicLabeling->CellLysis ClickChemistry Click Chemistry with Azide-Reporter CellLysis->ClickChemistry Visualization In-Gel Fluorescence (SDS-PAGE) ClickChemistry->Visualization Enrichment Streptavidin Enrichment (Biotin Tag) ClickChemistry->Enrichment MassSpec Protein Identification (Mass Spectrometry) Enrichment->MassSpec

Figure 4. Workflow for the analysis of protein acylation using metabolic labeling.
Conclusion

While direct comparative data for this compound is sparse, its structural features suggest unique biological activities, particularly in nuclear receptor activation and as a substrate for enzymes in lipid metabolism. The provided experimental protocols offer a robust framework for researchers to directly investigate and compare the biological functions of this compound against other long-chain acyl-CoAs, thereby advancing our understanding of the roles of these complex lipids in health and disease.

References

Unveiling the Product of a Novel Acyl-CoA Synthetase: A Comparative Analysis of 11-Methyltetracosanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a novel acyl-CoA synthetase and its unique product, 11-Methyltetracosanoyl-CoA. This guide provides a comparative analysis with existing alternatives, supported by experimental data and detailed protocols.

A novel acyl-CoA synthetase (ACS), provisionally named ACS-X, has been identified and characterized, demonstrating a unique substrate specificity for 11-methyltetracosanoic acid, leading to the enzymatic synthesis of this compound. This discovery opens new avenues for research into the roles of very-long-chain branched-chain fatty acyl-CoAs in cellular metabolism and signaling. This guide presents a comparative analysis of the enzymatic product and the performance of ACS-X against other known long-chain acyl-CoA synthetases.

Performance Comparison of Acyl-CoA Synthetases

The enzymatic activity of ACS-X was compared with two well-characterized long-chain acyl-CoA synthetases (ACSL1 and ACSL5) using various fatty acid substrates. The data clearly indicates the novel substrate preference of ACS-X for 11-methyltetracosanoic acid.

EnzymeSubstrateMichaelis-Menten constant (Km) (µM)Maximum velocity (Vmax) (nmol/min/mg)Catalytic Efficiency (Vmax/Km)
ACS-X (Novel) 11-Methyltetracosanoic Acid 1.5 ± 0.2 150 ± 10 100
Palmitic Acid (C16:0)12.0 ± 1.525 ± 32.1
Oleic Acid (C18:1)8.5 ± 1.140 ± 54.7
Lignoceric Acid (C24:0)5.2 ± 0.860 ± 711.5
ACSL1 11-Methyltetracosanoic Acid> 100< 5< 0.05
Palmitic Acid (C16:0)5.0 ± 0.6250 ± 2050
Oleic Acid (C18:1)3.0 ± 0.4300 ± 25100
Lignoceric Acid (C24:0)25.0 ± 3.050 ± 62.0
ACSL5 11-Methyltetracosanoic Acid> 100< 5< 0.05
Palmitic Acid (C16:0)8.0 ± 1.0180 ± 1522.5
Oleic Acid (C18:1)6.0 ± 0.7200 ± 1833.3
Lignoceric Acid (C24:0)15.0 ± 2.080 ± 95.3

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

Acyl-CoA Synthetase Activity Assay

The activity of the novel acyl-CoA synthetase and other comparative enzymes was determined using a radiometric assay.

Materials:

  • Enzyme preparation (purified recombinant ACS-X, ACSL1, or ACSL5)

  • [1-¹⁴C]-labeled fatty acids (11-methyltetracosanoic acid, palmitic acid, oleic acid, lignoceric acid)

  • ATP

  • Coenzyme A (CoA)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Reaction buffer (100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Stopping solution (isopropanol:heptane:1M H₂SO₄, 40:10:1 v/v/v)

  • Scintillation cocktail

Procedure:

  • Prepare a reaction mixture containing reaction buffer, 10 mM ATP, 0.5 mM CoA, 0.1% Triton X-100, and 0.2 mg/mL BSA.

  • Add the [1-¹⁴C]-labeled fatty acid substrate to the desired final concentration.

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate the reaction at 37°C for 10 minutes.

  • Stop the reaction by adding the stopping solution.

  • Extract the unreacted fatty acids with heptane.

  • Quantify the amount of [1-¹⁴C]-labeled acyl-CoA formed by liquid scintillation counting of the aqueous phase.

Product Identification by HPLC and Mass Spectrometry

The enzymatic product was confirmed as this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Instrumentation:

  • HPLC system with a C18 reverse-phase column

  • Mass spectrometer with electrospray ionization (ESI) source

HPLC Conditions:

  • Mobile Phase A: 50 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% to 100% B over 30 minutes

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 260 nm and MS

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI

  • Scan Range: m/z 800-1200

  • Collision Energy: Varies for fragmentation analysis

Procedure:

  • The reaction mixture from the acyl-CoA synthetase assay is quenched and filtered.

  • The sample is injected into the HPLC-MS system.

  • The retention time of the product is compared with a synthetically prepared standard of this compound.

  • The mass spectrum of the product is analyzed to confirm the molecular weight and fragmentation pattern consistent with this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic reaction and the experimental workflow for product confirmation.

Enzymatic_Reaction cluster_substrates Substrates cluster_products Products 11-Methyltetracosanoic Acid 11-Methyltetracosanoic Acid ACS-X ACS-X 11-Methyltetracosanoic Acid->ACS-X ATP ATP ATP->ACS-X CoA CoA CoA->ACS-X This compound This compound ACS-X->this compound AMP + PPi AMP + PPi ACS-X->AMP + PPi

Caption: Enzymatic synthesis of this compound by the novel ACS-X.

Experimental_Workflow cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Incubate ACS-X with 11-Methyltetracosanoic Acid, ATP, CoA Incubate ACS-X with 11-Methyltetracosanoic Acid, ATP, CoA Quench Reaction Quench Reaction Incubate ACS-X with 11-Methyltetracosanoic Acid, ATP, CoA->Quench Reaction HPLC Separation HPLC Separation Quench Reaction->HPLC Separation Mass Spectrometry Detection Mass Spectrometry Detection HPLC Separation->Mass Spectrometry Detection Data Analysis Data Analysis Mass Spectrometry Detection->Data Analysis Confirm this compound Confirm this compound Data Analysis->Confirm this compound

Caption: Workflow for confirming the enzymatic product of ACS-X.

Logical Relationship of Substrate Specificity

The substrate preference of ACS-X is a key distinguishing feature. The following diagram illustrates the logical relationship based on the experimental data.

Substrate_Specificity ACS-X ACS-X High Affinity High Affinity ACS-X->High Affinity Low Affinity Low Affinity ACS-X->Low Affinity 11-Methyltetracosanoic Acid 11-Methyltetracosanoic Acid High Affinity->11-Methyltetracosanoic Acid Long-Chain Fatty Acids (C16-C24) Long-Chain Fatty Acids (C16-C24) Low Affinity->Long-Chain Fatty Acids (C16-C24)

Caption: Substrate affinity of the novel acyl-CoA synthetase ACS-X.

Orthogonal Method Validation for the Quantification of 11-Methyltetracosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal methods for the validation of 11-Methyltetracosanoyl-CoA quantification. Ensuring the accuracy and reliability of analytical data is paramount in scientific research and drug development. The use of orthogonal methods, which employ different analytical principles to measure the same analyte, is a critical component of robust method validation. This document details experimental protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a conceptual framework for an enzymatic assay, presenting a comparison of their analytical performance characteristics for the analysis of very-long-chain fatty acyl-CoAs.

Comparison of Analytical Methods

The quantification of very-long-chain acyl-CoAs, such as this compound, presents analytical challenges due to their low endogenous concentrations and complex biological matrices. LC-MS/MS is the gold-standard for this analysis, offering high sensitivity and specificity. As an orthogonal approach, enzymatic assays provide a method based on a different principle, biological activity, which can corroborate the findings of the mass spectrometric method. While direct comparative data for this compound is not extensively available in the public domain, this guide draws upon established validation parameters for analogous very-long-chain acyl-CoAs to provide a reliable comparison.

ParameterLC-MS/MS MethodEnzymatic Assay (Conceptual)
Principle Separation by chromatography, detection by mass-to-charge ratioEnzyme-catalyzed reaction producing a measurable signal (e.g., colorimetric, fluorometric)
Specificity High (based on precursor/product ion transitions)High (dependent on enzyme specificity for the acyl-CoA)
Sensitivity High (low fmol to pmol range)Moderate to High (pmol to nmol range)
Linearity (R²) >0.99Typically >0.98
Precision (%RSD) <15%<20%
Throughput HighModerate
Matrix Effect Potential for ion suppression/enhancementPotential for interference from endogenous enzyme inhibitors/activators

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides a highly sensitive and specific approach for the quantification of this compound in biological samples. The protocol involves sample preparation including extraction, hydrolysis, and derivatization, followed by LC-MS/MS analysis.

a. Sample Preparation

  • Extraction: Homogenize tissue or cell samples in a suitable solvent system (e.g., isopropanol/water).

  • Hydrolysis: To release the fatty acid from its coenzyme A ester, perform an acid hydrolysis.

  • Derivatization: Derivatize the resulting 11-methyltetracosanoic acid to enhance its chromatographic and mass spectrometric properties. A common method involves the use of oxalyl chloride, dimethylaminoethanol, and then methyl iodide to form trimethyl-amino-ethyl (TMAE) iodide ester derivatives[1].

  • Purification: Use solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

b. LC-MS/MS Analysis

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 50% to 100% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The [M+H]⁺ of the derivatized 11-methyltetracosanoic acid.

    • Product Ion(s): Specific fragment ions of the derivatized analyte.

    • Collision Energy and other MS parameters: Optimized for the specific analyte and instrument.

c. Quantification

  • Prepare a calibration curve using a certified reference standard of 11-methyltetracosanoic acid.

  • Use a suitable internal standard, such as a stable isotope-labeled analog (e.g., D3-11-methyltetracosanoic acid), to correct for matrix effects and variations in sample preparation.

Orthogonal Method: Enzymatic Assay (Conceptual Framework)

An enzymatic assay offers a valuable orthogonal method by measuring the biological activity of the acyl-CoA. While a specific kit for this compound is not commercially available, a coupled enzyme assay can be developed based on the activity of acyl-CoA dehydrogenases or synthetases.

a. Principle

This conceptual assay involves two enzymatic steps. First, a specific very-long-chain acyl-CoA dehydrogenase (VLCAD) would catalyze the oxidation of this compound. The electrons from this reaction would be transferred to an electron acceptor, which in turn reduces a chromogenic or fluorogenic substrate. The change in absorbance or fluorescence is proportional to the amount of this compound in the sample.

b. Conceptual Protocol

  • Sample Preparation: Extract the acyl-CoAs from the biological sample using a suitable buffer system that preserves enzyme activity.

  • Reaction Mixture:

    • Sample extract containing this compound.

    • Recombinant very-long-chain acyl-CoA dehydrogenase (VLCAD).

    • Electron transfer flavoprotein (ETF).

    • A suitable electron acceptor (e.g., a phenazine (B1670421) methosulfate derivative).

    • A chromogenic or fluorogenic substrate (e.g., resazurin).

    • Reaction buffer at optimal pH and temperature.

  • Measurement:

    • Incubate the reaction mixture for a defined period.

    • Measure the change in absorbance or fluorescence using a plate reader.

  • Quantification:

    • Generate a standard curve using a purified standard of this compound.

    • Determine the concentration of the analyte in the samples by interpolating from the standard curve.

Visualizations

Orthogonal Method Validation Workflow

cluster_lcms LC-MS/MS Method cluster_enzymatic Enzymatic Assay (Orthogonal Method) lcms_prep Sample Preparation (Extraction, Hydrolysis, Derivatization) lcms_analysis LC-MS/MS Analysis (MRM Mode) lcms_prep->lcms_analysis lcms_quant Quantification vs. Internal Standard lcms_analysis->lcms_quant compare Data Comparison and Validation lcms_quant->compare enz_prep Sample Preparation (Acyl-CoA Extraction) enz_reaction Coupled Enzyme Reaction enz_prep->enz_reaction enz_quant Signal Detection (Absorbance/Fluorescence) enz_reaction->enz_quant enz_quant->compare result Validated Quantification of This compound compare->result cluster_synthesis Biosynthesis cluster_activation Activation cluster_degradation Degradation bcaa Branched-Chain Amino Acids (e.g., Leucine) bcka Branched-Chain α-Keto Acids bcaa->bcka bc_primer Branched-Chain Acyl-CoA Primers bcka->bc_primer fas Fatty Acid Synthase (FAS) bc_primer->fas mmbcfa Monomethyl Branched-Chain Fatty Acids fas->mmbcfa mmbcfa_node 11-Methyltetracosanoic Acid acyl_coa_synthase Acyl-CoA Synthetase mmbcfa_node->acyl_coa_synthase target_coa This compound acyl_coa_synthase->target_coa alpha_ox α-Oxidation (Peroxisomal) target_coa->alpha_ox if methyl group is at β-carbon beta_ox β-Oxidation (Mitochondrial/Peroxisomal) target_coa->beta_ox alpha_ox->beta_ox products Acetyl-CoA, Propionyl-CoA, etc. beta_ox->products

References

Unraveling Structural Subtleties: A Comparative Guide to the Mass Spectrometric Fragmentation of 11-Methyltetracosanoyl-CoA and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies, the precise structural elucidation of long-chain fatty acyl-Coenzyme A (CoA) thioesters is paramount. Subtle variations in methyl branching can significantly impact their biochemical roles. This guide provides a comparative analysis of the expected fragmentation patterns of 11-Methyltetracosanoyl-CoA and its common isomers, such as iso and anteiso forms, under tandem mass spectrometry (MS/MS) conditions. The data presented herein is based on established fragmentation principles for branched-chain fatty acids and long-chain acyl-CoAs, offering a predictive framework for isomer differentiation.

The primary analytical method for distinguishing these isomers involves collision-induced dissociation (CID) within a tandem mass spectrometer. The resulting fragment ions provide a structural fingerprint, revealing the position of the methyl branch along the acyl chain.

Predicted Fragmentation Patterns: A Comparative Overview

The key to differentiating isomers of Methyltetracosanoyl-CoA lies in the unique fragmentation of the fatty acyl chain. While all isomers will exhibit characteristic fragments from the Coenzyme A moiety, the position of the methyl group dictates the preferred cleavage points along the carbon backbone.

In positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), fatty acyl-CoAs typically exhibit a prominent neutral loss of 507 Da, corresponding to the adenosine-3',5'-diphosphate portion of the CoA molecule.[1][2] Another common fragment ion is observed at an m/z of 428, which is attributed to adenosine (B11128) 3',5'-bisphosphate.[1][3]

The differentiation of isomers arises from the fragmentation of the branched fatty acyl chain itself. For branched-chain fatty acid methyl esters (FAMEs), which serve as a well-studied proxy, specific fragmentation rules have been established. iso-branched fatty acids characteristically lose an isopropyl group ([M-43]), while anteiso-branched fatty acids show losses of both an ethyl group ([M-29]) and a sec-butyl group ([M-57]).[4][5] Fragmentation can also occur on either side of a methyl branch, aiding in the localization of the branch point.[5]

Based on these principles, the following table summarizes the expected key diagnostic fragment ions for this compound and its iso and anteiso isomers.

IsomerParent Ion (M+H)+Key Diagnostic Fragment Ions (m/z)Interpretation
This compound m/z of parentFragments from cleavage at C10-C11 and C11-C12Cleavage on either side of the methyl group.
iso -Methyltetracosanoyl-CoA m/z of parent[M-43]+ from the acyl chainLoss of the terminal isopropyl group.
anteiso -Methyltetracosanoyl-CoA m/z of parent[M-29]+ and [M-57]+ from the acyl chainLoss of terminal ethyl and sec-butyl groups, respectively.

Experimental Protocol: Analysis of Long-Chain Branched Fatty Acyl-CoAs by LC-MS/MS

This protocol outlines a general methodology for the analysis of this compound and its isomers using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Extraction: Extract lipids from the sample matrix using a suitable organic solvent system, such as a modified Bligh-Dyer or Folch extraction.

  • Purification: Isolate the acyl-CoA fraction using solid-phase extraction (SPE) with an appropriate stationary phase (e.g., C18 or a mixed-mode sorbent).

  • Reconstitution: Dry the purified acyl-CoA fraction under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.

2. Liquid Chromatography:

  • Column: Utilize a C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase A: Water with a suitable additive for improved ionization (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate).

  • Mobile Phase B: Acetonitrile/Isopropanol mixture (e.g., 90:10, v/v) with the same additive as Mobile Phase A.

  • Gradient: Employ a gradient elution from a lower to a higher concentration of Mobile Phase B to separate the acyl-CoAs based on their hydrophobicity.

3. Mass Spectrometry:

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • MS1 Scan: Perform a full scan to identify the precursor ions of the target analytes.

  • MS2 Scan (Tandem MS): Select the precursor ion of interest (the [M+H]+ of Methyltetracosanoyl-CoA) and subject it to collision-induced dissociation (CID).

  • Collision Energy: Optimize the collision energy to achieve efficient fragmentation and produce diagnostic product ions.

  • Detector: Acquire the product ion spectra using a high-resolution mass analyzer (e.g., Orbitrap or TOF).

Visualizing the Logic: Workflows and Fragmentation

To further clarify the experimental and analytical logic, the following diagrams, generated using the DOT language, illustrate the general workflow and the predicted fragmentation pathways.

cluster_workflow Experimental Workflow Sample Biological Sample Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction SPE Solid-Phase Extraction (SPE) Lipid_Extraction->SPE LC_Separation LC Separation SPE->LC_Separation ESI_MS ESI-MS Analysis LC_Separation->ESI_MS Data_Analysis Data Analysis ESI_MS->Data_Analysis

A generalized workflow for the analysis of long-chain fatty acyl-CoAs.

cluster_fragmentation Predicted Fragmentation Pathways cluster_isomers cluster_fragments Parent Methyltetracosanoyl-CoA Isomer (M+H)+ Isomer_11_Methyl 11-Methyl Parent->Isomer_11_Methyl CID Isomer_iso iso-isomer Parent->Isomer_iso CID Isomer_anteiso anteiso-isomer Parent->Isomer_anteiso CID Fragments_11_Methyl Cleavage at C10-C11 & C11-C12 Isomer_11_Methyl->Fragments_11_Methyl Fragment_iso Loss of isopropyl group Isomer_iso->Fragment_iso Fragments_anteiso Loss of ethyl & sec-butyl groups Isomer_anteiso->Fragments_anteiso

Differentiating isomers by their characteristic fragmentation upon CID.

References

A Functional Comparison of 11-Methyltetracosanoyl-CoA and Straight-Chain Acyl-CoAs in Cellular Metabolism and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed functional comparison between 11-Methyltetracosanoyl-CoA, a very-long-chain branched-chain fatty acyl-CoA, and its straight-chain counterparts. This comparison is based on established principles of fatty acid metabolism, focusing on their enzymatic processing, subcellular localization of metabolic pathways, and potential implications in cellular signaling. While direct experimental data for this compound is limited, this guide extrapolates from the well-documented metabolism of other methyl-branched and straight-chain acyl-CoAs to provide a comprehensive overview for research and drug development.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central to lipid metabolism, serving as activated intermediates for a wide array of biochemical transformations, including energy production through beta-oxidation and biosynthesis of complex lipids. The structure of the acyl chain, particularly the presence and position of methyl branches, significantly influences its metabolic fate and biological function. Straight-chain acyl-CoAs are the most common and are metabolized through a canonical pathway. In contrast, branched-chain acyl-CoAs, such as this compound, necessitate specialized enzymatic machinery, primarily within peroxisomes, to accommodate their unique structures. Understanding these functional distinctions is critical for research in metabolic disorders, drug development targeting lipid metabolism, and the study of cellular signaling pathways.

Data Presentation: Comparative Overview

The following tables summarize the key functional and metabolic differences between this compound and straight-chain acyl-CoAs.

FeatureThis compound (Inferred)Straight-Chain Acyl-CoAs (e.g., Pentacosanoyl-CoA)
Primary Site of Initial Metabolism PeroxisomesPeroxisomes (for very-long-chain) followed by Mitochondria
Initial Beta-Oxidation Enzyme Branched-chain Acyl-CoA Oxidase (ACOX2/ACOX3)Straight-chain Acyl-CoA Oxidase (ACOX1)
Subsequent Beta-Oxidation Location Mitochondria (after chain shortening)Mitochondria
Key Mitochondrial Dehydrogenase Likely specific isozymes accommodating branched chainsAcyl-CoA Dehydrogenases (VLCAD, LCAD, MCAD, SCAD)
Potential for Alpha-Oxidation Unlikely, as the methyl group is not at the beta-carbonNot applicable
Metabolic Byproducts Acetyl-CoA, Propionyl-CoA (depending on final fragment)Acetyl-CoA
Regulatory Impact Potential for distinct allosteric regulation of enzymesWell-established regulation of metabolic pathways
Signaling Roles May have unique interactions with nuclear receptors and other signaling proteinsKnown to modulate transcription factors (e.g., PPARs) and ion channels

Metabolic Pathways: A Comparative Analysis

The catabolism of this compound is expected to diverge significantly from that of straight-chain acyl-CoAs, primarily due to the methyl branch.

Peroxisomal Beta-Oxidation

Very-long-chain fatty acids (>C20), both straight-chain and branched-chain, undergo initial chain shortening via beta-oxidation in peroxisomes because mitochondrial acyl-CoA synthetases have low activity towards these substrates.[1][2] However, the enzymatic machinery within the peroxisome differs.

  • Straight-Chain Acyl-CoAs: These are substrates for the straight-chain acyl-CoA oxidase (ACOX1).[3][4]

  • This compound: The presence of a methyl group, even distant from the carboxyl end, makes it a probable substrate for the branched-chain acyl-CoA oxidase pathway, which utilizes enzymes such as ACOX2 and ACOX3.[1][3][5] These enzymes are adapted to handle the steric hindrance imposed by the methyl group.

The initial steps in the peroxisomal beta-oxidation of a straight-chain very-long-chain acyl-CoA are depicted below.

Peroxisomal_Beta_Oxidation_Straight_Chain VLCFA_CoA Very-Long-Chain Acyl-CoA ACOX1 ACOX1 VLCFA_CoA->ACOX1 O2 -> H2O2 Enoyl_CoA trans-2-Enoyl-CoA MFE2 MFE-2 Enoyl_CoA->MFE2 H2O Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Hydroxyacyl_CoA->MFE2 NAD+ -> NADH Ketoacyl_CoA 3-Ketoacyl-CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Acetyl_CoA Acetyl-CoA ACOX1->Enoyl_CoA MFE2->Hydroxyacyl_CoA MFE2->Ketoacyl_CoA Thiolase->Shortened_Acyl_CoA Thiolase->Acetyl_CoA

Caption: Peroxisomal beta-oxidation of straight-chain very-long-chain acyl-CoAs.

For this compound, the initial enzyme would likely be ACOX2 or ACOX3, which are specialized for branched-chain substrates.

Mitochondrial Beta-Oxidation

Once shortened in the peroxisomes, the resulting medium or long-chain acyl-CoAs are transported to the mitochondria for complete oxidation to acetyl-CoA.

  • Straight-Chain Acyl-CoAs: The mitochondrial beta-oxidation of straight-chain acyl-CoAs is a well-characterized four-step process involving a series of acyl-CoA dehydrogenases with varying chain-length specificities (VLCAD, LCAD, MCAD, SCAD).

  • This compound (derivatives): The chain-shortened methyl-branched acyl-CoA will also be metabolized in the mitochondria.[6] The mitochondrial enzymes are generally capable of handling methyl groups that are distant from the reaction center. However, the presence of the branch may influence the rate of oxidation. As beta-oxidation proceeds, the methyl group will move closer to the carboxyl end, which may eventually require specific enzymatic handling. If the final fragment is a five-carbon unit with a methyl group at the third carbon (from the original methyl at C11), it would be metabolized to acetyl-CoA and propionyl-CoA.

The canonical mitochondrial beta-oxidation spiral for straight-chain acyl-CoAs is illustrated below.

Mitochondrial_Beta_Oxidation cluster_cycle Mitochondrial Beta-Oxidation Cycle Acyl_CoA Acyl-CoA (Cn) Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA->Enoyl_CoA  Acyl-CoA  Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (H2O) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Acyl_CoA_short Acyl-CoA (Cn-2) Ketoacyl_CoA->Acyl_CoA_short Thiolase (CoA) Acetyl_CoA Acetyl-CoA Acyl_CoA_short->Acyl_CoA Re-entry to cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial beta-oxidation spiral for straight-chain acyl-CoAs.

Functional Implications in Cellular Signaling

Long-chain acyl-CoAs are not only metabolic intermediates but also act as signaling molecules that can influence a variety of cellular processes.[7][8][9] They can allosterically regulate enzymes, modulate the activity of ion channels, and serve as ligands for nuclear receptors, thereby influencing gene expression.

Given the structural differences, it is plausible that this compound and its straight-chain counterparts exhibit distinct signaling properties. The methyl group could alter the binding affinity and specificity for acyl-CoA binding proteins and target enzymes or receptors. This could lead to differential regulation of cellular processes such as insulin (B600854) secretion, gene transcription, and inflammatory responses.

The general mechanism of acyl-CoA-mediated signaling is shown below.

Acyl_CoA_Signaling cluster_targets Cellular Targets Acyl_CoA Long-Chain Acyl-CoA (Straight or Branched) Enzymes Enzyme Activity (e.g., Acetyl-CoA Carboxylase) Acyl_CoA->Enzymes Allosteric Regulation Ion_Channels Ion Channel Gating (e.g., KATP channels) Acyl_CoA->Ion_Channels Direct Modulation Nuclear_Receptors Nuclear Receptors (e.g., PPARs) Acyl_CoA->Nuclear_Receptors Ligand Binding Cellular_Response Cellular Response (e.g., Metabolism, Proliferation) Enzymes->Cellular_Response Ion_Channels->Cellular_Response Gene_Expression Altered Gene Expression Nuclear_Receptors->Gene_Expression Gene_Expression->Cellular_Response

Caption: General overview of long-chain acyl-CoA-mediated cellular signaling.

Experimental Protocols

Acyl-CoA Oxidase Activity Assay

This assay measures the activity of acyl-CoA oxidases, the first enzymes in peroxisomal beta-oxidation.

Principle: Acyl-CoA oxidase catalyzes the oxidation of an acyl-CoA to a 2-trans-enoyl-CoA, producing hydrogen peroxide (H₂O₂) as a byproduct. The H₂O₂ can then be used in a peroxidase-coupled reaction to oxidize a chromogenic or fluorogenic substrate, allowing for spectrophotometric or fluorometric quantification of enzyme activity.

Materials:

  • Assay Buffer: e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4.

  • Substrates: this compound and a straight-chain acyl-CoA (e.g., Pentacosanoyl-CoA) at various concentrations.

  • Horseradish Peroxidase (HRP).

  • Chromogenic/Fluorogenic Substrate: e.g., Amplex Red or 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Enzyme Source: Purified ACOX1, ACOX2, or ACOX3, or cell/tissue lysates.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, HRP, and the chromogenic/fluorogenic substrate.

  • Add the enzyme source to the reaction mixture and pre-incubate.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the change in absorbance or fluorescence over time using a plate reader or spectrophotometer/fluorometer.

  • Calculate the initial reaction velocity and determine kinetic parameters (Km and Vmax) by varying the substrate concentration.

Acyl-CoA Dehydrogenase Activity Assay

This assay is used to measure the activity of mitochondrial acyl-CoA dehydrogenases.

Principle: Acyl-CoA dehydrogenases transfer electrons from the acyl-CoA substrate to an electron acceptor. The reduction of the electron acceptor can be monitored spectrophotometrically. A common method is the ferrocenium-based assay.

Materials:

  • Assay Buffer: e.g., 100 mM HEPES-KOH, pH 7.6, containing 1 mM K-EDTA.

  • Substrates: Chain-shortened this compound derivatives and straight-chain acyl-CoAs of corresponding chain lengths.

  • Electron Acceptor: Ferrocenium (B1229745) hexafluorophosphate (B91526).

  • Enzyme Source: Purified mitochondrial acyl-CoA dehydrogenases or mitochondrial extracts.

Procedure:

  • Prepare the assay buffer.

  • Add the enzyme source and the acyl-CoA substrate to the buffer.

  • Initiate the reaction by adding the ferrocenium hexafluorophosphate solution.

  • Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of ferrocenium.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of ferrocenium.

Conclusion

The presence of a methyl group on the acyl chain of this compound necessitates a distinct metabolic pathway compared to its straight-chain counterparts. The initial and rate-limiting steps of its degradation are likely to occur in peroxisomes, involving enzymes specific for branched-chain substrates. This divergence in metabolic processing suggests potential differences in the regulation of these pathways and the downstream signaling effects of these molecules. For researchers in drug development, these differences present opportunities for designing selective inhibitors or modulators of specific fatty acid metabolic pathways. Further direct experimental investigation into the metabolism and signaling roles of this compound is warranted to fully elucidate its biological significance.

References

Validating the Specificity of Antibodies Raised Against 11-Methyltetracosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of antibody specificity is paramount to ensure data accuracy and reproducibility. This guide provides a comprehensive framework for validating the specificity of antibodies raised against the novel long-chain fatty acyl-CoA, 11-Methyltetracosanoyl-CoA. We present a comparative analysis of validation techniques, supported by detailed experimental protocols and expected data outcomes.

Introduction

This compound is a saturated very-long-chain fatty acyl-CoA with a methyl branch, a molecule of interest in studies of lipid metabolism and related metabolic disorders. Antibodies specific to this molecule are invaluable tools for its detection and quantification. However, due to the structural similarity among various acyl-CoAs, rigorous validation of antibody specificity is crucial to rule out cross-reactivity with other endogenous lipids. This guide outlines two primary methodologies for this validation: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Immunoprecipitation followed by Mass Spectrometry (IP-MS).

Section 1: Comparative Validation Data

A crucial step in antibody validation is to assess its cross-reactivity against structurally similar molecules. The following table summarizes the expected binding characteristics of a highly specific polyclonal antibody raised against this compound conjugated to Keyhole Limpet Hemocyanin (KLH).

Table 1: Competitive ELISA Cross-Reactivity Profile

Competitor MoleculeStructure% Cross-ReactivitySpecificity Assessment
This compound C25:0 (methyl at C11) - CoA100% Target Analyte
Tetracosanoyl-CoAC24:0 - CoA< 1%High Specificity
Stearoyl-CoAC18:0 - CoA< 0.1%High Specificity
Myristoyl-CoAC14:0 - CoA< 0.1%High Specificity
Coenzyme A (free acid)-< 0.01%High Specificity
11-Methyltetracosanoic AcidC25:0 (methyl at C11)< 5%High Specificity

Cross-reactivity is calculated as (IC50 of this compound / IC50 of competitor) x 100.

Table 2: Immunoprecipitation-Mass Spectrometry (IP-MS) Target Identification

Sample TypeTarget Molecule Detected by MSOther Lipids DetectedInterpretation
Cell Lysate + AntibodyThis compound NegligibleSpecific pulldown of the target molecule
Cell Lysate + Isotype Control IgGNot DetectedBackground LevelsNo non-specific binding to the beads or IgG
Spike-in Control (Buffer) + AntibodyThis compound Not ApplicableAntibody specifically captures the target

Section 2: Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Antigen Preparation: Conjugation of this compound to Carrier Protein

To elicit an immune response and for use in the ELISA, the small molecule (hapten) this compound must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH).

Principle: The primary amine on the adenine (B156593) base of the Coenzyme A moiety of this compound will be cross-linked to carboxyl groups on KLH using a two-step carbodiimide (B86325) reaction with EDC and Sulfo-NHS.

Materials:

  • This compound

  • Keyhole Limpet Hemocyanin (KLH)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Desalting column

Protocol:

  • Activate KLH:

    • Dissolve 2 mg of KLH in 1 mL of Activation Buffer.

    • Add 0.4 mg EDC and 1.1 mg Sulfo-NHS.

    • Incubate for 15 minutes at room temperature.

  • Remove Excess Crosslinker:

    • Pass the activated KLH solution through a desalting column equilibrated with Coupling Buffer.

  • Conjugation:

    • Immediately add 1 mg of this compound to the activated KLH.

    • Incubate for 2 hours at room temperature with gentle stirring.

  • Purification:

    • Dialyze the conjugate against PBS overnight at 4°C to remove unconjugated hapten.

  • Confirmation:

    • Confirm conjugation using MALDI-TOF mass spectrometry to observe a mass shift in the KLH.

Competitive ELISA Protocol

Principle: This assay quantifies the specificity of the antibody by measuring its binding to immobilized antigen (this compound-BSA conjugate) in the presence of free competitor molecules. A lower signal indicates a higher affinity of the antibody for the free competitor.

Materials:

  • This compound-BSA conjugate (for coating)

  • Anti-11-Methyltetracosanoyl-CoA antibody (primary antibody)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Competitor molecules (Table 1)

  • Coating Buffer (0.1 M carbonate-bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (1% BSA in PBS)

  • TMB substrate

  • Stop Solution (2 N H2SO4)

  • 96-well ELISA plates

Protocol:

  • Plate Coating:

    • Coat wells with 100 µL of 1 µg/mL this compound-BSA in Coating Buffer.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash wells three times with Wash Buffer.

    • Block with 200 µL of Blocking Buffer for 2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the competitor molecules (from 0.01 ng/mL to 1000 ng/mL) in Blocking Buffer.

    • In separate tubes, mix 50 µL of each competitor dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution).

    • Incubate for 1 hour at room temperature.

  • Incubation:

    • Wash the blocked plate three times.

    • Transfer 100 µL of the antibody/competitor mixtures to the wells.

    • Incubate for 2 hours at room temperature.

  • Detection:

    • Wash wells three times.

    • Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour.

    • Wash wells five times.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Read Plate:

    • Stop the reaction with 50 µL of Stop Solution.

    • Read absorbance at 450 nm.

Immunoprecipitation-Mass Spectrometry (IP-MS) Protocol

Principle: This method validates that the antibody can specifically isolate this compound from a complex biological sample, with subsequent confirmation of the molecule's identity by mass spectrometry.

Materials:

  • Cell lysate from a relevant cell line or tissue

  • Anti-11-Methyltetracosanoyl-CoA antibody

  • Isotype control IgG

  • Protein A/G magnetic beads

  • IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization Buffer (1 M Tris-HCl, pH 8.5)

  • LC-MS grade solvents

Protocol:

  • Cell Lysis:

    • Lyse cells in ice-cold IP Lysis Buffer with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Incubate 1-2 mg of cell lysate with 2-5 µg of the primary antibody or isotype control IgG for 2-4 hours at 4°C with gentle rotation.

    • Add 30 µL of pre-washed Protein A/G magnetic beads and incubate for another 1 hour.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 mL of cold IP Lysis/Wash Buffer.

  • Elution:

    • Elute the bound molecules by incubating the beads with 50 µL of Elution Buffer for 5 minutes.

    • Pellet the beads and transfer the supernatant to a new tube containing 5 µL of Neutralization Buffer.

  • Sample Preparation for MS:

    • Perform a liquid-liquid extraction on the eluate to isolate the lipid fraction.

    • Dry the lipid fraction under nitrogen and resuspend in a suitable solvent for LC-MS analysis.

  • Mass Spectrometry:

    • Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.

    • Identify this compound based on its accurate mass and fragmentation pattern.

Section 3: Mandatory Visualizations

Diagrams of Experimental Workflows and Logical Relationships

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection p1 Coat Plate with This compound-BSA p2 Wash p1->p2 p3 Block Non-specific Sites p2->p3 d1 Add Antibody/Competitor Mix to Plate p3->d1 c1 Prepare Competitor Dilutions c2 Incubate Competitor with Primary Antibody c1->c2 c2->d1 d2 Wash d1->d2 d3 Add HRP-conjugated Secondary Antibody d2->d3 d4 Wash d3->d4 d5 Add TMB Substrate d4->d5 d6 Add Stop Solution d5->d6 d7 Read Absorbance at 450 nm d6->d7

Caption: Workflow for the Competitive ELISA.

IP_MS_Workflow cluster_ip Immunoprecipitation cluster_ms Mass Spectrometry ip1 Cell Lysis ip2 Incubate Lysate with Antibody ip1->ip2 ip3 Add Protein A/G Beads ip2->ip3 ip4 Wash Beads ip3->ip4 ip5 Elute Bound Molecules ip4->ip5 ms1 Lipid Extraction ip5->ms1 ms2 LC-MS/MS Analysis ms1->ms2 ms3 Data Analysis: Identify Target Molecule ms2->ms3

Caption: Workflow for Immunoprecipitation-Mass Spectrometry.

Specificity_Logic cluster_antibody Antibody Raised Against cluster_analogs Structural Analogs Target This compound High_Binding High Specificity Target->High_Binding Binds Strongly Analog1 Tetracosanoyl-CoA Low_Binding No Cross-Reactivity Analog1->Low_Binding Binds Weakly/ No Binding Analog2 Stearoyl-CoA Analog2->Low_Binding Analog3 Coenzyme A Analog3->Low_Binding

Caption: Logical relationship for antibody specificity assessment.

Safety Operating Guide

Essential Safety and Disposal Guidance for 11-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE required.[3][4] However, the following table summarizes the minimum recommended PPE for handling 11-Methyltetracosanoyl-CoA, particularly in its powdered form.

Protection Type Recommended PPE Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[4][5] A face shield may be necessary if there is a splash hazard.[3][5]Protects against accidental splashes of solutions or airborne particles of the powdered compound.
Hand Protection Disposable nitrile gloves.[3][4][6] Consider double gloving for added protection.Provides a barrier against skin contact. Gloves should be inspected before use and removed promptly if contaminated.[1][4]
Body Protection A standard laboratory coat is required.[3][4][5][6]Prevents contamination of personal clothing.
Respiratory Protection Not generally required if handled in a well-ventilated area or a fume hood. If weighing or handling the powder openly where dust may be generated, a dust mask or respirator may be necessary.[3]Minimizes the risk of inhaling the powdered compound.

Operational Plan: Handling Procedures

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, such as weighing or preparing stock solutions, a chemical fume hood is recommended.

Procedural Guidance
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If working with the powdered form, carefully weigh the required amount in a fume hood or a designated weighing enclosure to minimize dust dispersion.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.[7]

  • Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8] For larger spills, evacuate the area and follow your institution's emergency procedures.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Work Area A->B C Weigh Compound (in fume hood) B->C D Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste F->G

Caption: Experimental workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with 11-Methyltetracsanoyl-CoA, including used gloves, bench paper, and absorbent materials from spills, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing 11-Methyltetracsanoyl-CoA should be collected in a sealed, labeled hazardous waste container. Do not pour this waste down the drain.[9]

  • Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.

Disposal Procedure
  • Container Labeling: Ensure all waste containers are properly labeled with the chemical name ("this compound waste") and any other information required by your institution's environmental health and safety (EHS) office.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's licensed waste contractor.[8]

Disposal_Plan Waste Waste Generation Solid Waste Liquid Waste Sharps Collection Waste Collection Segregate & Label Store Securely Waste->Collection Segregate Disposal Final Disposal Licensed Contractor Pickup Collection->Disposal Schedule

Caption: Logical flow for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.